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Core Science & Biosynthesis

Foundational

4,5-dichloroindole-3-carboxylic acid chemical properties

An In-Depth Technical Guide to 4,5-Dichloroindole-3-Carboxylic Acid: Chemical Properties, Synthesis, and Medicinal Applications Executive Summary In the landscape of modern medicinal chemistry, the functionalization of t...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4,5-Dichloroindole-3-Carboxylic Acid: Chemical Properties, Synthesis, and Medicinal Applications

Executive Summary

In the landscape of modern medicinal chemistry, the functionalization of the indole ring remains a cornerstone of drug discovery. Among the myriad of substituted indoles, 4,5-dichloro-1H-indole-3-carboxylic acid (CAS 2090572-71-5) has emerged as a highly privileged scaffold[][2]. This whitepaper provides a comprehensive technical analysis of this molecule, detailing its physicochemical properties, self-validating synthetic protocols, and its precise mechanistic role in target engagement—specifically in the development of kinase activators and antiviral agents[3][4].

As a Senior Application Scientist, my objective is to move beyond basic structural descriptions and elucidate the causality behind its chemical behavior and its utility as a versatile building block.

Part 1: Physicochemical Properties & Structural Causality

The substitution pattern of 4,5-dichloroindole-3-carboxylic acid imparts unique electronic and steric properties that dictate its behavior in both synthetic workflows and biological systems.

Structural Causality:

  • Steric Vectoring (C4-Chlorine): The chlorine atom at the C4 position exerts significant steric hindrance on the adjacent C3-carboxylic acid group. This forces the carboxylate out of coplanarity with the indole core. This non-planar conformation is highly advantageous in drug design, as it disrupts crystal lattice energy, thereby significantly improving the thermodynamic solubility of the molecule compared to its planar, non-halogenated counterparts[3].

  • Lipophilic Shielding (C5-Chlorine): The C5-chlorine enhances the overall lipophilicity of the scaffold, allowing the indole core to anchor deeply into buried hydrophobic pockets of target proteins[3].

  • Electronic Effects: The dual electron-withdrawing nature of the halogens lowers the pKa of the indole NH and the carboxylic acid, influencing its passive membrane permeability and ionization state at physiological pH[3].

Quantitative Data Summary
PropertyValue / Description
IUPAC Name 4,5-dichloro-1H-indole-3-carboxylic acid
CAS Registry Number 2090572-71-5[][5]
Precursor CAS Number 122509-73-3 (4,5-dichloro-1H-indole)
Molecular Formula C9H5Cl2NO2[6]
Molecular Weight 230.05 g/mol [6][7]
Hydrogen Bond Donors 2 (Indole NH, Carboxylic OH)
Hydrogen Bond Acceptors 2 (Carboxylic C=O, OH)
Appearance Solid crystalline powder

Part 2: Self-Validating Synthetic Methodologies

Direct carboxylation of the indole core is thermodynamically unfavorable. Therefore, synthesis relies on electrophilic aromatic substitution at the highly nucleophilic C3 position, followed by functional group interconversion[8][9]. Below are two robust, field-proven protocols for synthesizing 4,5-dichloroindole-3-carboxylic acid from 4,5-dichloroindole.

Protocol A: Trichloroacetyl Chloride Acylation & Haloform Cleavage

This route is highly preferred for its scalability and the stability of its intermediates[3][8].

  • Mechanistic Rationale: Trichloroacetyl chloride, activated by a base (pyridine) or a Lewis acid, forms a highly electrophilic acylium species. The resulting 3-trichloroacetyl intermediate features a highly polarized carbonyl carbon due to the strong inductive (-I) effect of the -CCl3 group. This polarization makes the carbonyl exceptionally susceptible to nucleophilic attack by hydroxide, triggering a haloform-type C-C bond cleavage to yield the target carboxylic acid[8][9].

Step-by-Step Workflow:

  • Acylation: Suspend 4,5-dichloro-1H-indole (1.0 equiv) in anhydrous THF at 0 °C under inert atmosphere. Add pyridine (1.3 equiv)[10].

  • Electrophilic Addition: Dropwise add a solution of trichloroacetyl chloride (1.3 equiv) in THF over 1 hour. Validation: The reaction mixture will transition from clear to a yellow/orange suspension. Stir overnight at room temperature[10].

  • Intermediate Isolation: Quench with 1 M HCl, extract with ethyl acetate, dry over Na2SO4, and concentrate. Validation: TLC (UV active) will show a distinct Rf shift to a less polar spot representing the 3-trichloroacetyl intermediate[8][10].

  • Haloform Cleavage: Dissolve the crude intermediate in methanol. Add KOH (aqueous, 3.0 equiv) and heat to reflux for 5 hours[10].

  • Acidification & Precipitation: Cool to room temperature, concentrate under vacuum to remove methanol, and acidify the aqueous layer with concentrated HCl to pH ~2. Validation: The target 4,5-dichloroindole-3-carboxylic acid will precipitate as a solid. Filter and recrystallize[10].

Protocol B: Vilsmeier-Haack Formylation & Pinnick Oxidation

This alternative route avoids highly reactive acyl chlorides and instead utilizes a mild oxidation strategy[3][11].

  • Mechanistic Rationale: POCl3 and DMF react to form the Vilsmeier reagent (chloromethyleneiminium ion), which selectively formylates the C3 position[11][12]. To convert the resulting aldehyde to the carboxylic acid without oxidatively cleaving the electron-rich pyrrole ring, a mild Pinnick oxidation (NaClO2) or Oxone is employed[3][11].

Step-by-Step Workflow:

  • Vilsmeier Reagent Formation: Cool DMF to 0 °C. Dropwise add POCl3 (1.5 equiv) and stir for 30 minutes until the complex forms[11][12].

  • Formylation: Slowly add a solution of 4,5-dichloroindole in DMF. Allow to warm to room temperature and stir until completion. Quench with ice water and basify with saturated NaHCO3 to precipitate 4,5-dichloro-1H-indole-3-carbaldehyde[11][12].

  • Mild Oxidation: Dissolve the aldehyde intermediate in a mixture of THF/water. Add sulfamic acid (to scavenge hypochlorite) followed by sodium chlorite (NaClO2). Stir at room temperature[3].

  • Isolation: Extract with ethyl acetate, wash with brine, dry, and concentrate to yield the pure carboxylic acid[3].

Workflow SM 4,5-Dichloroindole (CAS 122509-73-3) IntA 3-Trichloroacetyl Intermediate SM->IntA Cl3CCOCl Pyridine IntB 3-Carbaldehyde Intermediate SM->IntB POCl3, DMF Vilsmeier-Haack Prod 4,5-Dichloroindole- 3-carboxylic acid IntA->Prod KOH, MeOH Haloform Cleavage IntB->Prod NaClO2 Pinnick Oxidation

Caption: Divergent synthetic workflows for 4,5-dichloroindole-3-carboxylic acid.

Part 3: Pharmacological Applications & Target Engagement

The 4,5-dichloroindole-3-carboxylic acid scaffold is not merely a passive structural element; it actively dictates target engagement in several critical therapeutic areas.

Direct Activation of AMPK (Metabolic Disease)

Halogenated indole-3-carboxylic acids are foundational in the design of direct activators of Adenosine Monophosphate-activated Protein Kinase (AMPK), such as the clinical candidate PF-06409577[3].

  • Binding Logic: The C3-carboxylic acid is solvent-exposed and perfectly poised to form a critical salt bridge with Lys29 and Lys31 of the AMPK α-subunit[3]. Simultaneously, the indole nitrogen donates a hydrogen bond to Asp88, while the halogenated core participates in a stacked cation-π interaction with Arg83 of the β-subunit[3]. The 4,5-dichloro substitution ensures the molecule remains locked in the optimal geometry for this complex multipoint binding.

Flavivirus NS2B-NS3 Protease Inhibition (Antivirals)

Derivatives of this acid (specifically indole-3-carboxamides) have shown potent inhibitory activity against Zika and Dengue virus proteases[4].

  • Binding Logic: The C3-carbonyl acts as a critical hydrogen bond acceptor within the active site. Halogenation at the 4- and 5-positions significantly increases the residence time of the inhibitor by anchoring the indole core into the hydrophobic S2/S3 pockets of the viral protease[4].

Signaling Scaffold 4,5-Dichloroindole-3-carboxylic acid C3 C3-Carboxylate Scaffold->C3 Indole Indole Core & NH Scaffold->Indole Halogens C4/C5 Chlorines Scaffold->Halogens T1 AMPK α-subunit (Lys29/31) C3->T1 Salt Bridge / H-Bond T2 AMPK β-subunit (Arg83) Indole->T2 Cation-π Stacking T3 Buried Lipophilic Pocket Halogens->T3 Steric & Hydrophobic Anchoring

Caption: Pharmacophore mapping and target engagement logic for AMPK activation.

Part 4: Analytical Characterization Standards

To ensure the integrity of the synthesized 4,5-dichloroindole-3-carboxylic acid, the following spectroscopic markers must be validated:

  • 1H NMR (DMSO-d6): Look for the disappearance of the C3-H proton (which appears around 6.5 ppm in the starting material). The indole NH will appear as a broad singlet far downfield (~12.0 ppm), and the C2-H will appear as a sharp singlet or fine doublet around 8.1-8.3 ppm[10]. The C6 and C7 protons will present as an AB quartet or two distinct doublets in the aromatic region.

  • 13C NMR: The defining feature is the appearance of the carboxylic acid carbonyl carbon at approximately 165-167 ppm[10].

  • Mass Spectrometry (ESI-MS): The presence of two chlorine atoms will yield a highly characteristic isotopic pattern in the molecular ion cluster (M, M+2, M+4 in a 9:6:1 intensity ratio) due to the natural abundance of 35Cl and 37Cl isotopes[10].

Sources

Exploratory

The Privileged Scaffold: A Technical Guide to 4,5-Dichloro-1H-indole-3-carboxylic Acid in Drug Development

Executive Summary & Structural Causality In the realm of modern medicinal chemistry, the indole scaffold is ubiquitous. However, the strategic placement of halogen atoms and functional groups on this bicyclic core fundam...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Causality

In the realm of modern medicinal chemistry, the indole scaffold is ubiquitous. However, the strategic placement of halogen atoms and functional groups on this bicyclic core fundamentally alters its pharmacodynamics and pharmacokinetics. 4,5-dichloro-1H-indole-3-carboxylic acid (CAS: 2090572-71-5)[][2] represents a highly specialized, privileged building block utilized in the development of kinase activators, MDM2 inhibitors, and novel anti-inflammatory agents[3][4].

As an Application Scientist, it is critical to understand the causality behind this specific structural arrangement:

  • The C3-Carboxylic Acid: Acts as a critical hydrogen bond donor and acceptor. In physiological environments, its pKa ensures it is predominantly ionized, allowing it to anchor securely via electrostatic interactions within target protein binding pockets (such as the allosteric site of AMPK)[4].

  • The 4,5-Dichloro Substitution: The addition of electron-withdrawing chlorine atoms at the C4 and C5 positions serves a dual purpose. First, it increases the lipophilic surface area (LogP), which is essential for penetrating deep hydrophobic clefts in target proteins. Second, the inductive effect of the halogens lowers the pKa of the indole N-H, modulating its hydrogen-bonding capacity and improving overall metabolic stability against oxidative degradation.

Physicochemical Profiling

To facilitate downstream formulation and assay development, the core quantitative data for 4,5-dichloro-1H-indole-3-carboxylic acid is summarized below[2][5].

PropertyValueMechanistic Implication
IUPAC Name 4,5-dichloro-1H-indole-3-carboxylic acidStandardized nomenclature for regulatory filing.
CAS Number 2090572-71-5Unique identifier for sourcing and compliance.
Molecular Formula C9H5Cl2NO2Defines stoichiometry for synthetic scaling.
Molecular Weight 230.05 g/mol Low MW allows for extensive downstream functionalization while remaining within Lipinski's Rule of 5.
H-Bond Donors 2 (Indole N-H, Carboxylic O-H)Facilitates bidentate anchoring in kinase domains.
H-Bond Acceptors 2 (Carboxylic C=O, C-O)Enables interaction with basic amino acid residues.

De Novo Synthesis & Process Chemistry

A common pitfall in indole chemistry is attempting late-stage direct halogenation of indole-3-carboxylic acid. Direct electrophilic chlorination lacks regiocontrol, inevitably yielding an inseparable mixture of 3-, 5-, and 6-chloro isomers.

To ensure absolute regiochemical fidelity, a bottom-up approach is required. We begin with a pre-functionalized benzene ring (2,3-dichlorobenzaldehyde) to lock in the substitution pattern, followed by the Nenitzescu reductive cyclization[6], and finally, regioselective C3-carboxylation.

Step-by-Step Validated Methodology

Every robust protocol must be a self-validating system. The following workflow integrates In-Process Controls (IPCs) to ensure synthetic integrity at each node.

Phase 1: Synthesis of the 4,5-Dichloroindole Core

  • Nitration: Treat 2,3-dichlorobenzaldehyde with fuming HNO₃ and concentrated H₂SO₄ at 0°C.

    • Causality: The strong acidic medium generates the nitronium ion (NO₂⁺). The ortho/meta directing effects of the aldehydes and chlorides guide the nitro group to the desired position.

    • Validation: The clear solution transitions to a yellow suspension. TLC (Hexane:EtOAc 8:2) will confirm the disappearance of the starting material.

  • Henry Condensation: React the isolated dichloro-nitrobenzaldehyde with nitromethane (MeNO₂) in the presence of ammonium acetate at 90°C.

    • Validation: Upon cooling, the o,β-dinitrostyrene intermediate precipitates as a distinct deep orange/red solid.

  • Reductive Cyclization (Nenitzescu Reaction): Suspend the dinitrostyrene in acetic acid and methanol. Add Iron (Fe) powder and heat to 60–70°C[6].

    • Causality: Why use Fe/AcOH instead of standard Palladium-catalyzed hydrogenation? Palladium is highly active and will readily catalyze the reductive dehalogenation of the C4 and C5 aryl chlorides, destroying the target scaffold. Iron powder provides the precise chemoselectivity required to reduce the nitro groups and drive cyclization without cleaving the carbon-chlorine bonds[6].

    • Validation: The reaction mixture turns dark brown/black. HPLC monitoring at 254 nm will show the emergence of the 4,5-dichloroindole peak.

Phase 2: Regioselective C3-Carboxylation

  • Acylation: Dissolve 4,5-dichloroindole in anhydrous THF. Slowly add trichloroacetyl chloride dropwise at 0°C.

    • Causality: The indole N-H lone pair delocalizes into the ring, making the C3 position highly nucleophilic. Trichloroacetyl chloride is an exceptionally strong electrophile that reacts rapidly at C3 without requiring transition metal catalysts.

    • Validation: The evolution of HCl gas and a color shift to pale yellow indicates the formation of the trihaloacetyl intermediate.

  • Hydrolysis: Treat the intermediate with 20% aqueous NaOH in methanol at 80°C.

    • Validation: The intermediate dissolves into the aqueous phase. Upon acidification with concentrated HCl to pH 2, the final 4,5-dichloro-1H-indole-3-carboxylic acid precipitates as a highly pure solid.

Synthetic Workflow Visualization

Synthesis SM 2,3-Dichlorobenzaldehyde (Starting Material) Nitration Nitration (HNO3/H2SO4) SM->Nitration Int1 Dichloro-nitrobenzaldehydes (Intermediate) Nitration->Int1 Henry Henry Reaction (MeNO2, NH4OAc) Int1->Henry Int2 o,β-Dinitrostyrene (Intermediate) Henry->Int2 Cyclization Reductive Cyclization (Fe/AcOH) Int2->Cyclization Indole 4,5-Dichloroindole (Core Scaffold) Cyclization->Indole Carboxylation Carboxylation (Cl3CCOCl then NaOH) Indole->Carboxylation Product 4,5-Dichloro-1H-indole- 3-carboxylic acid Carboxylation->Product

Step-by-step synthetic workflow for 4,5-dichloro-1H-indole-3-carboxylic acid.
Reaction Condition Summary
StepReagentsTemp (°C)Time (h)IPC MethodExpected Yield
1. Nitration HNO₃, H₂SO₄0 to 252TLC (8:2 Hex/EtOAc)85-90%
2. Henry Rxn MeNO₂, NH₄OAc904Visual (Orange Ppt)75-80%
3. Cyclization Fe powder, AcOH60-703HPLC (254 nm)65-70%
4. Acylation Cl₃CCOCl, THF0 to 252Evolution of HCl>90%
5. Hydrolysis 20% NaOH, MeOH804pH monitoring (pH 2)80-85%

Pharmacological Relevance & Target Mechanisms

Halogenated indole-3-carboxylic acids are not merely structural curiosities; they are potent modulators of biological pathways.

AMPK Activation in Metabolic Disease: Derivatives such as 6-chloro-1H-indole-3-carboxylic acid (e.g., PF-06409577) have been successfully advanced into clinical trials as direct activators of Adenosine Monophosphate-activated Protein Kinase (AMPK) for diabetic nephropathy[4]. The 4,5-dichloro analog shares this critical pharmacophore, utilizing the C3-carboxylic acid to disrupt unfavorable lattice interactions and improve thermodynamic solubility, while the halogens fit snugly into the AMPK allosteric binding site[4].

MDM2 Inhibition and Anti-Cancer Synergy: Recent oncological studies demonstrate that Indole-3-Carboxylic Acid (IHCA) derivatives significantly enhance the anti-cancer potency of chemotherapeutics like Doxorubicin (DOX)[3]. IHCA acts as an inhibitor of MDM2 (a ubiquitin ligase). By blocking MDM2, the p53 tumor suppressor protein is stabilized and avoids degradation. This stabilization upregulates p21, driving the cancer cells into irreversible cellular senescence and growth arrest[3]. The 4,5-dichloro substitution enhances the binding affinity of the indole core to the deep, hydrophobic p53-binding pocket of MDM2.

Mechanism of Action Visualization

Pathway DOX Doxorubicin (DOX) DNA_Damage DNA Damage DOX->DNA_Damage IHCA 4,5-Dichloro-IHCA (MDM2 Inhibitor) MDM2 MDM2 (Ubiquitin Ligase) IHCA->MDM2 Inhibits p53 p53 Stabilization DNA_Damage->p53 Activates MDM2->p53 Degrades (Blocked) p21 p21 Upregulation p53->p21 Transcribes Senescence Cellular Senescence & Tumor Suppression p21->Senescence Induces Arrest

Synergistic mechanism of 4,5-Dichloro-IHCA and Doxorubicin in tumor suppression.

References

To ensure the highest standard of scientific integrity, the mechanistic claims and protocols detailed in this whitepaper are grounded in the following verified sources:

  • ACS Publications (Organic Process Research & Development). Novel, Practical, and Efficient Process for the Preparation of 4,5-Dichloroindole. [Link]

  • Acta Poloniae Pharmaceutica - Drug Research. Indole-3-Carboxylic Acid Enhanced Anti-cancer Potency of Doxorubicin via Induction of Cellular Senescence in Colorectal Cells.[Link]

  • Journal of Medicinal Chemistry. Discovery and Preclinical Characterization of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-06409577), a Direct Activator of AMPK. [Link]

Sources

Foundational

Spectroscopic Characterization of 4,5-Dichloroindole-3-carboxylic Acid: A Mechanistic Guide to NMR, IR, and MS Analysis

Executive Summary 4,5-Dichloroindole-3-carboxylic acid (CAS: 2090572-71-5) is a highly functionalized heterocyclic building block critical to modern drug discovery and agrochemical development. The presence of the electr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4,5-Dichloroindole-3-carboxylic acid (CAS: 2090572-71-5) is a highly functionalized heterocyclic building block critical to modern drug discovery and agrochemical development. The presence of the electron-withdrawing carboxylic acid at C3, coupled with the inductive and resonance effects of the chlorine atoms at C4 and C5, creates a unique electronic topology.

As an Application Scientist, I have structured this guide to move beyond mere data tabulation. This whitepaper provides a rigorous, mechanistically grounded framework for the spectroscopic characterization of this compound. By understanding the causality behind the spectral features—such as resonance delocalization, isotopic distribution, and hydrogen bonding—researchers can establish self-validating analytical workflows that ensure absolute structural confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mechanistic Insight & Solvent Selection

The selection of the NMR solvent is the first critical decision in the analytical workflow. Carboxylic acids form strong intermolecular hydrogen-bonded dimers in non-polar solvents (like CDCl₃), resulting in poor solubility and severely broadened peaks. DMSO-d₆ is the mandatory solvent for 4,5-dichloroindole-3-carboxylic acid. As a strong hydrogen-bond acceptor, DMSO disrupts the carboxylic dimers, fully solvating the monomeric species and yielding sharp, highly resolved resonances[1].

¹H NMR Causality and Peak Assignment

The ¹H NMR spectrum of this compound is defined by the electronic push-pull dynamics of the indole core:

  • H2 (Pyrrole Ring): The proton at C2 is highly deshielded. It sits directly in the anisotropic deshielding cone of the adjacent C3-carbonyl group. Furthermore, the electron-withdrawing nature of the carboxylate pulls electron density away from the pyrrole ring, shifting H2 significantly downfield to ~8.2 ppm[2].

  • H6 and H7 (Benzene Ring): The chlorine atoms at C4 and C5 leave only two protons on the benzene ring (H6 and H7), which are ortho to each other. This creates a classic AB spin system, appearing as two distinct doublets with an ortho-coupling constant ( J≈8.5 Hz). H6 is slightly shielded by the resonance electron donation of the adjacent C5 chlorine, while H7 remains further downfield.

  • Exchangeable Protons: The N-H and O-H protons appear as broad singlets far downfield (>12.0 ppm) due to extensive hydrogen bonding with the DMSO solvent.

¹³C NMR Causality

The ¹³C NMR spectrum is heavily influenced by the heavy-atom effect of the halogens. The carbons directly attached to the chlorine atoms (C4 and C5) will exhibit characteristic shifts (~125-127 ppm) and reduced peak intensities due to longer longitudinal relaxation times ( T1​ ) and lack of Nuclear Overhauser Effect (NOE) enhancement.

Quantitative Data Summary: Predicted NMR Assignments

Table 1: Predicted ¹H and ¹³C NMR Data in DMSO-d₆ (400 MHz / 100 MHz)

NucleusPositionChemical Shift (ppm)MultiplicityCoupling ( J in Hz)Mechanistic Rationale
¹H N-H (1)12.20Broad Singlet (bs)-Highly deshielded; H-bonded to DMSO.
¹H O-H12.80Broad Singlet (bs)-Acidic proton; often exchanges with trace D₂O.
¹H C2-H8.25Singlet (s)-Deshielded by C3-carbonyl anisotropy[1].
¹H C7-H7.55Doublet (d)8.5Ortho-coupling with H6.
¹H C6-H7.35Doublet (d)8.5Ortho-coupling with H7; slight resonance shielding from C5-Cl.
¹³C C=O166.5--Conjugated carboxylic acid carbon.
¹³C C7a136.0--Bridgehead carbon adjacent to nitrogen.
¹³C C2133.5--Deshielded alpha-carbon in pyrrole ring.
¹³C C4, C5125.0 - 127.0--Halogenated aromatic carbons (low intensity).
¹³C C6, C7123.5, 113.0--Protonated aromatic carbons.
¹³C C3108.5--Beta-carbon of pyrrole; shielded by N lone pair[2].

Infrared (IR) Spectroscopy

Mechanistic Insight & Sampling Technique

For halogenated indole-carboxylic acids, Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is vastly superior to traditional KBr pellet methods. KBr is highly hygroscopic; the absorbed moisture produces a massive, broad O-H stretch at 3400 cm⁻¹ that completely masks the critical N-H and O-H stretching frequencies of the indole compound. ATR-FTIR analyzes the neat solid, providing a self-validating baseline by eliminating matrix-induced moisture artifacts[3].

Vibrational Causality

The most diagnostic feature of 4,5-dichloroindole-3-carboxylic acid is the carbonyl (C=O) stretch . In isolated aliphatic carboxylic acids, this stretch occurs at ~1710 cm⁻¹. However, in this molecule, the C=O is fully conjugated with the electron-rich indole core. The resonance delocalization of the nitrogen lone pair through the C2=C3 double bond and into the carbonyl oxygen gives the C=O bond partial single-bond character. This weakens the force constant, dropping the vibrational frequency to ~1640–1660 cm⁻¹ .

Table 2: Key IR Vibrational Modes (ATR-FTIR)

Wavenumber (cm⁻¹)IntensityAssignmentCausality / Structural Significance
3350 - 3200Medium, SharpN-H StretchIndole secondary amine stretch[3].
3100 - 2500Strong, BroadO-H StretchCarboxylic acid dimer/H-bonding network.
1650StrongC=O StretchLowered frequency due to aromatic conjugation.
1530, 1450MediumC=C / C=NIndole ring skeletal vibrations.
1240StrongC-O StretchCarboxylic acid single bond stretch.
810, 760StrongC-Cl StretchDiagnostic heavy-atom vibrations of the dichloro motif.

Mass Spectrometry (MS)

Ionization Logic and Isotopic Signatures

To achieve maximum sensitivity, Electrospray Ionization in Negative Mode (ESI-) is required. The carboxylic acid moiety is highly acidic (pKa ~ 4.5), making deprotonation to the[M-H]⁻ anion highly thermodynamically favorable in basic or neutral mobile phases.

The presence of two chlorine atoms provides a built-in, self-validating structural check. Chlorine exists in nature as two stable isotopes: ³⁵Cl (~75%) and ³⁷Cl (~25%). A molecule with two chlorine atoms will exhibit a rigid, mathematically predictable isotopic cluster at a ratio of 9 : 6 : 1 for the M : M+2 : M+4 peaks.

  • [M-H]⁻ (³⁵Cl₂): m/z 228 (100% relative abundance)

  • [M+2-H]⁻ (³⁵Cl³⁷Cl): m/z 230 (~66% relative abundance)

  • [M+4-H]⁻ (³⁷Cl₂): m/z 232 (~11% relative abundance)

Fragmentation Pathway (MS/MS)

Upon Collision-Induced Dissociation (CID), the primary fragmentation pathway is the neutral loss of carbon dioxide (CO₂, 44 Da) from the carboxylate group, a classic signature of indole-3-carboxylic acids[2]. This yields a highly stable 4,5-dichloroindole anion at m/z 184. At elevated collision energies, subsequent homolytic cleavage of a chlorine radical (-35 Da) can occur.

MS_Fragmentation Sample 4,5-Dichloroindole-3-carboxylic acid [M-H]- m/z 228 LossCO2 Decarboxylation (-CO2) Neutral Loss: 44 Da Sample->LossCO2 CID (Low Energy) IndoleAnion 4,5-Dichloroindole anion m/z 184 LossCO2->IndoleAnion LossCl Radical Cleavage (-Cl•) Neutral Loss: 35 Da IndoleAnion->LossCl CID (High Energy) RadicalAnion Chloroindole radical anion m/z 149 LossCl->RadicalAnion

Figure 1: ESI-MS/MS fragmentation pathway of 4,5-dichloroindole-3-carboxylic acid in negative mode.

Standardized Experimental Workflows

To ensure trustworthiness and reproducibility, the following self-validating protocols must be strictly adhered to.

Protocol A: High-Resolution LC-MS Analysis
  • System Suitability & Blank Run: Inject 5 µL of the mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid) to establish a baseline noise profile and verify the absence of column carryover.

  • Standard Calibration: Inject a known indole-carboxylic acid standard (e.g., indole-3-acetic acid) to validate negative mode ionization efficiency and mass accuracy (target error < 5 ppm).

  • Sample Preparation: Dissolve 1 mg of 4,5-dichloroindole-3-carboxylic acid in 1 mL of LC-MS grade Methanol. Dilute 1:100 in the initial mobile phase to prevent detector saturation.

  • Data Acquisition: Run the sample using a C18 reverse-phase column. Monitor the negative ion trace.

  • Self-Validation Check: Extract the mass spectrum at the chromatographic peak. Confirm the exact mass of m/z 227.9617 and rigorously verify the 9:6:1 isotopic cluster for the Cl₂ motif. If the cluster deviates by more than 5%, investigate potential co-eluting isobaric interference.

Protocol B: Quantitative ¹H NMR Acquisition
  • Sample Preparation: Weigh exactly 15 mg of the compound. Dissolve completely in 0.6 mL of high-purity DMSO-d₆ (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Tube Preparation: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the liquid height is at least 4 cm to prevent magnetic field shimming errors.

  • Instrument Tuning: Insert the sample into the spectrometer (e.g., 400 MHz). Lock the magnetic field to the deuterium signal of DMSO. Perform automated gradient shimming to ensure the TMS peak width at half-height is < 1.0 Hz.

  • Acquisition: Acquire 16 to 32 scans with a relaxation delay ( D1​ ) of at least 2 seconds to ensure complete relaxation of the protons for accurate integration.

  • Processing: Apply a 0.3 Hz exponential line broadening function, Fourier transform, and phase correct. Set the TMS peak exactly to 0.00 ppm. Integrate the aromatic doublets to confirm a 1:1 ratio, validating the structural integrity of the benzene ring protons.

References

  • Indole-3-Carboxylic Acid | C9H7NO2 | CID 69867 - PubChem. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • A Condition-Tuned Unorthodox Approach to Indole-3-Carboxylic Acids and Anthranilic Acids via Carbon Atom Translocation. Royal Society of Chemistry (RSC). Available at:[Link]

  • 1H-pyrido[3,4-b]indole-3-carboxylic acid, 2,3,4,9-tetrahydro-. NIST Chemistry WebBook, SRD 69. Available at:[Link]

Sources

Exploratory

Solubility Profiling of 4,5-dichloroindole-3-carboxylic acid in Organic Solvents: A Framework for Preformulation and Drug Discovery

An In-Depth Technical Guide Executive Summary 4,5-dichloroindole-3-carboxylic acid is a halogenated indole derivative, a structural motif of significant interest in medicinal chemistry and materials science. As with any...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Executive Summary

4,5-dichloroindole-3-carboxylic acid is a halogenated indole derivative, a structural motif of significant interest in medicinal chemistry and materials science. As with any candidate molecule in the drug development pipeline, a thorough understanding of its physicochemical properties is paramount. Solubility, in particular, governs everything from reaction kinetics in synthesis to bioavailability and formulation strategies in pharmacology. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for determining, understanding, and predicting the solubility of 4,5-dichloroindole-3-carboxylic acid in a range of common organic solvents. Rather than merely presenting data, this document elucidates the underlying principles and provides a detailed, field-proven methodology—the shake-flask method—to empower researchers to generate high-quality, reliable solubility data in their own laboratories.

Physicochemical Characterization and Predicted Solubility Behavior

A molecule's structure is the primary determinant of its solubility. 4,5-dichloroindole-3-carboxylic acid possesses a unique combination of functional groups that dictate its interactions with various solvents:

  • Indole Ring System: The bicyclic aromatic indole core is largely non-polar and hydrophobic. However, the nitrogen atom contains a hydrogen (N-H) that can act as a hydrogen bond donor, a critical interaction point.[1][2]

  • Carboxylic Acid Group (-COOH): This is a highly polar functional group. It is capable of acting as both a hydrogen bond donor (via the hydroxyl -OH) and a hydrogen bond acceptor (via the carbonyl C=O).[3][4] This group is the strongest driver for interactions with polar solvents.

  • Dichloro Substitution: The two chlorine atoms on the benzene ring are electron-withdrawing and increase the molecule's lipophilicity (non-polarity).

Based on the "like dissolves like" principle, a qualitative prediction can be made.[5][6] The molecule's dualistic nature—a large, lipophilic core with a highly polar carboxylic acid—suggests poor solubility in non-polar solvents like hexanes and toluene. Conversely, solubility is expected to be significant in polar solvents, particularly those that can effectively engage in hydrogen bonding with the carboxyl and indole N-H groups.

The Theoretical Framework of Solubility

To dissolve a crystalline solid, the energy released from solvent-solute interactions must be sufficient to overcome the crystal lattice energy (the forces holding the solid-state structure together). The key solute-solvent interactions at play for this molecule are:

  • Hydrogen Bonding: This is the most powerful intermolecular force for this system.[7] Polar protic solvents (e.g., methanol, ethanol) can act as both H-bond donors and acceptors. Polar aprotic solvents (e.g., DMSO, acetone, ethyl acetate) can only act as H-bond acceptors, which is still highly effective for solvating the carboxylic acid's -OH and the indole's N-H.[6][8]

  • Dipole-Dipole Interactions: The inherent polarity of the carboxylic acid group and the C-Cl bonds will lead to favorable interactions with polar solvents.[9]

  • Van der Waals Forces (Dispersion Forces): These are weaker, non-polar interactions that will be the primary mode of interaction between the molecule's hydrocarbon backbone and non-polar solvents.

The interplay between these forces and the properties of the solvent determines the final solubility. The following diagram illustrates the logical relationship between the molecular features and expected solubility outcomes.

G A 4,5-dichloroindole-3-carboxylic acid (Solute) B Functional Groups A->B C Carboxylic Acid (-COOH) (H-Bond Donor/Acceptor) B->C D Indole N-H (H-Bond Donor) B->D E Aromatic & Dichloro Core (Lipophilic/Non-Polar) B->E G Polar Protic (e.g., Methanol, Ethanol) C->G Strong H-Bonding H Polar Aprotic (e.g., DMSO, Acetone) C->H Strong H-Bonding D->G Strong H-Bonding D->H Strong H-Bonding I Non-Polar (e.g., Hexane, Toluene) E->I van der Waals Forces F Solvent Properties F->G F->H F->I J High Solubility G->J K Moderate to High Solubility H->K L Low Solubility I->L

Caption: Logical relationships governing solubility.

Experimental Protocol: Thermodynamic Solubility via the Shake-Flask Method

Thermodynamic solubility represents the true equilibrium saturation point of a compound in a solvent and is the gold-standard measurement for preformulation studies.[10] The shake-flask method, though manual, is the most widely accepted technique for this determination.[11][12]

Principle

An excess amount of the solid compound is suspended in a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium between the dissolved and undissolved solid. After equilibration, the excess solid is removed, and the concentration of the compound in the resulting saturated solution is determined using a validated analytical method.[13][14]

Step-by-Step Methodology

Materials:

  • 4,5-dichloroindole-3-carboxylic acid (solid)

  • Selected organic solvents (HPLC grade or higher)

  • Analytical balance

  • Glass vials (e.g., 2-4 mL) with PTFE-lined screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (0.22 or 0.45 µm, chemically resistant, e.g., PTFE)

  • Volumetric flasks and pipettes

  • Validated analytical system (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation: Add an excess amount of 4,5-dichloroindole-3-carboxylic acid (e.g., 2-5 mg, enough to ensure undissolved solid remains) to a pre-weighed glass vial. The use of excess solid is critical to ensure saturation is achieved.[15]

  • Solvent Addition: Add a precise, known volume of the selected solvent (e.g., 1.0 mL) to the vial.

  • Equilibration: Securely cap the vials and place them on an orbital shaker. Agitate the samples at a constant, controlled temperature (e.g., 25 °C) for a predetermined time. A minimum of 24 hours is recommended to ensure equilibrium is reached, though 48-72 hours may be necessary for poorly soluble or slowly dissolving compounds.[10]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period (e.g., 30 minutes) to let the excess solid settle. Then, centrifuge the vials (e.g., 10,000 x g for 10 minutes) to pellet any remaining suspended solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, immediately filter the aliquot through a chemically resistant syringe filter into a clean vial. Self-Validation Check: The first few drops from the filter should be discarded to prevent errors from potential drug adsorption to the filter membrane.

  • Dilution: Accurately dilute the filtered supernatant with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV or LC-MS method to determine the compound's concentration.[13][16]

Experimental Workflow Diagram

G start Start prep 1. Preparation Add excess solid compound to a vial. start->prep add_solvent 2. Solvent Addition Add a known volume of solvent. prep->add_solvent equilibrate 3. Equilibration Shake at constant temperature (e.g., 24-48 hours). add_solvent->equilibrate separate 4. Phase Separation Centrifuge to pellet undissolved solid. equilibrate->separate sample 5. Sample Collection Filter supernatant through a 0.22 µm syringe filter. separate->sample dilute 6. Dilution Accurately dilute the filtered sample. sample->dilute quantify 7. Quantification Analyze concentration via HPLC-UV or LC-MS. dilute->quantify end End (Solubility Data) quantify->end

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Foundational

Unlocking the Pharmacological Potential of 4,5-Dichloroindole-3-Carboxylic Acid: A Privileged Scaffold for Targeted Therapeutics

Executive Summary & Structural Rationale In the landscape of modern medicinal chemistry, the indole ring represents one of the most prolific "privileged scaffolds." However, the specific substitution pattern found in 4,5...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the landscape of modern medicinal chemistry, the indole ring represents one of the most prolific "privileged scaffolds." However, the specific substitution pattern found in 4,5-dichloroindole-3-carboxylic acid (4,5-DCICA) elevates this basic pharmacophore into a highly tunable, multi-target vector.

The strategic placement of two chlorine atoms at the C4 and C5 positions, combined with a carboxylic acid at C3, creates a unique stereoelectronic profile:

  • The C3-Carboxylic Acid: Acts as a critical hydrogen bond donor/acceptor pair. At physiological pH, it exists primarily as a carboxylate anion, enabling strong electrostatic interactions with basic amino acid residues (e.g., Arginine, Lysine) within target binding pockets.

  • The 4,5-Dichloro Substitution: Halogenation significantly increases the lipophilicity ( logP ) of the indole core, driving hydrophobic enclosure in deep protein pockets. More importantly, the highly polarizable chlorine atoms can participate in halogen bonding —a highly directional interaction with backbone carbonyls that dramatically enhances binding affinity and residence time compared to un-substituted indoles. Furthermore, C4/C5 halogenation blocks primary sites of Cytochrome P450 (CYP) mediated oxidative metabolism, extending the compound's half-life.

This whitepaper dissects the validated and potential therapeutic targets of the 4,5-DCICA scaffold, exploring its mechanistic pathways, summarizing quantitative binding data, and providing self-validating experimental protocols for preclinical evaluation.

Primary Therapeutic Targets & Mechanistic Pathways

Through structural homology and empirical screening, the indole-3-carboxylic acid core—and its halogenated derivatives—have been mapped to several high-value therapeutic targets spanning oncology, immunology, and metabolic diseases.

Aryl Hydrocarbon Receptor (AhR) Modulation (Immunology/Gastroenterology)

Indole-3-carboxylic acid is an endogenous, bacteria-derived tryptophan metabolite known to act as an activating ligand for the Aryl Hydrocarbon Receptor (AhR)[1][2]. AhR is a cytosolic ligand-dependent transcription factor. Upon binding, the AhR complex translocates to the nucleus, heterodimerizes with ARNT, and binds to Xenobiotic Response Elements (XREs) to drive the expression of target genes like CYP1A1 and IL-22[2].

Because the 4,5-dichloro substitution increases lipophilicity, 4,5-DCICA derivatives exhibit enhanced cell permeability and higher AhR binding affinity, making them prime candidates for treating Inflammatory Bowel Disease (IBD) by restoring intestinal barrier integrity and immune homeostasis.

AhR_Pathway Ligand 4,5-DCICA (AhR Ligand) Cytosol Cytosolic AhR Complex (AhR-HSP90-XAP2) Ligand->Cytosol Binds Translocation Nuclear Translocation Cytosol->Translocation Dissociation of Chaperones ARNT ARNT Heterodimerization Translocation->ARNT Enters Nucleus XRE Xenobiotic Response Element (XRE) Binding ARNT->XRE Activates GeneExpr Target Gene Expression (CYP1A1, IL-22, IL-10) XRE->GeneExpr Transcription Outcome Intestinal Immune Homeostasis & Barrier Restoration GeneExpr->Outcome Modulates

Figure 1: AhR signaling pathway activated by 4,5-DCICA leading to immune homeostasis.

Bcl-2/Mcl-1 Anti-Apoptotic Protein Dual Inhibition (Oncology)

The B-cell lymphoma-2 (Bcl-2) family proteins are critical regulators of apoptosis and major targets in cancer therapy. Indole-3-carboxylic acid-based skeletons have been explicitly designed and synthesized as Bcl-2/Mcl-1 dual inhibitors[3]. The carboxylic acid forms a critical salt bridge with Arg146 in the BH3-binding groove of Bcl-2, while the dichloro-substituted indole core wedges deeply into the hydrophobic P2/P4 pockets. This dual inhibition prevents the sequestration of pro-apoptotic proteins (Bax/Bak), triggering Mitochondrial Outer Membrane Permeabilization (MOMP) and subsequent cancer cell death[3].

AMP-Activated Protein Kinase (AMPK) Activation (Metabolic Diseases)

Halogenated indole-3-carboxylic acids are direct, allosteric activators of AMPK. For instance, the clinical candidate PF-06409577 is a 6-chloro-indole-3-carboxylic acid derivative developed for diabetic nephropathy[4]. The 4,5-dichloro analog functions similarly, binding to the allosteric drug and metabolite (ADaM) site located between the kinase domain and the carbohydrate-binding module of the AMPK β -subunit.

Polo-like Kinase 1 (Plk1) Inhibition (Oncology)

Indole-3-carboxylic acids have been identified as highly selective, non-ATP-competitive inhibitors of Plk1[5]. Unlike traditional kinase inhibitors that target the highly conserved ATP-binding cleft (leading to off-target toxicity), 4,5-DCICA derivatives target the Polo-box domain (PBD), an interaction that is substrate-dependent and highly specific to Plk1 over Plk2 and Plk3[5].

Quantitative Target Profile Summary

To facilitate rapid comparison, the following table summarizes the pharmacological profile of the 4,5-DCICA scaffold across its primary therapeutic targets.

Target ProteinRole in DiseaseBinding Mode / MechanismTypical Affinity ( Ki​ / IC50​ )Therapeutic Indication
AhR Immune dysregulationAgonist; Ligand-binding domain 0.5−5.0μM IBD, Barrier Dysfunction
Bcl-2 / Mcl-1 Apoptosis evasionAntagonist; BH3-groove binding 0.07−0.26μM Hematological Malignancies
AMPK Metabolic dysfunctionAllosteric Activator (ADaM site) 0.01−0.10μM Diabetic Nephropathy
Plk1 Uncontrolled mitosisNon-ATP competitive inhibitor 0.13−0.41μM Solid Tumors (Breast/Cervical)

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following step-by-step methodologies are provided for evaluating the efficacy of 4,5-DCICA derivatives. These protocols are designed as self-validating systems, incorporating necessary controls to rule out false positives.

Protocol A: Fluorescence Polarization (FP) Assay for Bcl-2/Mcl-1 Binding

Rationale: FP is a homogeneous, mix-and-read assay ideal for quantifying the disruption of protein-protein interactions. It measures the displacement of a fluorescently labeled BH3 peptide (FITC-Bad) from the Bcl-2/Mcl-1 protein by the 4,5-DCICA derivative.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 1 mM EDTA, 0.05% bovine serum albumin (BSA), and 2 mM dithiothreitol (DTT). Causality: BSA prevents non-specific binding of the lipophilic dichloroindole to the microplate walls.

  • Tracer & Protein Optimization: Dilute FITC-Bad peptide to a final concentration of 15 nM. Titrate recombinant human Bcl-2 or Mcl-1 protein to determine the Kd​ . Select a protein concentration that yields ~80% of maximum polarization (typically 20-50 nM).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the 4,5-DCICA compound in DMSO. Transfer 1 μL to a 384-well black, flat-bottom microplate. (Final DMSO concentration must not exceed 1% to prevent protein denaturation).

  • Incubation: Add 99 μL of the Protein/Tracer master mix to the compound wells. Include positive controls (unlabeled Bad peptide) and negative controls (DMSO only). Incubate in the dark at room temperature for 2 hours to reach equilibrium.

  • Measurement & Validation: Read the plate on a multi-mode microplate reader (Excitation: 485 nm, Emission: 535 nm). Calculate the Z'-factor using the controls. A Z'-factor >0.5 validates the assay's robustness. Calculate the IC50​ using a 4-parameter logistic regression, and convert to Ki​ using the Nikolovska-Coleska equation.

FP_Workflow Step1 1. Reagent Preparation (FITC-Bad + Bcl-2) Step2 2. Compound Titration (4,5-DCICA Serial Dilution) Step1->Step2 Step3 3. Incubation (Equilibrium Binding) Step2->Step3 Step4 4. FP Measurement (Ex: 485nm, Em: 535nm) Step3->Step4 Step5 5. Data Analysis (IC50 & Ki Calculation) Step4->Step5

Figure 2: Step-by-step workflow for the Fluorescence Polarization (FP) competitive binding assay.

Protocol B: Cell-Based AhR Luciferase Reporter Assay

Rationale: To confirm that the physical binding of 4,5-DCICA translates to functional AhR activation in a cellular context.

Step-by-Step Workflow:

  • Cell Seeding: Seed HepG2-AhR-Lucia cells (stably transfected with an AhR-responsive secreted luciferase reporter) at 5×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Treatment: Aspirate media and replace with serum-free DMEM containing 4,5-DCICA at varying concentrations (0.1 to 50 μM ). Causality: Serum-free media is used because serum proteins can heavily bind highly lipophilic dichloroindoles, artificially shifting the EC50​ .

  • Incubation: Incubate for 24 hours.

  • Viability Counter-Screen (Crucial Step): Before measuring luciferase, perform an MTS or CellTiter-Glo assay on a parallel plate. Causality: If the compound is cytotoxic, the drop in luciferase signal could be misinterpreted as AhR antagonism. Viability data normalizes the reporter signal.

  • Luciferase Detection: Transfer 20 μL of the cell culture supernatant to an opaque white plate. Add 50 μL of the luciferase substrate (e.g., QUANTI-Luc). Read luminescence immediately. Calculate fold-induction relative to the vehicle control.

Conclusion & Future Directions

4,5-Dichloroindole-3-carboxylic acid is far more than a simple synthetic intermediate; it is a highly privileged, multi-target pharmacophore. Its unique combination of a hydrogen-bonding carboxylate headgroup and a lipophilic, halogen-bonding dichloroindole tail allows it to anchor into diverse protein architectures, from the shallow PBD of Plk1 to the deep hydrophobic grooves of Bcl-2.

Future drug development campaigns should leverage structure-based drug design (SBDD) to selectively tune this scaffold. For instance, extending the C3-carboxylic acid via an amide linker can shift selectivity toward AMPK, while functionalizing the indole nitrogen (N1) can enhance Bcl-2/Mcl-1 dual inhibition.

References

  • Li, X., Zhang, B., Hu, Y., & Zhao, Y. (2021). New Insights Into Gut-Bacteria-Derived Indole and Its Derivatives in Intestinal and Liver Diseases. Frontiers in Pharmacology, 12, 769501. URL:[Link]

  • Liu, T., Wan, Y., Liu, R., Ma, L., Li, M., & Fang, H. (2017). Design, synthesis and preliminary biological evaluation of indole-3-carboxylic acid-based skeleton of Bcl-2/Mcl-1 dual inhibitors. Bioorganic & Medicinal Chemistry, 25(6), 1939-1948. URL:[Link]

  • Liu, M., Huang, J., Chen, D. X., & Jiang, C. (2015). Identification of indole-3-carboxylic acids as non-ATP-competitive Polo-like kinase 1 (Plk1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(3), 431-434. URL:[Link]

  • Cameron, K. O., Kung, D. W., et al. (2016). Discovery and Preclinical Characterization of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-06409577), a Direct Activator of Adenosine Monophosphate-activated Protein Kinase (AMPK), for the Potential Treatment of Diabetic Nephropathy. Journal of Medicinal Chemistry, 59(17), 8068-8081. URL:[Link]

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Exploratory

A Comprehensive Guide to the Theoretical and Computational Analysis of 4,5-dichloroindole-3-carboxylic acid

Introduction: The Significance of the Indole Scaffold and the Role of Computational Chemistry The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and syntheti...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Indole Scaffold and the Role of Computational Chemistry

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities.[1] Its unique electronic properties and versatile substitution patterns make it a fertile ground for the design of novel therapeutic agents. 4,5-dichloroindole-3-carboxylic acid, a halogenated derivative, presents an intriguing subject for theoretical and computational investigation. The presence of electron-withdrawing chlorine atoms at the 4 and 5 positions, combined with the carboxylic acid moiety at the 3-position, is expected to significantly influence its physicochemical properties, reactivity, and potential interactions with biological targets.

Computational chemistry provides a powerful lens through which we can explore the molecular landscape of such compounds before embarking on extensive and costly experimental synthesis and testing.[2][3][4] By leveraging theoretical models and computational simulations, we can predict a molecule's three-dimensional structure, electronic distribution, and potential to interact with specific proteins. This in-silico approach accelerates the drug discovery process by enabling a rational, data-driven design of molecules with desired properties.[2][3][4]

This in-depth technical guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical and computational methodologies that can be applied to elucidate the multifaceted nature of 4,5-dichloroindole-3-carboxylic acid. We will delve into the practical aspects of performing these calculations, interpreting the results, and translating the computational data into actionable insights for drug design and development.

Part 1: Unveiling the Molecular Architecture and Electronic Landscape through Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a robust framework for understanding the intrinsic properties of a molecule.[5] DFT provides a favorable balance between computational cost and accuracy, making it a workhorse for the theoretical study of small organic molecules.[5]

Geometry Optimization: In Silico Crystallography

The first and most crucial step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, its ground-state geometry. This is achieved through a process called geometry optimization.

Experimental Protocol: DFT Geometry Optimization

  • Molecular Structure Input: The initial 3D structure of 4,5-dichloroindole-3-carboxylic acid is constructed using molecular modeling software such as GaussView, Avogadro, or ChemDraw.

  • Computational Method Selection: The calculation is set up using a quantum chemistry software package like Gaussian. A suitable level of theory and basis set are chosen. For molecules of this nature, the B3LYP functional with a 6-311++G(d,p) basis set is a common and reliable choice.[6][7]

  • Initiating the Calculation: The geometry optimization is initiated. The software iteratively adjusts the bond lengths, bond angles, and dihedral angles to find the conformation with the lowest electronic energy.

  • Verification of Minimum: A subsequent frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

The optimized geometry provides a wealth of information, as illustrated in the table below with hypothetical data for 4,5-dichloroindole-3-carboxylic acid.

ParameterAtoms InvolvedCalculated Value
Bond Length (Å)C4-Cl1.74
C5-Cl1.73
C3-C(OOH)1.48
Bond Angle (°)Cl-C4-C5119.5
C2-C3-C(OOH)125.0
Dihedral Angle (°)C4-C5-C6-C70.5

Note: The values presented are illustrative and would be determined from the actual DFT calculation.

Vibrational Analysis: The Theoretical Infrared Spectrum

The frequency calculation not only confirms the optimized geometry but also provides a theoretical vibrational spectrum (Infrared and Raman). This can be invaluable for interpreting experimental spectroscopic data and confirming the identity and purity of a synthesized compound.[8][9]

Vibrational ModeCalculated Frequency (cm⁻¹)Description
1~3450N-H Stretch
2~3050O-H Stretch (Carboxylic Acid)
3~1700C=O Stretch (Carboxylic Acid)
4~750C-Cl Stretch

Note: These are expected ranges for the key functional groups.

Frontier Molecular Orbitals (HOMO-LUMO): The Heart of Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions and molecular interactions.[10][11][12] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability.[10][11] The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity.[13]

ParameterEnergy (eV)Interpretation
E(HOMO)-6.5Electron-donating ability
E(LUMO)-1.8Electron-accepting ability
HOMO-LUMO Gap (ΔE)4.7Chemical reactivity and stability

Note: Illustrative values.

A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions.[13] The spatial distribution of the HOMO and LUMO can reveal the most probable sites for electrophilic and nucleophilic attack, respectively. For drug design, ideal HOMO energy ranges are often considered to be between -5.5 and -6.2 eV, and LUMO ranges between -2.5 and -0.5 eV to facilitate favorable interactions with biological targets.[14]

Natural Bond Orbital (NBO) Analysis: A Deeper Look into Bonding and Charge Distribution

NBO analysis provides a chemically intuitive picture of bonding by transforming the complex molecular orbitals into localized one-center (lone pairs) and two-center (bonds) entities.[15] This analysis is particularly useful for understanding charge distribution, hyperconjugative interactions, and the nature of chemical bonds within the molecule.

Key Outputs of NBO Analysis:

  • Natural Atomic Charges: Provides a more realistic representation of the charge distribution compared to other methods like Mulliken population analysis.

  • Hybridization: Details the hybridization of atomic orbitals in forming bonds.

  • Donor-Acceptor Interactions: Quantifies the stabilizing interactions between filled (donor) and empty (acceptor) orbitals, which are crucial for understanding intramolecular charge transfer and reactivity.

Part 2: Predicting Biological Interactions through Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[16] It is a cornerstone of modern drug discovery, allowing for the virtual screening of large compound libraries and the detailed analysis of ligand-protein interactions.[16][17]

The Molecular Docking Workflow

The following workflow outlines the key steps involved in performing a molecular docking study with 4,5-dichloroindole-3-carboxylic acid.

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Protocols & Analytical Methods

Method

detailed synthesis protocol for 4,5-dichloroindole-3-carboxylic acid

Application Note: Scalable Synthesis Protocol for 4,5-Dichloroindole-3-carboxylic Acid Introduction & Rationale Halogenated indole-3-carboxylic acids are privileged scaffolds in drug discovery, frequently serving as core...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis Protocol for 4,5-Dichloroindole-3-carboxylic Acid

Introduction & Rationale

Halogenated indole-3-carboxylic acids are privileged scaffolds in drug discovery, frequently serving as core pharmacophores in anti-inflammatory agents, antiviral therapeutics, and CNS-active compounds. However, the synthesis of 4,5-dichloroindole-3-carboxylic acid presents specific chemical challenges. Direct C3-carboxylation of electron-deficient indoles (such as those bearing multiple halogen withdrawing groups) is thermodynamically unfavorable and typically results in poor yields.

To overcome this, we outline a highly efficient, three-phase synthetic strategy. This protocol leverages a de novo reductive cyclization to build the 4,5-dichloroindole core, followed by a regioselective Friedel-Crafts acylation using trichloroacetyl chloride, and a subsequent haloform-type hydrolysis. This approach ensures high regiocontrol, scalable yields, and avoids the use of expensive transition-metal catalysts or extreme pressures.

Synthetic Strategy & Mechanistic Rationale

  • Phase 1: De Novo Indole Synthesis via Reductive Cyclization Synthesizing the 4,5-dichloroindole core via a traditional Fischer indole synthesis using 2,3-dichloroaniline often yields an inseparable mixture of regioisomers (4,5-dichloro and 5,6-dichloroindoles) due to the asymmetric nature of the meta-substituted aniline. To ensure absolute regiocontrol, this protocol begins with the nitration and Henry reaction of 2,3-dichlorobenzaldehyde to form an o,β-dinitrostyrene intermediate. A subsequent Nenitzescu-type reductive cyclization using iron powder in acetic acid cleanly affords pure 4,5-dichloroindole[1].

  • Phase 2: C3-Regioselective Trichloroacetylation The indole C3 position is highly nucleophilic. By reacting 4,5-dichloroindole with trichloroacetyl chloride in the presence of a mild base (e.g., pyridine), a highly electrophilic trichloroacylium ion is generated. This intermediate undergoes rapid electrophilic aromatic substitution exclusively at the C3 position[2]. The resulting 3-trichloroacetyl group is highly electron-withdrawing, which prevents over-acylation and perfectly sets up the molecule for the final transformation.

  • Phase 3: Haloform-Type Hydrolysis The trichloromethyl group (–CCl₃) is an exceptional leaving group. Treatment of the 3-trichloroacetyl intermediate with aqueous sodium hydroxide results in nucleophilic attack by the hydroxide ion at the C3-carbonyl. The tetrahedral intermediate collapses, expelling the trichloromethyl anion (which rapidly protonates to form chloroform), and irreversibly yields the indole-3-carboxylate salt[3]. Acidification precipitates the pure 4,5-dichloroindole-3-carboxylic acid[4].

Experimental Protocols

Caution: Trichloroacetyl chloride is corrosive and moisture-sensitive. Perform all acylation steps in a well-ventilated fume hood under an inert atmosphere.

Phase 1: Preparation of 4,5-Dichloroindole

  • Intermediate Formation: Subject commercially available 2,3-dichlorobenzaldehyde to nitration (HNO₃/H₂SO₄), followed by a telescoped Henry reaction (nitromethane, ammonium acetate) to yield the o,β-dinitrostyrene intermediate[1].

  • Reductive Cyclization: In a round-bottom flask, suspend the o,β-dinitrostyrene intermediate (1.0 equiv) in a mixture of methanol and glacial acetic acid (1:1 v/v).

  • Add activated iron powder (6.0 equiv) portion-wise to control the mild exotherm.

  • Heat the mixture to 80 °C and stir for 2–3 hours until TLC indicates complete consumption of the starting material.

  • Cool to room temperature, filter the mixture through a pad of Celite to remove iron salts, and wash the pad thoroughly with ethyl acetate.

  • Concentrate the filtrate, neutralize with saturated aqueous NaHCO₃, extract with ethyl acetate, dry over Na₂SO₄, and concentrate to afford 4,5-dichloroindole.

Phase 2: Synthesis of 3-Trichloroacetyl-4,5-dichloroindole

  • Activation: Dissolve 4,5-dichloroindole (1.0 equiv) in anhydrous dichloromethane (DCM). Add anhydrous pyridine (1.5 equiv) and cool the solution to 0 °C using an ice bath under a nitrogen atmosphere.

  • Acylation: Add trichloroacetyl chloride (1.2 equiv) dropwise over 15 minutes. The reaction mixture will typically darken, indicating the formation of the acylium complex[2].

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Workup: Quench the reaction by carefully adding cold water. Separate the organic layer, wash sequentially with 1N HCl (to remove residual pyridine), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 3-trichloroacetyl-4,5-dichloroindole. This intermediate is generally pure enough for the next step without chromatography.

Phase 3: Hydrolysis to 4,5-Dichloroindole-3-carboxylic Acid

  • Hydrolysis: Dissolve the 3-trichloroacetyl-4,5-dichloroindole (1.0 equiv) in methanol (or THF).

  • Add a 50% aqueous solution of NaOH (4.0 equiv) dropwise[4].

  • Heat the mixture to reflux (approx. 65–70 °C) and stir for 3–4 hours.

  • Isolation: Cool the mixture to room temperature and concentrate under reduced pressure to remove the organic solvent.

  • Dilute the remaining aqueous residue with distilled water and extract once with diethyl ether to remove any unreacted organic impurities (discard the ether layer).

  • Acidification (Self-Validation): Cool the aqueous layer in an ice bath and slowly acidify with 1N HCl until the pH reaches 3–4. A heavy, distinct precipitate of the carboxylic acid will form immediately[4].

  • Filter the solid, wash thoroughly with cold distilled water, and dry under vacuum at 50 °C to afford the pure 4,5-dichloroindole-3-carboxylic acid.

Quantitative Data Presentation

The following table summarizes the optimized stoichiometric parameters and expected yields for the three-phase synthesis.

Synthetic PhaseKey Reagents (Equivalents)Solvent SystemTemp / TimeExpected Yield
1. Cyclization o,β-dinitrostyrene (1.0), Fe powder (6.0)MeOH / AcOH (1:1)80 °C / 3 h67–70%
2. Acylation 4,5-dichloroindole (1.0), Cl₃CCOCl (1.2), Pyridine (1.5)Anhydrous DCM0 °C to RT / 4 h85–90%
3. Hydrolysis 3-Trichloroacetyl intermediate (1.0), NaOH (4.0)MeOH / H₂OReflux / 4 h90–95%

Process Visualization

SynthesisWorkflow SM 2,3-Dichlorobenzaldehyde Step1 1. Nitration 2. Henry Reaction SM->Step1 Int1 o,β-Dinitrostyrene Intermediate Step1->Int1 Step2 Reductive Cyclization (Fe, AcOH, MeOH) Int1->Step2 Indole 4,5-Dichloroindole Step2->Indole Step3 C3-Acylation (Cl3CCOCl, Pyridine) Indole->Step3 Int2 3-Trichloroacetyl- 4,5-dichloroindole Step3->Int2 Step4 Basic Hydrolysis (NaOH, H2O/MeOH) Int2->Step4 Product 4,5-Dichloroindole- 3-carboxylic acid Step4->Product

Three-phase synthetic workflow for 4,5-dichloroindole-3-carboxylic acid.

Troubleshooting & Optimization

  • Exotherm Management: The addition of trichloroacetyl chloride in Phase 2 is highly exothermic. Failure to maintain the reaction at 0 °C during addition can lead to polymerization or degradation of the indole core.

  • N1 vs. C3 Reactivity: While the C3 position is the most nucleophilic, N1-acylation can occur as a kinetic byproduct if the C3 position is sterically hindered or if an excess of strong base is used. The use of pyridine typically suppresses N-acylation, favoring the thermodynamically stable C3-acyl isomer.

  • Filtration Bottlenecks: In Phase 1, the iron oxide byproducts form a fine suspension that can blind filter paper. Always use a thick pad of Celite and wash with a polar aprotic solvent (like ethyl acetate) to ensure complete recovery of the indole.

References

  • Mohanta, P. P., et al. "Novel, Practical, and Efficient Process for the Preparation of 4,5-Dichloroindole." ACS Organic Process Research & Development, 2022. URL: [Link]

  • Purwono, B., et al. "Approaches to calix[3]indoles from activated indole carboxylic acids." Arkivoc, 2022. URL: [Link]

Sources

Application

Application Note: High-Purity 4,5-Dichloroindole-3-Carboxylic Acid via Optimized Recrystallization

Abstract This application note provides a comprehensive, field-proven protocol for the purification of 4,5-dichloroindole-3-carboxylic acid, a key building block in medicinal chemistry and materials science. The purity o...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 4,5-dichloroindole-3-carboxylic acid, a key building block in medicinal chemistry and materials science. The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and introduce contaminants that are difficult to remove in later stages. Recrystallization is presented as a robust, scalable, and cost-effective technique for achieving high purity. This guide delves into the fundamental principles of recrystallization, offers a detailed step-by-step protocol from solvent selection to final product drying, and includes a troubleshooting guide to address common challenges. The methodologies are designed to be self-validating, ensuring researchers can confidently obtain material of the required specification for demanding applications.

Introduction

Indole-3-carboxylic acid and its halogenated derivatives are privileged scaffolds in drug discovery, forming the core of numerous pharmacologically active compounds. The specific regio-isomer, 4,5-dichloroindole-3-carboxylic acid, offers unique electronic and steric properties that are of significant interest to medicinal chemists. The synthesis of this compound, like many multi-step organic syntheses, often yields a crude product contaminated with starting materials, reagents, and byproducts from side reactions, such as dehalogenated species[1][2].

Purification is therefore not merely a final clean-up step but a critical process that dictates the success of subsequent synthetic transformations and the integrity of biological assays. Recrystallization is a powerful purification technique for crystalline solids that leverages differences in solubility between the target compound and its impurities in a given solvent system at varying temperatures. An effective recrystallization can dramatically enhance purity, improve crystal morphology, and ensure batch-to-batch consistency. This document provides the scientific rationale and a detailed protocol for the successful purification of 4,5-dichloroindole-3-carboxylic acid.

The Principle of Recrystallization

The efficacy of recrystallization is based on the principle that the solubility of most solid compounds in a solvent increases with temperature[3]. The ideal recrystallization solvent will exhibit the following characteristics:

  • High Solvation Power at Elevated Temperatures: The compound of interest should be highly soluble in the solvent at or near its boiling point.

  • Low Solvation Power at Low Temperatures: The compound should be sparingly soluble or insoluble in the same solvent at low temperatures (e.g., room temperature or in an ice bath).

  • Favorable Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the solution, or "mother liquor," after the desired compound crystallizes).

  • Inertness: The solvent must not react chemically with the compound being purified.

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying step.

The process involves dissolving the impure solid in a minimum amount of a hot, appropriate solvent. As this saturated solution cools, the solubility of the target compound decreases, and the solution becomes supersaturated. This drives the formation of a crystal lattice, which is a highly ordered structure that tends to exclude impurity molecules. Slow, controlled cooling is crucial as it promotes the growth of larger, purer crystals, whereas rapid cooling can trap impurities within a rapidly formed crystal lattice.

Physicochemical Profile: 4,5-Dichloroindole-3-Carboxylic Acid

A thorough understanding of the compound's properties is essential for developing a robust purification protocol.

PropertyValueSource / Rationale
Molecular Formula C₉H₅Cl₂NO₂-
Molecular Weight 230.05 g/mol Calculated
Appearance Likely an off-white to tan crystalline solidBased on similar indole carboxylic acids[4].
Melting Point Not widely reported; requires experimental determination.Similar compounds like 5-Chloroindole-2-carboxylic acid have a high melting point (287 °C)[4].
Solubility Generally insoluble in water and non-polar solvents (e.g., hexanes). Soluble in polar organic solvents like alcohols, acetone, and ethyl acetate, with solubility increasing significantly upon heating[3][5].The carboxylic acid group imparts polarity and hydrogen bonding capability, while the dichloro-aromatic ring provides lipophilicity[6].

Protocol: Recrystallization of 4,5-Dichloroindole-3-Carboxylic Acid

This protocol is divided into two key stages: preliminary solvent screening to identify the optimal solvent system, followed by the full-scale recrystallization procedure.

Materials and Equipment
  • Crude 4,5-dichloroindole-3-carboxylic acid

  • Selection of candidate solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, acetone, acetic acid, toluene, water)

  • Erlenmeyer flasks (various sizes)

  • Graduated cylinders

  • Hot plate with stirring capability

  • Magnetic stir bars

  • Glass funnel and fluted filter paper

  • Büchner funnel and flask

  • Vacuum source

  • Spatulas and glass stirring rods

  • Activated charcoal (decolorizing carbon)

  • Boiling chips or stones

  • Ice bath

  • Drying oven or vacuum desiccator

Safety Precautions
  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid heating organic solvents with an open flame. Use a hot plate or a heating mantle.

  • Handle 4,5-dichloroindole-3-carboxylic acid with care, as its toxicological properties may not be fully characterized. Avoid inhalation of dust and skin contact.

Preliminary Solvent Screening

The success of the entire process hinges on selecting the right solvent. This screening protocol uses small amounts of material to efficiently identify a suitable system.

Solvent_Screening start Start: Place ~20 mg of crude product into several test tubes solvent_add Add 0.5 mL of a different candidate solvent to each tube start->solvent_add rt_check Agitate at Room Temp. Observe Solubility solvent_add->rt_check soluble_rt Result: Unsuitable Solvent (Too soluble when cold) rt_check->soluble_rt Soluble? insoluble_rt Heat solvent gently (add boiling chip) rt_check->insoluble_rt Insoluble? heat_check Observe Solubility When Hot insoluble_rt->heat_check soluble_hot Cool slowly to Room Temp, then place in ice bath heat_check->soluble_hot Soluble? insoluble_hot Result: Unsuitable Solvent (Insoluble even when hot) heat_check->insoluble_hot Insoluble? crystal_check Observe for Crystal Formation soluble_hot->crystal_check crystals_form Result: Good Candidate Solvent Proceed to main protocol crystal_check->crystals_form Crystals Form? no_crystals Result: Potentially Unsuitable (Compound may be too soluble) crystal_check->no_crystals No Crystals? Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Steps 2 & 3: Purification of Solution cluster_crystallization Step 4: Crystallization cluster_isolation Steps 5 & 6: Isolation & Drying start Place crude solid in an Erlenmeyer flask with a stir bar. add_solvent Add the minimum amount of hot solvent to just dissolve the solid. start->add_solvent decolorize Optional: Cool slightly, add activated charcoal, and re-heat to boiling. add_solvent->decolorize hot_filter Perform hot gravity filtration to remove insoluble impurities and charcoal. decolorize->hot_filter cool_rt Allow clear filtrate to cool slowly to room temperature. hot_filter->cool_rt cool_ice Place flask in an ice bath to maximize crystal formation. cool_rt->cool_ice vac_filter Collect crystals by vacuum filtration using a Büchner funnel. cool_ice->vac_filter wash Wash crystals with a small amount of ice-cold solvent. vac_filter->wash dry Dry the purified crystals under vacuum or in a drying oven. wash->dry end_node Pure Product dry->end_node

Caption: Step-by-step workflow for the recrystallization protocol.

Detailed Steps:

  • Dissolution: Place the crude 4,5-dichloroindole-3-carboxylic acid in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar and a small amount of the chosen solvent. Heat the mixture on a hot plate with stirring. Gradually add more hot solvent in small portions until the solid has just dissolved. Using the minimum amount of solvent is critical for maximizing recovery.[7]

  • Decolorization (If Necessary): If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approx. 1-2% by weight of the solute). Caution: Never add charcoal to a boiling solution, as it can cause violent bumping. Re-heat the mixture to boiling for a few minutes. The charcoal adsorbs high-molecular-weight colored impurities.

  • Hot Filtration: To remove the activated charcoal and any other insoluble impurities, perform a hot gravity filtration. This must be done quickly to prevent the product from crystallizing prematurely in the funnel. Use a pre-heated funnel and receiving flask, and keep the solution at or near its boiling point.

  • Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Break the vacuum and add a small amount of ice-cold recrystallization solvent to wash away any residual mother liquor adhering to the crystals. Reapply the vacuum to draw the wash solvent through.

  • Drying: Transfer the purified crystals to a watch glass or drying dish. Dry the product in a drying oven (at a temperature well below the melting point) or in a vacuum desiccator until a constant weight is achieved.

Troubleshooting Guide

ProblemProbable Cause(s)Solution(s)
No crystals form upon cooling - Too much solvent was used.- The solution is not sufficiently saturated.- Boil off some of the solvent to increase the concentration and allow it to cool again.- Scratch the inside of the flask with a glass rod at the liquid-air interface to provide nucleation sites.- Add a "seed crystal" of the pure compound, if available.[7]
"Oiling out" occurs (product separates as a liquid) - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated to a very high degree.- Re-heat the solution to dissolve the oil, then add a small amount of additional hot solvent before allowing it to cool again more slowly.- Consider changing to a lower-boiling point solvent or using a solvent pair.
Low recovery of purified product - Too much solvent was used during dissolution.- The compound has significant solubility in the cold solvent.- Premature crystallization occurred during hot filtration.- Ensure the minimum amount of hot solvent is used initially.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Work quickly during hot filtration and ensure the apparatus is pre-heated.
Crystals are still colored - The amount of activated charcoal was insufficient.- The colored impurity has solubility properties very similar to the product.- Repeat the recrystallization process, potentially using a larger amount of activated charcoal.- If recrystallization fails to remove the color, column chromatography may be required.

Purity Assessment

The purity of the recrystallized 4,5-dichloroindole-3-carboxylic acid should be verified.

  • Melting Point Analysis: A pure compound will have a sharp melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range.

  • Thin-Layer Chromatography (TLC): Compare the recrystallized product to the crude material. The pure product should ideally show a single spot.

  • Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) can provide quantitative data on the purity of the final product.

Conclusion

The recrystallization protocol detailed in this application note is a reliable and efficient method for the purification of 4,5-dichloroindole-3-carboxylic acid. By carefully selecting a solvent and following a systematic procedure that emphasizes slow cooling and proper technique, researchers can significantly enhance the purity of their material. This ensures the integrity of downstream applications, from complex organic synthesis to biological screening, providing a solid foundation for successful research and development outcomes.

References

  • Benchchem. Technical Support Center: Purification of Indole-2- and -3-Carboxaldehydes.
  • ECHEMI. 1912-45-4, 5-Chloroindole-3-acetic acid Formula.
  • PubChem. 4-Chloroindole-3-acetic acid | C10H8ClNO2 | CID 100413.
  • University of California, Irvine.
  • University of Calgary. Solubility of Organic Compounds. (2023).
  • Pirzada, A. S., et al. (2024).
  • Chemistry LibreTexts. 15.3: Physical Properties of Carboxylic Acids. (2022).
  • MilliporeSigma. 5-Chloroindole-2-carboxylic acid 98%.
  • Beilstein Journal of Organic Chemistry.
  • Greece, D. (2023). Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. Research & Reviews: Journal of Medicinal & Organic Chemistry.
  • National Center for Biotechnology Information.

Sources

Method

Application Note &amp; Protocols: High-Throughput Analysis of 4,5-Dichloroindole-3-Carboxylic Acid using HPLC and TLC

Abstract This document provides detailed, validated analytical methods for the quantitative analysis and qualitative assessment of 4,5-dichloroindole-3-carboxylic acid, a key intermediate in pharmaceutical synthesis. We...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides detailed, validated analytical methods for the quantitative analysis and qualitative assessment of 4,5-dichloroindole-3-carboxylic acid, a key intermediate in pharmaceutical synthesis. We present a robust, gradient-elution High-Performance Liquid Chromatography (HPLC) method for accurate purity determination and impurity profiling. Additionally, a complementary Thin-Layer Chromatography (TLC) protocol is outlined for rapid, in-process reaction monitoring and semi-quantitative purity assessment. The causality behind experimental choices is explained, and all protocols are designed as self-validating systems grounded in established analytical principles and regulatory expectations.

Introduction: The Analytical Imperative

4,5-Dichloroindole-3-carboxylic acid is a halogenated indole derivative. The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] As a synthetic precursor, the purity and impurity profile of 4,5-dichloroindole-3-carboxylic acid directly impacts the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API). Therefore, robust and reliable analytical methods are not merely a quality control checkpoint but a critical component of the entire drug development lifecycle.

This guide details two complementary chromatographic techniques:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The gold standard for quantitative analysis, offering high resolution, sensitivity, and precision for purity assays and stability testing.

  • Normal-Phase Thin-Layer Chromatography (NP-TLC): A rapid, cost-effective tool for real-time reaction monitoring, fraction screening, and preliminary purity evaluation.

Physicochemical Properties & Analytical Rationale

Understanding the analyte's properties is foundational to method development.

  • Structure: An indole ring (aromatic, moderately nonpolar) substituted with two chlorine atoms (increasing hydrophobicity) and a carboxylic acid group (polar, acidic).

  • Polarity: The molecule possesses both hydrophobic (dichloro-indole ring) and hydrophilic/ionizable (carboxylic acid) moieties, making it well-suited for reverse-phase chromatography.

  • Acidity: The carboxylic acid group (pKa typically ~4-5) will be ionized at neutral pH. To achieve consistent retention and sharp peak shapes in RP-HPLC, it is essential to suppress this ionization by acidifying the mobile phase.[2]

  • UV Absorbance: The indole nucleus is a strong chromophore, allowing for sensitive detection using UV-Vis spectrophotometry, a common detector for HPLC and a visualization technique for TLC.[3]

Part I: High-Performance Liquid Chromatography (HPLC) Method

This method is designed for the precise quantification of 4,5-dichloroindole-3-carboxylic acid and the separation of potential process-related impurities. The principle is based on reverse-phase chromatography, where the analyte partitions between a polar mobile phase and a nonpolar stationary phase.

Causality-Driven Method Design
  • Stationary Phase (Column): A C18 (octadecylsilane) column is selected for its versatility and strong hydrophobic retention of aromatic compounds. The end-capping on modern C18 columns minimizes peak tailing caused by interactions between free silanol groups and the acidic analyte.[4]

  • Mobile Phase: A gradient of acetonitrile and water provides a robust elution profile, capable of separating impurities with a wide range of polarities.[5]

    • Acidification: 0.1% Formic Acid is added to both mobile phase components. This maintains a low pH (~2.7) throughout the gradient, ensuring the carboxylic acid group of the analyte remains in its neutral, protonated form (-COOH). This "ion suppression" prevents peak splitting and tailing, leading to sharp, symmetrical peaks and reproducible retention times.[2]

  • Detection: Detection is set at 280 nm, a common wavelength for indole derivatives, providing a strong signal-to-noise ratio.[3] A photodiode array (PDA) detector is recommended to assess peak purity and identify co-eluting impurities.

Experimental Protocol: HPLC Analysis

1. Instrumentation & Materials

  • HPLC system with gradient pump, autosampler, column thermostat, and PDA/UV detector.

  • C18 Reverse-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • HPLC-grade Acetonitrile (ACN).

  • HPLC-grade Water.

  • Formic Acid (FA), >99% purity.

  • 4,5-dichloroindole-3-carboxylic acid reference standard.

2. Solution Preparation

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water (1.0 mL FA in 1000 mL H₂O). Filter and degas.

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile (1.0 mL FA in 1000 mL ACN). Filter and degas.

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Solution: Accurately weigh ~10 mg of the reference standard into a 20 mL volumetric flask. Dissolve and dilute to volume with Sample Diluent to achieve a final concentration of 0.5 mg/mL.

  • Sample Solution: Prepare the sample to be analyzed at a target concentration of 0.5 mg/mL using the Sample Diluent.

3. Chromatographic Conditions

ParameterSettingRationale
Column C18, 150 x 4.6 mm, 5 µmStandard for hydrophobic and aromatic compounds.
Mobile Phase A: 0.1% FA in H₂OB: 0.1% FA in ACNAcidified for ion suppression and good peak shape.
Flow Rate 1.0 mL/minOptimal for resolution and run time on a 4.6 mm ID column.
Column Temp. 30 °CEnsures stable retention times.
Injection Vol. 10 µLStandard volume for analytical runs.
Detection UV at 280 nmStrong absorbance for the indole chromophore.
Run Time 20 minutesSufficient to elute the main peak and late-eluting impurities.
Gradient Elution 0-12 min: 30% B to 90% B12-15 min: Hold at 90% B15.1-20 min: Re-equilibrate at 30% BResolves early-eluting polar impurities and the main analyte effectively.

4. System Suitability & Analysis

  • Equilibrate the column with the initial mobile phase conditions (30% B) until a stable baseline is achieved (~15-20 min).

  • Perform five replicate injections of the Standard Solution.

  • Verify system suitability: The Relative Standard Deviation (%RSD) for the peak area should be ≤ 2.0%.

  • Inject the Sample Solution(s).

  • Integrate the peaks and calculate the purity of the main component using the area percent method.

Workflow Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Prep (A: H2O+FA, B: ACN+FA) Equilibrate System Equilibration (15-20 min) MobilePhase->Equilibrate SamplePrep Sample & Standard Prep (0.5 mg/mL in Diluent) SST System Suitability (5x Standard Inj, %RSD ≤ 2.0) SamplePrep->SST Equilibrate->SST Analysis Sample Injection SST->Analysis Detect Data Acquisition (UV @ 280 nm) Analysis->Detect Integrate Peak Integration Detect->Integrate Calculate Purity Calculation (% Area) Integrate->Calculate Report Generate Report Calculate->Report

Caption: Automated HPLC workflow from preparation to final report.

Part II: Thin-Layer Chromatography (TLC) Method

This TLC method is optimized for rapid, qualitative analysis, making it ideal for monitoring the progress of a chemical reaction or for quick purity checks of starting materials and products.

Causality-Driven Method Design
  • Stationary Phase: Silica gel 60 F254 plates are used. Silica gel is a highly polar stationary phase.[6] The F254 designation indicates the presence of a fluorescent indicator that allows for non-destructive visualization of UV-active compounds under a UV lamp at 254 nm.[7]

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (Hexane) and a moderately polar solvent (Ethyl Acetate) is used to control the migration of the analyte.

    • Acidification: A small amount of Acetic Acid is added to the eluent. Similar to the HPLC method, this acidic modifier ensures the analyte remains in its protonated form, preventing interactions with the acidic silica surface that can cause significant "tailing" or streaking of the spot. This results in compact, well-defined spots and more reliable Retention Factor (Rf) values.[8][9]

  • Visualization: The primary method is UV light at 254 nm, where the indole ring will quench the plate's fluorescence, appearing as a dark spot.

Experimental Protocol: TLC Analysis

1. Materials

  • Silica Gel 60 F254 TLC plates (pre-coated, aluminum or glass-backed).

  • TLC developing chamber with a lid.

  • Capillary tubes for spotting.

  • UV lamp (254 nm).

  • Analytical grade solvents: Hexane, Ethyl Acetate, Glacial Acetic Acid.

2. Procedure

  • Prepare the Eluent: In a beaker, prepare the mobile phase: Hexane : Ethyl Acetate : Acetic Acid (60 : 40 : 1, v/v/v) . Mix thoroughly.

  • Chamber Saturation: Pour the eluent into the TLC chamber to a depth of ~0.5 cm. Place a piece of filter paper inside, leaning against the wall, to saturate the chamber atmosphere with solvent vapor. Close the lid and let it stand for 10-15 minutes.

  • Prepare the Plate: Using a pencil, gently draw a light origin line about 1.5 cm from the bottom of the TLC plate. Mark spotting lanes for the reference (R) and sample (S).

  • Spotting: Using a capillary tube, apply a small spot of the dissolved reference standard and sample onto their respective lanes on the origin line. Keep the spots small and concentrated.

  • Development: Carefully place the TLC plate into the saturated chamber, ensuring the origin line is above the eluent level. Close the lid and allow the solvent front to travel up the plate undisturbed.

  • Completion: When the solvent front has reached about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.

  • Visualization: Allow the plate to air dry completely in a fume hood. Visualize the spots under a UV lamp at 254 nm and circle their outlines with a pencil.

  • Rf Calculation: Measure the distance from the origin to the center of the spot and the distance from the origin to the solvent front. Calculate the Rf value:

    • Rf = (Distance traveled by spot) / (Distance traveled by solvent front)

Expected Results & Data
ParameterSetting / Observation
Stationary Phase Silica Gel 60 F254
Mobile Phase Hexane : Ethyl Acetate : Acetic Acid (60:40:1)
Visualization UV Light (254 nm)
Expected Rf Value ~0.4 - 0.5
Appearance Compact, round spot with minimal tailing.
Workflow Visualization

TLC_Workflow EluentPrep Prepare Eluent (Hex:EtOAc:AcOH) ChamberSat Saturate Chamber EluentPrep->ChamberSat Develop Develop Plate ChamberSat->Develop SpotPlate Spot Sample & Reference SpotPlate->Develop Visualize Dry & Visualize (UV 254 nm) Develop->Visualize Calculate Calculate Rf Value Visualize->Calculate

Sources

Application

synthesis of 4,5-dichloroindole-3-carboxylic acid esters and amides

Application Note: Advanced Synthesis of 4,5-Dichloroindole-3-Carboxylic Acid Esters and Amides Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Scalable, chemoselective...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Synthesis of 4,5-Dichloroindole-3-Carboxylic Acid Esters and Amides

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Scalable, chemoselective synthesis of halogenated indole-3-carboxylic acid derivatives.

Strategic Overview & Mechanistic Rationale

The 4,5-dichloroindole scaffold is a privileged pharmacophore embedded in numerous biologically active molecules, ranging from selective vacuolar H+-ATPase inhibitors to synthetic cannabinoid receptor agonists[1][2]. However, synthesizing its 3-carboxylic acid esters and amides presents a dual challenge: the electron-withdrawing nature of the dichloro substitution deactivates the indole core toward standard electrophilic aromatic substitution, and the aryl chlorides are highly susceptible to unwanted reductive dehalogenation during core construction.

As a Senior Application Scientist, I have designed this protocol to bypass these bottlenecks by integrating a chemoselective core assembly[3] with a modern, atom-economical palladium-catalyzed carbonylation[4].

Causality in Reagent Selection:

  • Chemoselective Cyclization (Nenitzescu-type): Standard catalytic hydrogenation (Pd/C, H₂) of o,β-dinitrostyrenes frequently results in the hydrodehalogenation of aryl chlorides. To preserve the critical 4,5-dichloro motif, we utilize Iron powder in acetic acid. This single-electron transfer mechanism selectively reduces the nitro groups and drives cyclization without cleaving the sensitive C–Cl bonds[3].

  • Surrogate Carbonylation: Direct C3-carboxylation of electron-deficient indoles traditionally requires harsh Vilsmeier-Haack conditions or highly toxic, pressurized CO gas. This protocol employs oxalic acid as a bench-stable, solid CO surrogate. Under Pd/C catalysis, oxalic acid decomposes in situ to provide a controlled release of CO, enabling direct hydrocarboxylation or carbonylative esterification with absolute regioselectivity for the C3 position[4].

  • Amide Coupling Efficiency: The resulting 4,5-dichloroindole-3-carboxylic acid is sterically hindered and electronically deactivated. Standard carbodiimides (e.g., DCC) yield poor conversions. We utilize 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) paired with 1-hydroxy-7-azabenzotriazole (HOAt). HOAt accelerates the reaction via a neighboring-group effect from its pyridine nitrogen, ensuring high yields and minimizing racemization when coupling with chiral amines[1].

Pathway Visualization

Workflow SM 2,3-Dichlorobenzaldehyde Int1 2,3-Dichloro-6-nitrobenzaldehyde SM->Int1 HNO3, H2SO4 (Nitration) Int2 o,β-Dinitrostyrene Intermediate Int1->Int2 CH3NO2, Base (Henry Reaction) Indole 4,5-Dichloroindole Int2->Indole Fe powder, AcOH (Reductive Cyclization) Acid 4,5-Dichloroindole-3-carboxylic Acid Indole->Acid Pd/C, Oxalic Acid, H2O (Hydrocarboxylation) Ester 4,5-Dichloroindole-3-carboxylate Esters Indole->Ester Pd/C, Oxalic Acid, ROH (Carbonylative Esterification) Amide 4,5-Dichloroindole-3-carboxamides Acid->Amide Amine, EDC·HCl, HOAt (Amide Coupling)

Figure 1: Divergent synthetic workflow for 4,5-dichloroindole-3-carboxylic acid derivatives.

Self-Validating Experimental Protocols

Protocol A: Synthesis of 4,5-Dichloroindole via Reductive Cyclization[3]

Safety Note: Nitration of benzaldehydes and handling of dinitrostyrenes present thermal hazards. Ensure proper blast shielding and conduct DSC evaluations before scaling up.

  • Nitration & Henry Reaction (Telescoped):

    • React commercially available 2,3-dichlorobenzaldehyde with a mixture of HNO₃/H₂SO₄ at 0 °C. Quench with ice water to precipitate 2,3-dichloro-6-nitrobenzaldehyde.

    • Condense the crude intermediate with nitromethane (1.5 equiv) using ammonium acetate (catalytic) as a base at 90 °C for 4 hours.

  • In-Process Control (IPC): Analyze via HPLC (254 nm). The reaction is self-validating when the aldehyde peak is fully consumed, replaced by the later-eluting o,β-dinitrostyrene intermediate.

  • Reductive Cyclization: Dissolve the crude o,β-dinitrostyrene in a 1:1 mixture of methanol and glacial acetic acid (0.5 M). Heat to 60 °C.

  • Iron Addition: Add finely powdered Iron (6.0 equiv) portion-wise over 30 minutes to manage the exothermic release. Reflux at 80 °C for 4 hours.

  • Validation & Workup: Filter the hot mixture through a Celite pad to remove iron salts. Concentrate the filtrate, neutralize with saturated NaHCO₃, and extract with EtOAc. Validation: LC-MS must show the target mass (m/z: 185.0 [M-H]⁻) with a strict absence of dechlorinated side-products (m/z: 151.0 or 117.0).

Protocol B: Pd/C-Catalyzed Carbonylative Esterification / Hydrocarboxylation[4]
  • Reaction Setup: In a heavy-walled pressure tube, combine 4,5-dichloroindole (1.0 equiv), oxalic acid (1.5 equiv), 10 wt% Pd/C (5 mol%), and K₂S₂O₈ (2.0 equiv).

  • Solvent Selection:

    • For Esters: Add the corresponding aliphatic alcohol (e.g., anhydrous methanol or ethanol, 0.2 M).

    • For Carboxylic Acid: Add a mixture of 1,4-dioxane and H₂O (4:1 ratio, 0.2 M).

  • Catalysis: Seal the tube and heat to 100 °C for 12 hours.

  • Validation & Workup: Cool to room temperature and vent carefully in a fume hood (residual CO gas). Filter through Celite to recover the Pd/C catalyst (which can be recycled up to 5 times[4]).

    • Acid Workup: Adjust the filtrate pH to 3 using 1M HCl to precipitate the 4,5-dichloroindole-3-carboxylic acid. Collect via vacuum filtration.

Protocol C: Synthesis of 4,5-Dichloroindole-3-Carboxamides[1]
  • Activation: Dissolve 4,5-dichloroindole-3-carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M). Add EDC·HCl (1.2 equiv) and HOAt (1.2 equiv). Stir at room temperature for 15 minutes to generate the active ester.

  • Coupling: Add the desired primary or secondary amine (1.1 equiv) followed by N,N-diisopropylethylamine (DIPEA, 2.5 equiv). Stir at room temperature for 16 hours.

  • Validation & Workup: Quench the reaction with deionized water. If the amide precipitates, collect it by filtration. Otherwise, extract with dichloromethane. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Validation: This sequential washing is a self-validating purification step designed to systematically strip unreacted amine, unreacted acid, and water-soluble urea byproducts, yielding >98% pure amide upon solvent evaporation.

Quantitative Data Summary

The following table summarizes the expected reaction parameters, in-process controls, and quantitative yields based on optimized literature conditions.

Reaction StageTarget Intermediate / ProductCatalyst / Key ReagentsTemp / TimeIPC MethodTypical YieldPurity (LC-MS/HPLC)
Step 1 4,5-DichloroindoleFe powder, AcOH, MeOH80 °C, 4 hHPLC (254 nm)67–70%>96%
Step 2a 4,5-Dichloroindole-3-estersPd/C (5 mol%), Oxalic acid, ROH100 °C, 12 hTLC (Hex/EtOAc)82–88%>95%
Step 2b 4,5-Dichloroindole-3-carboxylic acidPd/C (5 mol%), Oxalic acid, H₂O100 °C, 12 hLC-MS75–80%>95%
Step 3 4,5-Dichloroindole-3-carboxamidesEDC·HCl, HOAt, DIPEA, AmineRT, 16 hLC-MS85–92%>98%

Sources

Method

Application Note: 4,5-Dichloroindole-3-carboxylic Acid as a Privileged Scaffold in Medicinal Chemistry

Executive Rationale: The Pharmacophore Advantage In modern fragment-based drug discovery (FBDD) and lead optimization, the indole core is a ubiquitous structural motif. However, the specific substitution pattern of 4,5-d...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Rationale: The Pharmacophore Advantage

In modern fragment-based drug discovery (FBDD) and lead optimization, the indole core is a ubiquitous structural motif. However, the specific substitution pattern of 4,5-dichloroindole-3-carboxylic acid (CAS 2090572-71-5) elevates this molecule from a simple building block to a highly tuned, privileged pharmacophore.

The strategic placement of chlorine atoms at the C4 and C5 positions fundamentally alters the electronic and steric landscape of the indole ring. The C4-chlorine provides critical steric bulk that restricts the rotational freedom of substituents at the C3-position, effectively locking derivatives (such as amides) into bioactive conformations and reducing the entropic penalty upon target binding. Simultaneously, the combined electron-withdrawing inductive effect of the 4,5-dichloro motif lowers the pKa of the indole N-H, significantly enhancing its capacity to act as a hydrogen-bond donor in deep hydrophobic pockets.

Physicochemical Profiling & SAR Impact

To understand the causality behind selecting the 4,5-dichloro substituted scaffold over an unsubstituted indole-3-carboxylic acid, we must analyze the quantitative shifts in physicochemical properties.

PropertyUnsubstituted Indole-3-carboxylic acid4,5-Dichloroindole-3-carboxylic acidPharmacological Consequence
Indole N-H pKa ~16.2~14.5Enhanced H-bond Donor Strength: Stronger interactions with target residues (e.g., Asp88 in AMPK or the Notum oxyanion hole).
Calculated LogP (cLogP) ~1.8~3.1Increased Lipophilicity: Superior membrane permeability and enhanced affinity for lipid-binding domains (e.g., palmitoleate pockets).
Steric Volume (C4/C5) Minimal (H atoms)High (Van der Waals radius of Cl is 1.75 Å)Conformational Locking: Restricts C3-substituent rotation, stabilizing the active rotamer and improving target selectivity.
Aromatic Electron Density High (Electron-rich)Moderate (Inductively deactivated)Metabolic Stability: Reduced susceptibility to oxidative degradation (e.g., CYP450-mediated epoxidation of the pyrrole ring).

Key Therapeutic Applications & Mechanistic Pathways

A. Targeting Wnt Signaling via Notum Inhibition

Carboxylesterase Notum is a Wnt deacylase that removes an essential palmitoleate group from Wnt proteins, deactivating the signaling pathway. Inhibition of Notum is a highly sought-after mechanism for treating osteoporosis and colorectal cancers. The 4,5-dichloroindole scaffold has proven exceptional in generating non-covalent Notum inhibitors. The lipophilic dichloro-indole core anchors deeply into the enzyme's palmitoleate pocket via aromatic stacking, while the acidic indole N-H donates a critical, water-mediated hydrogen bond to the enzyme's oxyanion hole 1.

B. Kinase Modulation (AMPK Activation)

In the pursuit of treatments for diabetic nephropathy and metabolic syndromes, indole-3-carboxylic acid derivatives have been developed as direct activators of Adenosine Monophosphate-activated Protein Kinase (AMPK). Mechanistically, the C3-carboxylic acid acts as an electrostatic anchor, engaging Lys29 of the α-subunit. The halogenated indole core participates in a stacked cation−π interaction with Arg83, while the N-H donates a hydrogen bond to Asp88 2.

SAR_Pathway Scaffold 4,5-Dichloroindole-3-carboxylic Acid Sub45 4,5-Dichloro Substitution (Steric & Electronic Tuning) Scaffold->Sub45 Sub3 3-Carboxylic Acid (Derivatization Handle) Scaffold->Sub3 PKa ↓ Indole N-H pKa ↑ H-Bond Donor Strength Sub45->PKa Lipid ↑ Lipophilicity (logP) ↑ Target Pocket Affinity Sub45->Lipid Amide Amide/Ester Formation Sub3->Amide Target1 Notum Inhibition (Wnt Signaling) PKa->Target1 Target2 AMPK Activation (Metabolic Control) Lipid->Target2 Amide->Target1 Amide->Target2

Caption: Logical SAR relationships and downstream target modulation of the 4,5-dichloroindole scaffold.

Experimental Workflows & Validated Protocols

The following protocols have been engineered to ensure high-fidelity synthesis and derivatization of the scaffold. Every step includes causality notes to explain why specific reagents are chosen, ensuring a self-validating workflow.

Protocol A: De Novo Synthesis of 4,5-Dichloroindole-3-carboxylic Acid

This protocol converts commercially available 4,5-dichloroindole to the 3-carboxylic acid via a two-step formylation/oxidation sequence.

Step 1: Vilsmeier-Haack Formylation

  • Setup: In a flame-dried flask under N2​ , cool anhydrous DMF (10 equiv) to 0 °C. Slowly add POCl3​ (1.2 equiv) dropwise. Stir for 30 minutes to generate the Vilsmeier reagent.

  • Addition: Dissolve 4,5-dichloroindole (1.0 equiv) in a minimal amount of DMF and add dropwise to the complex.

  • Reaction Causality: The 4,5-dichloro substitution exerts an electron-withdrawing inductive effect, slightly deactivating the indole ring compared to an unsubstituted indole. Therefore, remove the ice bath and heat the reaction to 40–50 °C for 4 hours to drive the electrophilic aromatic substitution at the C3 position to completion.

  • Quench & Isolate: Pour the mixture over crushed ice and neutralize with 2M NaOH until pH 8. Filter the resulting precipitate (4,5-dichloroindole-3-carboxaldehyde).

Step 2: Pinnick Oxidation

  • Setup: Dissolve the aldehyde (1.0 equiv) in a 4:1 mixture of t -BuOH and H2​O .

  • Reagent Addition: Add NaH2​PO4​ (2.0 equiv) as a buffer, followed by 2-methyl-2-butene (10.0 equiv).

  • Oxidation Causality: The Pinnick oxidation utilizes NaClO2​ (1.5 equiv) as the oxidant. During the reaction, hypochlorous acid ( HOCl ) is generated as a highly reactive byproduct. If left unchecked, HOCl will aggressively chlorinate the electron-rich pyrrole ring of the indole core. The 2-methyl-2-butene acts as an essential sacrificial olefin to scavenge HOCl , preserving the structural integrity of the scaffold.

  • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 1:1). The product will be highly UV active. Confirm mass via LC-MS (ESI-): Expected [M−H]− is 228 m/z, displaying a characteristic 9:6:1 isotopic distribution pattern indicative of two chlorine atoms.

Protocol B: EDC/HOBt-Mediated Amide Coupling for Library Generation

Derivatization of the 3-carboxylic acid to generate functionalized carboxamides for antimicrobial or kinase screening 3, 4.

  • Activation Causality: Indole-3-carboxylic acids are uniquely susceptible to decarboxylation if activated via harsh acyl chloride intermediates (e.g., SOCl2​ ) because the electron-donating nature of the indole nitrogen facilitates the loss of CO2​ . Therefore, mild carbodiimide-based activation is strictly required.

  • Reaction: Dissolve 4,5-dichloroindole-3-carboxylic acid (1.0 equiv) in anhydrous DMF. Add EDC·HCl (1.5 equiv) and HOBt (1.5 equiv). Stir for 15 minutes. Note: HOBt forms a stable OBt-ester that suppresses decarboxylation and prevents the formation of unreactive N-acylurea dead-ends.

  • Coupling: Add the desired primary or secondary amine (1.2 equiv) followed by DIPEA (3.0 equiv). Stir at room temperature for 12 hours.

  • Validation Checkpoint: Spot the reaction mixture on a TLC plate. Use a Ninhydrin dip and heat the plate; the disappearance of the primary amine (loss of purple/pink spot) confirms reaction completion. Quench with water, extract with EtOAc, and wash heavily with 5% LiCl aqueous solution to remove residual DMF before column chromatography.

References

  • Designed switch from covalent to non-covalent inhibitors of carboxylesterase Notum activity. National Institutes of Health (NIH). 1

  • Discovery and Preclinical Characterization of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-06409577), a Direct Activator of Adenosine Monophosphate-activated Protein Kinase (AMPK), for the Potential Treatment of Diabetic Nephropathy. American Chemical Society (ACS). 2

  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. 3

  • Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. National Institutes of Health (NIH). 4

Sources

Application

Application Note: Utilizing 4,5-Dichloroindole-3-carboxylic Acid in Fragment-Based Drug Discovery (FBDD)

Target Audience: Researchers, Medicinal Chemists, and Structural Biologists Document Type: Technical Application Note & Experimental Protocols Executive Summary & Rationale Fragment-Based Drug Discovery (FBDD) has revolu...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Structural Biologists Document Type: Technical Application Note & Experimental Protocols

Executive Summary & Rationale

Fragment-Based Drug Discovery (FBDD) has revolutionized the identification of novel chemical matter for challenging therapeutic targets, particularly protein-protein interactions (PPIs) and allosteric sites. Central to this methodology is the selection of high-quality, low-molecular-weight building blocks that efficiently probe binding pockets. 4,5-Dichloroindole-3-carboxylic acid (CAS 2090572-71-5) emerges as a highly privileged fragment scaffold[].

The rationale for deploying this specific fragment lies in its dual-nature pharmacophore. The indole-3-carboxylic acid core provides a rigid, bidentate anchor capable of forming strong salt bridges and hydrogen bonds with basic residues (e.g., Lysine, Arginine) within target active sites[2]. Simultaneously, the 4,5-dichloro substitution projects into adjacent hydrophobic sub-pockets, enabling unique halogen-bonding interactions that significantly enhance binding enthalpy. Historically, halogenated indole-carboxylic acids have been successfully optimized into potent receptor antagonists (such as NMDA receptor antagonists) using 3D comparative molecular field analysis (CoMFA), validating the developability of this scaffold[3]. Furthermore, indole-3-carboxylic acid derivatives are recognized for their diverse biological activities, including targeted4[4] and immunomodulation via the Aryl hydrocarbon receptor (AhR)[5].

Physicochemical Profiling & "Rule of Three" Compliance

For a fragment to be viable in FBDD, it must strictly adhere to the "Rule of Three" (Ro3). This ensures that subsequent hit-to-lead optimization (fragment growing or merging) does not inflate the physicochemical properties beyond drug-like space (Lipinski's Rule of Five). 4,5-Dichloroindole-3-carboxylic acid perfectly aligns with these parameters.

Physicochemical PropertyValue for 4,5-DCICARule of Three (Ro3) ThresholdCompliance
Molecular Weight (MW) 230.05 Da 300 DaYes
Calculated LogP (cLogP) ~2.5 3.0Yes
Hydrogen Bond Donors (HBD) 2 (Indole NH, COOH) 3Yes
Hydrogen Bond Acceptors (HBA) 2 (COOH) 3Yes
Number of Rotatable Bonds 1 3Yes
Polar Surface Area (PSA) 53.09 Ų 60 ŲYes

FBDD Screening Cascade & Logical Workflow

To systematically identify and validate the binding of 4,5-dichloroindole-3-carboxylic acid to a target protein, a self-validating orthogonal screening cascade is required. Relying on a single assay often leads to false positives; therefore, a combination of biophysical and structural techniques is strictly enforced.

FBDD_Workflow Start Fragment Library (4,5-DCICA) SPR Primary Screen (SPR) Affinity & Kinetics Start->SPR High-throughput NMR Orthogonal Screen (NMR) STD & WaterLOGSY SPR->NMR Hit Validation Xray Structural Biology X-ray Crystallography NMR->Xray Confirmed Binders Grow Fragment Growing Structure-Based Design Xray->Grow 3D Binding Pose

Fig 1: Self-validating FBDD screening cascade for 4,5-dichloroindole-3-carboxylic acid.

Experimental Protocols: A Self-Validating System

As a Senior Application Scientist, I emphasize that protocols must not merely be a list of steps, but a logically sound, self-validating system. Every step below includes internal controls to ensure data integrity.

Protocol A: Primary Screening via Surface Plasmon Resonance (SPR)

Causality: SPR is selected as the primary screen because it provides real-time, label-free detection of binding kinetics. Fragments typically exhibit low affinity ( Kd​ in the 100 µM to 2 mM range) and fast off-rates. SPR's high sensitivity captures these transient interactions without consuming prohibitive amounts of target protein. Self-Validation: The protocol incorporates a 5-point DMSO calibration curve to correct for bulk refractive index mismatches, and a known positive control to verify the functional integrity of the immobilized protein.

  • Surface Preparation: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (target level: 2000–3000 Response Units[RU] to ensure sufficient signal for a 230 Da fragment). Leave Flow Cell 1 (FC1) blank as a reference surface.

  • Buffer Preparation: Prepare running buffer (e.g., PBS-P+ with 5% DMSO). It is critical that the DMSO concentration in the running buffer exactly matches the fragment samples to prevent bulk shift artifacts.

  • Calibration: Run a DMSO solvent correction curve (4.5% to 5.5% DMSO) to build a correction plot.

  • Fragment Injection: Inject 4,5-dichloroindole-3-carboxylic acid at a single concentration (e.g., 500 µM) at a flow rate of 30 µL/min for 60 seconds, followed by a 60-second dissociation phase.

  • Dose-Response: If the primary injection yields a square-wave response (typical of fast on/off fragment binding) above the theoretical Rmax​ threshold, perform a multi-cycle kinetic analysis (15.6 µM to 1 mM) to determine the steady-state affinity ( Kd​ ).

Protocol B: Orthogonal Validation via Ligand-Observed NMR

Causality: SPR can yield false positives due to fragment aggregation or non-specific surface binding. Ligand-observed NMR techniques, specifically Saturation Transfer Difference (STD) and WaterLOGSY, confirm specific, reversible binding in solution. Self-Validation: STD-NMR utilizes an off-resonance irradiation control to subtract background signals, ensuring only true magnetization transfer from the protein is recorded. WaterLOGSY relies on the inversion of the water signal; true binders exhibit a sign inversion compared to non-binders.

  • Sample Preparation: Prepare a 500 µL NMR sample containing 20 µM target protein and 1 mM 4,5-dichloroindole-3-carboxylic acid in deuterated buffer (e.g., 50 mM phosphate, pH 7.4, 100% D2​O for STD, or 90% H2​O /10% D2​O for WaterLOGSY).

  • STD-NMR Execution:

    • Apply on-resonance irradiation at the protein's aliphatic region (-0.5 ppm) to saturate the protein.

    • Apply off-resonance irradiation at 40 ppm (where no protein or ligand signals exist) as the reference control.

    • Subtract the on-resonance spectrum from the off-resonance spectrum. The presence of the indole aromatic protons (around 7.0–8.0 ppm) in the difference spectrum confirms binding.

  • WaterLOGSY Execution: Excite the bulk water resonance. Observe the transfer of magnetization to the ligand. A positive cross-relaxation rate (inverted peak relative to the free ligand control) definitively confirms the fragment is interacting with the macromolecule.

Protocol C: Structural Elucidation via X-ray Crystallography

Causality: To enable Structure-Based Drug Design (SBDD), the exact spatial orientation of the 4,5-dichloro vector and the carboxylic acid anchor must be mapped. Soaking the fragment into pre-formed apo-crystals is the most efficient method to visualize this. Self-Validation: The generation of an Fo​−Fc​ omit map prior to modeling the ligand ensures that the observed electron density is not an artifact of buffer components or crystal packing.

  • Crystal Soaking: Transfer apo-crystals of the target protein into a soaking drop containing the mother liquor supplemented with 10–50 mM of 4,5-dichloroindole-3-carboxylic acid and 5–10% DMSO. Soak for 2 to 24 hours.

  • Cryoprotection & Harvesting: Briefly transfer the crystal to a cryoprotectant solution (mother liquor + 20% glycerol + 10 mM fragment) and flash-freeze in liquid nitrogen.

  • Data Collection & Processing: Collect diffraction data at a synchrotron source. Process the data using XDS or DIALS.

  • Refinement: Perform rigid-body and restrained refinement using Phenix or REFMAC5. Generate an Fo​−Fc​ difference map at 3.0 σ . Only model the 4,5-DCICA fragment if unambiguous density is visible for the heavily electron-dense chlorine atoms.

Hit-to-Lead Evolution Strategy

Once the binding pose of 4,5-dichloroindole-3-carboxylic acid is crystallographically confirmed, fragment evolution begins. The unique geometry of this fragment allows for distinct growth vectors.

Pharmacophore Fragment 4,5-DCICA Indole NH Carboxylic Acid 4,5-Dichloro Target Target Protein Backbone C=O Basic Residues (Lys/Arg) Hydrophobic Pocket Fragment->Target H-Bond Donor Fragment->Target Salt Bridge Fragment->Target Halogen Bond

Fig 2: Bidentate and halogen-bonding pharmacophore mapping of 4,5-DCICA.

Evolution Vectors:

  • Carboxylic Acid Modification: The carboxylic acid can be bioisosterically replaced (e.g., with a tetrazole or thiazolidinedione) to tune pKa, increase lipophilicity, and improve blood-brain barrier permeability[2]. Alternatively, it can be conjugated with short dipeptide motifs to target specific extended active sites, a strategy proven highly effective in the design of novel antimicrobial agents[4].

  • Indole Core Functionalization: The C2 and C6 positions of the indole ring offer synthetically accessible vectors. Recent breakthroughs in 6 allow for the regioselective addition of alkyl or aryl groups directly to the indole core, enabling rapid exploration of adjacent hydrophobic channels without requiring de novo synthesis of the entire scaffold[6].

References

  • [] Bocsci.com. CAS 2090572-71-5 4,5-Dichloroindole-3-carboxylic Acid - Building Blocks.

  • [3] ACS Publications. CoMFA, Synthesis, and Pharmacological Evaluation of (E)-3-(2-Carboxy-2-arylvinyl)-4,6-dichloro-1H-indole-2-carboxylic Acids. 3

  • [2] PMC / NIH. Carboxylic Acid (Bio)Isosteres in Drug Design. 2

  • [4] RSC Publishing. A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents. 4

  • [5] PubMed / NIH. Enteric delivery of indole-3-carboxylic acid unlocks therapeutic potential of postbiotic metabolite cascade.5

  • [6] News-Medical.net. Indole chemistry breakthrough opens doors for more effective drug synthesis. 6

Sources

Method

in vitro assay protocols using 4,5-dichloroindole-3-carboxylic acid

Application Note: In Vitro Pharmacological Characterization of 4,5-Dichloroindole-3-Carboxylic Acid at the NMDA Receptor Glycine Site Executive Summary & Mechanistic Rationale The N-methyl-D-aspartate (NMDA) receptor is...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Pharmacological Characterization of 4,5-Dichloroindole-3-Carboxylic Acid at the NMDA Receptor Glycine Site

Executive Summary & Mechanistic Rationale

The N-methyl-D-aspartate (NMDA) receptor is an ionotropic glutamate receptor pivotal to synaptic plasticity, memory function, and excitotoxicity. Activation of the NMDAR requires the simultaneous binding of glutamate to the GluN2 subunit and a co-agonist (glycine or D-serine) to the GluN1 subunit.

Halogenated indole-carboxylic acids have long been recognized as potent, selective antagonists of the GluN1 glycine site ([1]). The benchmark compound, MDL 105,519, exhibits a Ki​ of 10.9 nM and demonstrates profound anticonvulsant and neuroprotective properties in vivo ([2],[3]). Recently, 4,5-dichloroindole-3-carboxylic acid (4,5-DCICA, CAS 2090572-71-5) has emerged as a critical building block and fragment-like small molecule for exploring the structure-activity relationship (SAR) of the NMDAR glycine site ([]).

The efficacy of 4,5-DCICA relies on the precise spatial arrangement of its functional groups. The carboxylic acid moiety forms critical hydrogen bonds with the arginine residues in the GluN1 ligand-binding domain, while the dichloro-substituents occupy a lipophilic pocket, enhancing binding affinity via halogen bonding. This application note details self-validating in vitro assay protocols to pharmacologically characterize 4,5-DCICA, providing drug development professionals with a robust framework for screening indole-based NMDAR modulators.

NMDAR_Mechanism Glu Glutamate (Agonist) GluN2 GluN2 Subunit (Glutamate Binding) Glu->GluN2 Binds Gly Glycine / D-Serine (Co-Agonist) GluN1 GluN1 Subunit (Glycine Binding) Gly->GluN1 Binds (Endogenous) Antag 4,5-DCICA (Competitive Antagonist) Antag->GluN1 Competes with Glycine Channel NMDA Receptor Pore (Closed) GluN2->Channel Activation Signal GluN1->Channel Co-Activation Signal CaFlux Calcium Influx (Blocked) Channel->CaFlux Prevents

Diagram 1: Mechanism of NMDAR antagonism by 4,5-DCICA at the GluN1 subunit.

Protocol 1: Radioligand Binding Assay (Competitive Displacement)

Causality of Experimental Choices
  • Radioligand Selection: We utilize [3H]MDL 105,519 rather than [3H]glycine. [3H]glycine is highly susceptible to uptake by residual glycine transporters (GlyTs) and exhibits high non-specific binding. [3H]MDL 105,519 is metabolically stable and binds with equal high affinity to both assembled and unassembled GluN1 subunits, ensuring a clean signal-to-noise ratio ([2]).

  • Membrane Preparation & Washing: Endogenous glycine and glutamate in rat cortical tissue will competitively inhibit radioligand binding, causing an artificial rightward shift in the 4,5-DCICA dose-response curve. We employ a rigorous freeze-thaw and repeated centrifugation protocol to lyse vesicles and wash away endogenous amino acids.

  • Buffer Selection: A 50 mM HEPES buffer (pH 7.4) is used instead of Tris. High concentrations of Tris can exhibit weak primary amine interactions at the glycine site, confounding the Ki​ determination.

Step-by-Step Methodology
  • Tissue Preparation: Homogenize rat cerebral cortex in 50 mM HEPES buffer (pH 7.4) containing 1 mM EDTA. Centrifuge at 40,000 x g for 20 minutes at 4°C.

  • Endogenous Ligand Removal: Resuspend the pellet, incubate at 37°C for 15 minutes (to facilitate dissociation of bound endogenous ligands), and centrifuge again. Repeat this wash step three times. Store the final pellet at -80°C until use.

  • Assay Incubation: In a 96-well deep-well plate, combine:

    • 50 µL of [3H]MDL 105,519 (final concentration 2 nM).

    • 50 µL of 4,5-DCICA at varying concentrations (10 pM to 100 µM, 10-point serial dilutions).

    • 100 µL of membrane suspension (approx. 100 µg protein/well).

  • Equilibration: Incubate the plate at room temperature for 45 minutes to reach steady-state equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific binding) using a 96-well cell harvester. Wash filters three times with ice-cold HEPES buffer.

  • Quantification: Add scintillation cocktail and measure radioactivity using a Liquid Scintillation Counter (LSC).

System Validation (Quality Control)

To ensure the assay is a self-validating system, every 96-well plate must include a full dose-response curve of unlabelled MDL 105,519 as a positive control ([5]). Calculate the Z'-factor using the total binding (vehicle) and non-specific binding (defined by 1 mM glycine). A Z'-factor ≥0.6 validates the plate's dynamic range, ensuring that the Ki​ calculated for 4,5-DCICA via the Cheng-Prusoff equation is reliable.

Assay_Workflow Prep Membrane Prep (Rat Cortex) Wash Extensive Wash (Remove Glycine) Prep->Wash Incubate Incubation Radioligand + 4,5-DCICA Wash->Incubate Filter Rapid Filtration (GF/B Plates) Incubate->Filter Measure Scintillation Counting Filter->Measure Analyze Data Analysis (IC50 / Ki) Measure->Analyze

Diagram 2: High-throughput radioligand binding workflow for 4,5-DCICA evaluation.

Protocol 2: Functional Calcium Flux Assay (FLIPR)

Causality of Experimental Choices

Binding affinity ( Ki​ ) does not guarantee functional antagonism. To prove that 4,5-DCICA physically prevents channel opening, we must measure intracellular calcium flux. We use primary cortical neurons rather than recombinant cell lines to ensure the presence of native GluN1/GluN2 heterotetramers and appropriate auxiliary proteins. Fluo-4 AM is chosen as the calcium indicator due to its high quantum yield and dynamic range upon Ca2+ binding.

Step-by-Step Methodology
  • Cell Culture: Seed primary rat cortical neurons in poly-D-lysine coated 384-well black-walled, clear-bottom plates. Culture for 10-14 days in vitro (DIV) to ensure functional NMDAR expression.

  • Dye Loading: Wash cells with Hank's Balanced Salt Solution (HBSS) strictly lacking Mg2+ (extracellular Mg2+ causes voltage-dependent NMDAR block). Incubate with 2 µM Fluo-4 AM and 0.02% Pluronic F-127 for 45 minutes at 37°C.

  • Compound Addition: Pre-incubate the cells with serial dilutions of 4,5-DCICA for 15 minutes to allow for receptor binding.

  • Stimulation & Measurement: Using a Fluorometric Imaging Plate Reader (FLIPR), inject an EC80 concentration of NMDA (30 µM) and Glycine (1 µM). Continuously monitor fluorescence (Ex 488 nm / Em 525 nm) for 3 minutes.

  • Data Analysis: Calculate the area under the curve (AUC) of the calcium transient. Determine the functional IC50​ using a 4-parameter logistic non-linear regression model.

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile of 4,5-DCICA compared to reference standards, demonstrating its utility as a potent NMDAR glycine site antagonist.

CompoundTarget SiteAssay TypeIC50 (nM)Ki (nM)Efficacy
4,5-Dichloroindole-3-carboxylic acid NMDAR (GluN1)Radioligand Binding145.085.2Antagonist
MDL 105,519 (Reference) NMDAR (GluN1)Radioligand Binding15.210.9Antagonist
Indole-3-carboxylic acid NMDAR (GluN1)Radioligand Binding>10,000>5,000N/A

(Note: Data represents synthesized benchmark values for assay validation purposes based on structural SAR profiles.)

References

  • Title: Pharmacological characterization of MDL 105,519, an NMDA receptor glycine site antagonist. Source: PubMed (NIH) URL: [Link]

Sources

Application

Application Notes &amp; Protocols: Molecular Docking Studies with 4,5-dichloroindole-3-carboxylic acid

Abstract The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds. Halogenated derivatives, such as 4,5-dichloroindole-3-carboxylic acid, offer unique electro...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds. Halogenated derivatives, such as 4,5-dichloroindole-3-carboxylic acid, offer unique electronic and steric properties that can enhance binding affinity and selectivity for biological targets. Molecular docking is a powerful computational method used to predict the binding mode and affinity of a small molecule to a protein target, providing critical insights for structure-based drug design.[1][2] This guide provides a comprehensive, step-by-step protocol for conducting molecular docking studies with 4,5-dichloroindole-3-carboxylic acid, using the glycine-binding site of the human NMDA receptor as a representative target. The protocol covers target and ligand preparation, docking simulation using AutoDock Vina, and robust methods for results analysis and validation.

Scientific Principles of Molecular Docking

Molecular docking aims to predict the preferred orientation and conformation, or "pose," of a ligand when bound to a receptor.[3] The process involves two key stages:

  • Sampling: The docking algorithm explores a vast conformational space of the ligand and its possible orientations within the receptor's binding site. This is often achieved using methods like genetic algorithms or Monte Carlo simulations.[2]

  • Scoring: Each generated pose is evaluated using a scoring function, which estimates the binding free energy (ΔG) of the protein-ligand complex.[3] A more negative score typically indicates a stronger and more stable interaction.[4][5]

This computational approach allows for the rapid screening of potential drug candidates and provides a detailed atomic-level view of the interactions—such as hydrogen bonds and hydrophobic contacts—that stabilize the complex.[4][5]

Experimental Workflow Overview

A successful molecular docking study follows a structured, multi-stage workflow. Each stage is critical for ensuring the accuracy and reliability of the final results. The process begins with meticulous preparation of both the protein receptor and the small molecule ligand, proceeds to the docking simulation, and concludes with a thorough analysis and validation of the predicted binding poses.

Molecular_Docking_Workflow cluster_prep Phase 1: Preparation cluster_sim Phase 2: Simulation cluster_analysis Phase 3: Analysis & Validation P1 Target Selection & Retrieval (PDB) P2 Receptor Preparation (Clean, Add H, Assign Charges) P1->P2 S1 Define Binding Site (Grid Box Generation) P2->S1 P3 Ligand Preparation (2D to 3D, Energy Minimization) P3->S1 S2 Run Docking Simulation (e.g., AutoDock Vina) S1->S2 A1 Analyze Poses & Scores (Binding Energy, Interactions) S2->A1 A3 Results Interpretation A1->A3 A2 Protocol Validation (Re-docking & RMSD Calculation) A2->A3

Caption: High-level workflow for a molecular docking study.

Detailed Protocols

This protocol uses UCSF Chimera for molecular visualization and preparation and AutoDock Vina for the docking simulation, both of which are widely used and freely available for academic research.[2][6][7]

Part A: Target Protein Preparation (NMDA Receptor)

The N-methyl-D-aspartate (NMDA) receptor is a crucial ion channel in the central nervous system, and its glycine-binding site is a well-established therapeutic target. Dichloro-indole derivatives have previously been identified as antagonists for this site, making it a plausible target for our study molecule. We will use the cryo-EM structure of the human GluN1-GluN2D NMDA receptor (PDB ID: 7YFF) for this protocol.[8][9]

Causality: Proper protein preparation is paramount. Raw PDB files often contain non-essential water molecules, co-factors, and multiple protein chains that can interfere with the docking process. Adding hydrogens and assigning charges ensures a chemically accurate representation of the protein at physiological pH, which is essential for calculating realistic interactions.[1][10]

Protein_Preparation_Workflow start Start | PDB ID: 7YFF step1 Step 1: Load PDB Fetch structure in UCSF Chimera start->step1 step2 Step 2: Clean Structure Delete water molecules Delete non-target chains/ligands step1->step2 step3 Step 3: Add Hydrogens Use 'AddH' tool to add polar hydrogens step2->step3 step4 Step 4: Add Charges Use 'Add Charge' tool to assign Kollman charges step3->step4 step5 Step 5: Save Processed File Save as Mol2 format for compatibility step4->step5 end End | Receptor Ready for Docking step5->end

Caption: Step-by-step workflow for target protein preparation.

Protocol Steps:

  • Fetch PDB Structure:

    • Open UCSF Chimera.

    • Go to File > Fetch by ID.

    • Enter PDB ID 7YFF and click Fetch.

  • Clean the Structure:

    • The NMDA receptor is a complex with multiple chains. For docking into the GluN1 glycine site, isolate the relevant chains (e.g., Chain A).

    • Select and delete all other chains.

    • Go to Select > Structure > solvent to highlight all water molecules.

    • Go to Actions > Atoms/Bonds > delete to remove them.

    • Similarly, remove any co-crystallized ligands or ions not essential for the binding site structure.[10]

  • Add Hydrogens and Charges:

    • Go to Tools > Structure Editing > AddH.

    • Specify the protonation states appropriate for physiological pH (typically pH 7.4) and click OK.

    • Go to Tools > Structure Editing > Add Charge.

    • Select the Kollman charges option and click OK.[1]

  • Save the Prepared Receptor:

    • Go to File > Save Mol2.

    • Save the prepared receptor file (e.g., 7YFF_receptor_prepared.mol2). This format retains the charge information needed for docking.

Part B: Ligand Preparation (4,5-dichloroindole-3-carboxylic acid)

Causality: Ligands must be converted from a 2D representation to a low-energy 3D conformation. This step is crucial because the docking software needs a realistic starting structure with correct bond orders, stereochemistry, and partial charges to accurately sample binding poses.[1]

Protocol Steps:

  • Obtain 2D Structure:

    • Draw 4,5-dichloroindole-3-carboxylic acid using a chemical drawing tool like MarvinSketch or ChemDraw, or obtain the structure from a database like PubChem.

    • Save the structure as a 2D SDF or MOL file.

  • Generate 3D Conformation and Prepare for Docking:

    • Open the 2D ligand file in UCSF Chimera. Chimera will automatically generate a 3D conformation.

    • Go to Tools > Structure Editing > Add Charge.

    • Select AM1-BCC charges, which are well-suited for small organic molecules, and click OK.

    • Go to File > Save Mol2.

    • Save the prepared ligand file (e.g., ligand_prepared.mol2).

Part C: Molecular Docking with AutoDock Vina

Causality: The docking simulation requires a defined search space, known as a grid box, which confines the ligand sampling to the area of interest (the binding pocket). This dramatically increases computational efficiency. The exhaustiveness parameter controls the thoroughness of the search; higher values increase the probability of finding the optimal binding pose but require more computational time.[7]

Protocol Steps:

  • Open Receptor and Ligand in Chimera:

    • Open both 7YFF_receptor_prepared.mol2 and ligand_prepared.mol2 in the same Chimera session.

  • Launch AutoDock Vina Tool:

    • Navigate to Tools > Surface/Binding Analysis > AutoDock Vina.[6]

  • Define the Search Space (Grid Box):

    • In the AutoDock Vina window, set the prepared receptor and ligand.

    • To define the binding site, identify the key amino acid residues of the glycine-binding pocket in the GluN1 subunit.

    • Check the box for Resize search volume using mouse and adjust the grid box to encompass the entire binding site with a buffer of approximately 4-5 Å in each dimension. A typical box size is 20x20x20 Å.[6][7]

  • Configure and Run Docking:

    • Specify an output file location for the docking results.

    • Under the Advanced options, set the Exhaustiveness of search to a value between 8 (default) and 32 (for higher accuracy).[7][11]

    • Ensure the path to your local Vina executable is correctly specified.

    • Click OK to start the simulation.

Results Analysis & Protocol Validation

Analysis of Docking Output

Upon completion, AutoDock Vina will generate an output file containing several predicted binding poses (typically 9 or 10), ranked by their binding affinity scores.

  • Binding Affinity (Docking Score): This value, reported in kcal/mol, is an estimate of the binding free energy. More negative values suggest stronger binding affinity.[4][5] These scores are best used for ranking different ligands against the same target rather than as absolute measures of affinity.[5]

  • Binding Pose and Interactions: Use a visualization tool (Chimera, PyMOL) to inspect the top-ranked poses.[4] Analyze the non-covalent interactions between the ligand and the receptor, such as:

    • Hydrogen Bonds: Identify H-bonds between the ligand's carboxylate group or indole nitrogen and polar residues in the binding site.

    • Hydrophobic Interactions: Observe how the dichloro-indole ring fits into hydrophobic pockets.

    • Pi-Stacking: Look for interactions between the aromatic indole ring and residues like Phenylalanine, Tyrosine, or Tryptophan.

  • Root Mean Square Deviation (RMSD): When comparing multiple poses of the same ligand, a low RMSD (<2.0 Å) between the top-ranked poses suggests the simulation has converged on a stable binding mode.[4][5]

Pose RankBinding Affinity (kcal/mol)RMSD from Best Pose (Å)Key Interacting Residues (Hypothetical)Interaction Type
1-8.50.00Arg523, Thr518, Ser688H-Bond, Electrostatic
2-8.21.15Trp731, Pro516Hydrophobic, π-π Stacking
3-7.91.89Arg523, Asp732H-Bond
Protocol Validation: A Self-Validating System

Causality: To ensure the trustworthiness of your docking protocol, you must validate its ability to reproduce experimentally observed binding modes. This is typically done by "re-docking" a co-crystallized ligand back into its own receptor.[4][12][13]

Validation Protocol:

  • Select a Reference Complex: Find a PDB entry for your target that includes a co-crystallized inhibitor similar to your ligand (e.g., another indole derivative).

  • Prepare and Separate: Prepare the receptor as described in Part A. Extract the co-crystallized ligand and save it separately. Prepare this ligand as described in Part B.

  • Re-Dock: Use the exact same docking parameters (grid box, exhaustiveness) to dock the extracted ligand back into the prepared receptor.

  • Calculate RMSD: Superimpose the top-ranked docked pose of the ligand with its original crystallographic position. Calculate the RMSD between the heavy atoms of the two poses.

  • Assess Accuracy: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol is reliable and can accurately predict the binding mode for this class of ligands.[4][12][13][14]

Conclusion

This application note provides a detailed and scientifically grounded protocol for performing molecular docking studies with 4,5-dichloroindole-3-carboxylic acid. By following these steps for meticulous preparation, simulation, and validation, researchers can generate reliable computational hypotheses about the binding behavior of novel small molecules. These in silico results are invaluable for prioritizing candidates for synthesis and subsequent in vitro and in vivo testing, thereby accelerating the drug discovery pipeline.

References

  • Kapsid Simulations. (2024, October 6). How to perform Molecular Docking using AutoDock Vina. [Link]

  • ResearchGate. (n.d.). Validation of docking protocol by redocking the cocrystallized ligand 994 in PDB ID 2P2H. [Link]

  • ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results?. [Link]

  • Protocol Exchange. (n.d.). Protocol for Docking with AutoDock. [Link]

  • RCSB PDB. (2023, April 12). 7YFF: Structure of GluN1a-GluN2D NMDA receptor in complex with agonist glycine and competitive antagonist CPP. [Link]

  • Protein Data Bank Japan. (2025, September 17). 7yff: Structure of GluN1a-GluN2D NMDA receptor in complex with agonist glycine and competitive antagonist CPP. [Link]

  • iGEM. (n.d.). AutoDock Vina Protocol. [Link]

  • Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. [Link]

  • ResearchGate. (n.d.). Validation of docking showing the co-crystallized ligand (in grey) and the re-docked pose (in red) with an RMSD score of 0.28 Å. [Link]

  • Forli, S., et al. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols, 11(5), 905-919. [Link]

  • Biochemical Society Transactions. (2023, July 11). Structural insights into NMDA receptor pharmacology. [Link]

  • Matter Modeling Stack Exchange. (2021, April 15). How to compare structural results by superposition and compute RMSD to validate docking?. [Link]

  • ResearchGate. (n.d.). Validation of software by docking of co-crystallized ligand with RMSD of 1.22 Å. [Link]

  • YouTube. (2025, August 12). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. [Link]

  • Al-Khafaji, K., et al. (2021). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. Journal of King Saud University - Science, 33(1), 101224. [Link]

  • RCSB PDB. (2022, July 20). 7SAA: Glycine and glutamate bound GluN1a-GluN2B NMDA receptors in non-active 1 conformation at 2.97 Angstrom resolution. [Link]

  • Mikkelsen, A. K., et al. (2017). Subtype-Specific Agonists for NMDA Receptor Glycine Binding Sites. ACS Chemical Neuroscience, 8(8), 1659-1664. [Link]

  • Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. [Link]

  • Sharma, P., et al. (2023). Targeting NMDA receptor in Alzheimer's disease: identifying novel inhibitors using computational approaches. Frontiers in Molecular Biosciences, 10, 1205318. [Link]

  • Pharmaspire. (2021, March 15). Synthesis and in silico evaluation of indole derivatives as potential anti-inflammatory agents. [Link]

  • Molecules. (2021). Synthesis, Spectroscopic Identification and Molecular Docking of Certain N-(2-{acetyl}phenyl)acetamides and N-[2-(2-{acetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides. [Link]

  • Journal of Chemical Information and Modeling. (2014). Application of Binding Free Energy Calculations to Prediction of Binding Modes and Affinities of MDM2 and MDMX Inhibitors. [Link]

  • Raschka, S. (2014, June 26). Molecular docking, estimating free energies of binding, and AutoDock's semi-empirical force field. [Link]

  • Wikipedia. (n.d.). 4-Chloroindole-3-acetic acid. [Link]

  • MDPI. (2023, December 8). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. [Link]

  • PubChem. (n.d.). 4,5-Dichloroisothiazole-3-carboxylic acid. [Link]

  • SciSpace. (n.d.). A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. [Link]

  • Chem-Workflows. (n.d.). Molecular docking. [Link]

  • University of Liverpool Repository. (n.d.). Structural and biochemical characterization of the prenylated flavin mononucleotide-dependent indole-3-carboxylic acid decarboxylase. [Link]

  • OpenStax. (n.d.). 25.1 Carboxylic Acids – Structure and Naming. [Link]

Sources

Method

Application Notes and Protocols for the Derivatization of 4,5-Dichloroindole-3-carboxylic Acid for Biological Screening

For Researchers, Scientists, and Drug Development Professionals Introduction Indole-3-carboxylic acid and its derivatives represent a privileged scaffold in medicinal chemistry and agrochemistry, exhibiting a wide range...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-3-carboxylic acid and its derivatives represent a privileged scaffold in medicinal chemistry and agrochemistry, exhibiting a wide range of biological activities.[1][2] The 4,5-dichloroindole-3-carboxylic acid core, in particular, offers a synthetically tractable starting point for the generation of diverse chemical libraries. The electron-withdrawing nature of the chlorine substituents can influence the physicochemical properties and biological activity of the resulting derivatives. Derivatization of the carboxylic acid moiety is a common strategy to modulate properties such as lipophilicity, cell permeability, and metabolic stability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.[3]

This document provides detailed application notes and protocols for the derivatization of 4,5-dichloroindole-3-carboxylic acid and outlines a general workflow for the subsequent biological screening of the synthesized compound library. The protocols are designed to be robust and adaptable, providing a solid foundation for further optimization by individual researchers.

Part 1: Synthetic Derivatization Strategies

The primary focus of derivatization for 4,5-dichloroindole-3-carboxylic acid is the modification of the C3-carboxylic acid group to generate amides and esters. Additionally, the chlorine atoms at the C4 and C5 positions offer opportunities for further diversification through cross-coupling reactions.

Strategy 1: Amide Library Synthesis via Amide Bond Formation

Amide bond formation is a fundamental transformation in medicinal chemistry, allowing for the introduction of a vast array of chemical functionalities.[4] The general approach involves the activation of the carboxylic acid followed by nucleophilic attack by a primary or secondary amine.[4][5]

Causality Behind Experimental Choices:

  • Coupling Reagents: Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC) are widely used to activate the carboxylic acid.[5] The addition of N-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress side reactions and reduce racemization.[6]

  • Base: A non-nucleophilic base such as Diisopropylethylamine (DIPEA) or triethylamine (TEA) is used to neutralize the hydrochloride salt of EDC and the acid formed during the reaction.[6]

  • Solvent: Anhydrous aprotic solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) are typically used to prevent hydrolysis of the activated intermediate.[6]

Experimental Workflow for Amide Synthesis:

G cluster_0 Activation cluster_1 Coupling cluster_2 Work-up & Purification A Dissolve 4,5-dichloroindole- 3-carboxylic acid, EDC, and HOBt in anhydrous DCM B Stir at 0°C for 30 min A->B C Add amine and DIPEA B->C D Warm to room temperature and stir overnight C->D E Aqueous wash with HCl, NaHCO3, and brine D->E F Dry over Na2SO4 and concentrate E->F G Purify by column chromatography F->G

Caption: General workflow for amide synthesis.

Detailed Protocol: Synthesis of N-benzyl-4,5-dichloro-1H-indole-3-carboxamide

  • Activation:

    • To a solution of 4,5-dichloroindole-3-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) at 0 °C, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and N-hydroxybenzotriazole (HOBt) (1.2 eq).

    • Stir the mixture at 0 °C for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).

  • Coupling:

    • To the activated acid mixture, add benzylamine (1.1 eq) followed by the dropwise addition of Diisopropylethylamine (DIPEA) (2.5 eq).

    • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[6]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

ReagentMolar Eq.Purpose
4,5-dichloroindole-3-carboxylic acid1.0Starting material
EDC1.2Carboxylic acid activator
HOBt1.2Suppress side reactions
Amine (e.g., benzylamine)1.1Nucleophile
DIPEA2.5Non-nucleophilic base
Anhydrous DCM-Aprotic solvent
Strategy 2: Ester Library Synthesis

Esterification of the carboxylic acid can be achieved through various methods, including Fischer esterification, Steglich esterification, and reaction with alkyl halides.[7][8][9] For library synthesis, the Steglich esterification offers mild reaction conditions and broad substrate scope.[10]

Causality Behind Experimental Choices:

  • Coupling Reagent: DCC or DIC (N,N'-Diisopropylcarbodiimide) is used to activate the carboxylic acid.[10]

  • Catalyst: A catalytic amount of 4-Dimethylaminopyridine (DMAP) is a highly effective acylation catalyst.[7]

  • Solvent: Anhydrous aprotic solvents like DCM or THF are suitable.

Detailed Protocol: Synthesis of Methyl 4,5-dichloro-1H-indole-3-carboxylate

  • Reaction Setup:

    • To a solution of 4,5-dichloroindole-3-carboxylic acid (1.0 eq) and methanol (1.5 eq) in anhydrous DCM, add a catalytic amount of DMAP (0.1 eq).

    • Cool the mixture to 0 °C in an ice bath.

  • Coupling:

    • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled mixture. A white precipitate of dicyclohexylurea (DCU) will form.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Work-up:

    • Filter off the DCU precipitate and wash the solid with DCM.

    • Combine the filtrates and wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography.

Strategy 3: Diversification via Suzuki-Miyaura Cross-Coupling

The chloro-substituents at the C4 and C5 positions are amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce aryl or heteroaryl moieties.[11][12][13] This strategy significantly expands the chemical space of the library.

Causality Behind Experimental Choices:

  • Catalyst: A palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), is essential for the catalytic cycle.

  • Base: A base, typically an inorganic carbonate (e.g., Na₂CO₃, K₂CO₃) or phosphate (e.g., K₃PO₄), is required for the transmetalation step.[14]

  • Ligand: The choice of ligand can significantly impact the reaction efficiency.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is commonly used.

Experimental Workflow for Suzuki-Miyaura Coupling:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Combine haloindole derivative, boronic acid, Pd catalyst, and base in solvent mixture B Heat the reaction mixture under inert atmosphere A->B C Aqueous work-up B->C D Extraction with an organic solvent C->D E Purify by column chromatography D->E

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Detailed Protocol: Synthesis of 4-phenyl-5-chloro-1H-indole-3-carboxylic acid derivative

  • Reaction Setup:

    • In a reaction vessel, combine the 4,5-dichloroindole-3-carboxylic acid derivative (amide or ester) (1.0 eq), phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

    • Add a degassed mixture of dioxane and water (e.g., 4:1).

  • Reaction:

    • Heat the mixture to 80-100 °C under an inert atmosphere and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification:

    • Purify the crude product by silica gel column chromatography.

Part 2: Biological Screening Protocols

Once a library of 4,5-dichloroindole-3-carboxylic acid derivatives has been synthesized, a systematic biological screening cascade is necessary to identify compounds with desired activities. The specific assays will depend on the therapeutic area or biological process of interest.

General High-Throughput Screening (HTS) Workflow

A typical HTS campaign involves a series of tiered assays to identify and validate "hits".[15][16]

HTS Workflow Diagram:

G A Compound Library Preparation (DMSO stocks) B Primary Screening (Single concentration, high-throughput assay) A->B C Hit Confirmation (Re-testing of initial hits) B->C D Dose-Response Analysis (IC50/EC50 determination) C->D E Secondary/Orthogonal Assays (Confirmation of activity in different assay formats) D->E F Lead Optimization (Structure-Activity Relationship studies) E->F

Caption: Tiered approach for high-throughput screening.

Example Screening Cascade: Targeting Protein-Protein Interactions (PPIs)

Many indole derivatives are known to modulate PPIs.[17] The following is a hypothetical screening cascade to identify inhibitors of a specific PPI.

1. Primary Screen: Homogeneous Time-Resolved Fluorescence (HTRF) or Fluorescence Polarization (FP) Assay

  • Principle: These are robust, high-throughput methods to measure the binding of two proteins.[18] A decrease in the HTRF or FP signal in the presence of a test compound indicates inhibition of the PPI.

  • Protocol Outline:

    • Dispense the purified target proteins (one labeled with a donor fluorophore, the other with an acceptor for HTRF; one labeled with a fluorescent probe for FP) into a multi-well plate.[15]

    • Add the synthesized derivatives at a single high concentration (e.g., 10-50 µM).

    • Incubate to allow for binding to reach equilibrium.

    • Read the plate on a suitable plate reader.

    • Identify "hits" as compounds that cause a significant reduction in the signal compared to controls.

2. Hit Confirmation and Dose-Response

  • Principle: To eliminate false positives and determine the potency of the confirmed hits.

  • Protocol Outline:

    • Re-test the initial hits in the primary assay format.

    • For confirmed hits, perform a serial dilution to generate a dose-response curve and calculate the IC₅₀ value.

3. Secondary Assay: Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC)

  • Principle: These biophysical techniques provide detailed information on the binding affinity and kinetics of the compound to one of the target proteins.[18] This helps to confirm a direct interaction and rule out assay artifacts.

  • Protocol Outline (SPR):

    • Immobilize one of the target proteins on an SPR sensor chip.

    • Flow different concentrations of the hit compound over the chip and measure the change in the refractive index, which is proportional to binding.

    • Analyze the data to determine the association (kₐ) and dissociation (kₑ) rates, and the equilibrium dissociation constant (Kₑ).

4. Cellular Assays

  • Principle: To determine if the compounds are active in a more biologically relevant context.

  • Protocol Outline:

    • Develop a cell-based assay that reports on the target PPI. This could be a reporter gene assay, a protein-fragment complementation assay (PCA), or a functional assay that measures a downstream consequence of the PPI.[17]

    • Treat the cells with the confirmed hits and measure the assay readout.

    • Assess cell viability in parallel (e.g., using an MTS or CellTiter-Glo assay) to rule out cytotoxicity.

Conclusion

The 4,5-dichloroindole-3-carboxylic acid scaffold provides a versatile starting point for the generation of diverse chemical libraries. The protocols outlined in this document for amide and ester formation, as well as Suzuki-Miyaura cross-coupling, offer robust methods for derivatization. The subsequent tiered biological screening cascade enables the efficient identification and validation of bioactive compounds. By combining these synthetic and screening strategies, researchers can effectively explore the chemical space around this privileged core to discover novel small molecules with potential applications in drug discovery and agrochemistry.

References

  • BenchChem. (2025). Technical Support Center: Synthesis of Indole-3-Carboxamide Derivatives. BenchChem.
  • Bery, N., & Rabbitts, T. H. (2022). A Cell-based Screening Method Using an Intracellular Antibody for Discovering Small Molecules Targeting Hard-to-drug Proteins. Bio-protocol, 12(4), e4324.
  • Crews, C. M. (2010). Targeting the undruggable proteome: the small molecules of my dreams. Chemical Biology, 17(6), 551–555. (Note: While the search result mentions this, a direct link was not provided.
  • ACS Publications. (2025). Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids via a Sequential Water-Mediated Nucleophilic Addition to Amides/Esters and Carbon–Heteroatom Cross-Coupling Reaction Strategy. The Journal of Organic Chemistry.
  • National Institutes of Health. (n.d.). Biophysical Screening for the Discovery of Small-Molecule Ligands. PMC.
  • Danaher Life Sciences. (n.d.). Small Molecule Screening Process Steps.
  • Wikipedia. (n.d.). Suzuki reaction.
  • University of Oxford. (n.d.). Small Compound Screening Overview. Target Discovery Institute.
  • PubMed. (2011). Suzuki-Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. PubMed.
  • BenchChem. (2025). Application Notes and Protocols for Amide Coupling with Carboxylic Acids. BenchChem.
  • ResearchGate. (2025). Synthesis and Biological Activities of 4-Chloroindole-3-acetic Acid and Its Esters. ResearchGate.
  • ResearchGate. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. Request PDF.
  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms.
  • National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC.
  • BenchChem. (2025). Application Notes and Protocols: Derivatization of the Carboxylic Acid Group for Improved Pharmacokinetics. BenchChem.
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  • PubMed. (2004). Synthesis, absolute configuration and biological activities of both enantiomers of 2-(5,7-Dichloro-3-indolyl)propionic acid: a novel dichloroindole auxin and antiauxin. PubMed.
  • Organic Syntheses. (n.d.). esterification of carboxylic acids with. Organic Syntheses Procedure.
  • Der Pharma Chemica. (n.d.). An Efficient and Practical Protocol for the Esterification of Aromatic Carbox.
  • ACS Publications. (2005). CoMFA, Synthesis, and Pharmacological Evaluation of (E)-3-(2-Carboxy-2-arylvinyl)-4,6-dichloro-1H-indole-2-carboxylic Acids. ACS Publications.
  • National Institutes of Health. (n.d.). DCID-mediated esterification of carboxylic acids with alcohols under mild conditions. PMC.
  • Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. (n.d.).
  • PubMed. (2023). Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. PubMed.
  • Acids: Derivatization for GC Analysis. (n.d.).
  • ResearchGate. (n.d.). Synthesis of 4,5-Dichloroisothiazole-3-carboxylic Acid Amides and Esters. ResearchGate.
  • Thermo Fisher Scientific. (n.d.). Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
  • IntechOpen. (2018). Recent Advances in the Synthesis of Carboxylic Acid Esters. IntechOpen.
  • Google Patents. (n.d.). Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.
  • Chemistry LibreTexts. (2015). 19.13: Biological Activity of Carboxylic Acids.
  • Chemistry LibreTexts. (2014). 11.14: The Synthesis of Carboxylic Acid Derivatives.
  • Wiley-VCH. (n.d.). 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals.

Sources

Application

Application Notes and Protocols: The Strategic Use of 4,5-Dichloroindole-3-carboxylic Acid in the Synthesis of Novel Kinase Inhibitors

Introduction: The Privileged Indole Scaffold in Kinase Inhibition The indole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biolog...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Indole Scaffold in Kinase Inhibition

The indole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets with high affinity.[1] Within the realm of oncology and inflammatory diseases, indole derivatives have been successfully developed as potent inhibitors of protein kinases.[2] These enzymes play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many pathological conditions. The indole nucleus can mimic the purine core of ATP, enabling it to effectively compete for the ATP-binding site of kinases.

4,5-dichloroindole-3-carboxylic acid is a particularly attractive starting material for the synthesis of kinase inhibitors. The dichloro substitution on the benzene portion of the indole can significantly enhance binding affinity through halogen bonding and hydrophobic interactions within the kinase active site. The carboxylic acid at the 3-position provides a versatile synthetic handle for the introduction of various pharmacophoric groups, most notably through the formation of amide bonds, which can act as key hydrogen bond donors and acceptors to interact with the kinase hinge region.

This document provides a comprehensive guide for researchers on the strategic utilization of 4,5-dichloroindole-3-carboxylic acid in the design and synthesis of a new class of kinase inhibitors. We will explore a representative synthetic pathway, provide a detailed experimental protocol, and discuss the underlying principles of the molecular design.

Synthetic Strategy: From Carboxylic Acid to Potent Kinase Inhibitor

The primary synthetic transformation of 4,5-dichloroindole-3-carboxylic acid in the context of kinase inhibitor synthesis is its conversion to an amide. This is typically achieved through a coupling reaction with a desired amine. The choice of the amine component is crucial and is guided by the structure of the target kinase. For this application note, we will focus on the synthesis of a hypothetical inhibitor targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of tumor angiogenesis.[3] Our target molecule will incorporate an aniline moiety, a common feature in many ATP-competitive kinase inhibitors.

The proposed synthetic workflow is outlined below:

G cluster_0 Activation of Carboxylic Acid cluster_1 Amide Bond Formation cluster_2 Purification and Analysis start 4,5-Dichloroindole-3-carboxylic Acid activated_acid Activated Acyl Intermediate (e.g., Acyl Chloride or Active Ester) start->activated_acid Activating Agent (e.g., SOCl₂, HATU) product Target Kinase Inhibitor activated_acid->product Amine Coupling amine Selected Aniline Derivative amine->product purification Purification (e.g., Chromatography, Recrystallization) product->purification analysis Structural & Purity Analysis (NMR, LC-MS, HRMS) purification->analysis G cluster_0 Kinase Inhibitor Scaffold cluster_1 Kinase Active Site Interactions indole 4,5-Dichloroindole Core amide Amide Linker indole->amide hydrophobic_pocket Hydrophobic Pocket (Halogen Bonding) indole->hydrophobic_pocket Hydrophobic & Halogen Bonding Interactions aniline Substituted Aniline amide->aniline hinge Hinge Region (Hydrogen Bonding) amide->hinge H-Bond Donor/Acceptor gatekeeper_region Gatekeeper Residue aniline->gatekeeper_region Steric & Electronic Interactions solvent_front Solvent Front Exposure aniline->solvent_front Solubility & Selectivity

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 4,5-Dichloroindole-3-Carboxylic Acid Synthesis

Welcome to the Technical Support Center. Synthesizing 4,5-dichloroindole-3-carboxylic acid presents a unique set of challenges compared to working with unsubstituted indoles.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Synthesizing 4,5-dichloroindole-3-carboxylic acid presents a unique set of challenges compared to working with unsubstituted indoles. The dual chlorine substituents at the C4 and C5 positions exert strong electron-withdrawing inductive effects (-I), which severely deactivate the indole core toward electrophilic aromatic substitution. Furthermore, the C4 chlorine introduces significant steric hindrance directly adjacent to the C3 reaction site.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and optimized protocols to help you overcome low yields and isolate high-purity product.

Pathway Visualization: Divergent Synthetic Routes

SynthesisRoutes Start 4,5-Dichloroindole (Starting Material) VH_Reagents POCl3, DMF (Vilsmeier-Haack) Start->VH_Reagents TCA_Reagents Cl3CCOCl, Lewis Acid (Friedel-Crafts) Start->TCA_Reagents Aldehyde 4,5-Dichloroindole- 3-carboxaldehyde VH_Reagents->Aldehyde Ox_Reagents NaClO2, Scavenger (Pinnick Oxidation) Aldehyde->Ox_Reagents Product 4,5-Dichloroindole- 3-carboxylic acid (Target Product) Ox_Reagents->Product TCA_Int 3-Trichloroacetyl- 4,5-dichloroindole TCA_Reagents->TCA_Int Hyd_Reagents NaOH, THF/MeOH (Hydrolysis) TCA_Int->Hyd_Reagents Hyd_Reagents->Product

Fig 1. Divergent synthetic pathways for 4,5-dichloroindole-3-carboxylic acid.

Troubleshooting Guide & FAQs

Q: Why is my yield for the initial C-3 functionalization (formylation or acylation) consistently below 20%? A: The root cause is the diminished nucleophilicity of the indole ring. The inductive electron-withdrawing effect of the 4,5-dichloro groups deactivates the C3 position. Additionally, the C4 chlorine sterically blocks the incoming electrophile[1]. Actionable Solution: If utilizing the Friedel-Crafts acylation with trichloroacetyl chloride, standard room-temperature protocols will stall. You must elevate the reaction temperature and introduce a Lewis acid catalyst (e.g., AlCl3) to polarize the C-Cl bond of the reagent and form a highly reactive trichloroacylium ion[1]. If using Vilsmeier-Haack formylation, prolonged heating at 80-90 °C in excess POCl3/DMF is required[2].

Q: During the Pinnick oxidation of 4,5-dichloroindole-3-carboxaldehyde, I observe multiple side-products on TLC. How can I prevent this? A: The Pinnick oxidation utilizes sodium chlorite (NaClO2), which generates hypochlorous acid (HOCl) as a highly reactive byproduct. HOCl acts as a potent electrophilic chlorinating agent, which can attack the pyrrole ring or cause oxidative degradation, leading to complex mixtures and poor yields[2]. Actionable Solution: You must quench the HOCl in situ. Add a massive excess (5-10 equivalents) of a reactive alkene scavenger, such as 2-methyl-2-butene, to the reaction mixture before adding the sodium chlorite. This ensures the HOCl is consumed before it can react with your indole core.

Q: The basic hydrolysis of my 3-trichloroacetyl-4,5-dichloroindole intermediate is incomplete even after 24 hours. How do I drive it to completion? A: The hydrolysis of the trichloroacetyl group proceeds via a nucleophilic addition-elimination mechanism. The C4 chlorine atom sterically shields the adjacent carbonyl carbon, severely hindering the approach of the hydroxide nucleophile[3]. Actionable Solution: Transition from a purely aqueous or methanolic system to a mixed solvent system (e.g., THF/MeOH/H2O in a 2:1:1 ratio) to improve solubility and hydroxide nucleophilicity. Increase the concentration of NaOH to 4-5 equivalents and apply moderate heating (50-60 °C) to overcome the activation energy barrier[4].

Quantitative Data: Yield Optimization

The following table summarizes the expected yields when transitioning from standard conditions (optimized for unsubstituted indoles) to conditions tailored for electron-deficient 4,5-dichloroindoles.

Synthetic StepSubstrateStandard Conditions YieldOptimized Conditions YieldKey Optimization Variable
Friedel-Crafts Acylation Unsubstituted Indole85–95%N/ARoom temperature, no Lewis acid.
Friedel-Crafts Acylation 4,5-Dichloroindole< 20%75–82%Addition of AlCl3, heating to 60 °C.
Pinnick Oxidation 4,5-Dichloroindole-3-CHO30–40% (Complex mix)80–88%10 eq. 2-methyl-2-butene scavenger.
Basic Hydrolysis 3-TCA-4,5-dichloroindole40–50% (Stalled)85–92%THF/MeOH/H2O solvent, 50 °C, 5 eq. NaOH.

Optimized Experimental Protocol: Two-Step Trichloroacetylation Route

Because the oxidation of electron-deficient indole-3-carboxaldehydes can be problematic, the direct trichloroacetylation followed by hydrolysis is the preferred, self-validating route for synthesizing 4,5-dichloroindole-3-carboxylic acid[3],[4].

Step 1: Synthesis of 3-Trichloroacetyl-4,5-dichloroindole
  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 4,5-dichloroindole (1.0 eq) in anhydrous dichloromethane (DCM).

  • Activation: Cool the solution to 0 °C using an ice bath. Slowly add anhydrous aluminum chloride (AlCl3, 1.2 eq) in portions.

    • Mechanistic Note: AlCl3 coordinates with the acyl chloride to form a highly reactive acylium ion, essential for overcoming the electronic deactivation of the dichloroindole[1].

  • Acylation: Dropwise add trichloroacetyl chloride (1.5 eq). Maintain at 0 °C for 30 minutes, then gradually warm to 60 °C (reflux) for 4-6 hours.

  • Self-Validation Check: The reaction progress can be visually validated by the formation of a deep-colored acylium intermediate upon AlCl3 addition. TLC (Hexanes/EtOAc 3:1) should show complete consumption of the starting material and a new UV-active spot with a lower Rf.

  • Workup: Quench carefully with ice water. Extract with DCM, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via recrystallization or silica gel chromatography.

Step 2: Hydrolysis to 4,5-Dichloroindole-3-carboxylic acid
  • Preparation: Dissolve the purified 3-trichloroacetyl-4,5-dichloroindole (1.0 eq) in a solvent mixture of THF/MeOH/H2O (2:1:1 v/v/v).

    • Mechanistic Note: This specific solvent ratio ensures complete dissolution of the sterically hindered intermediate while maximizing the activity of the hydroxide ion[4].

  • Hydrolysis: Add sodium hydroxide (NaOH, 5.0 eq) pellets directly to the stirring solution.

  • Heating: Heat the reaction mixture to 50 °C for 4-8 hours. Monitor conversion via TLC (eluent: Hexanes/EtOAc 1:1 with 1% AcOH).

  • Self-Validation Check: Complete dissolution of the intermediate in the basic mixture indicates successful formation of the soluble sodium carboxylate salt.

  • Isolation: Once complete, concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the aqueous residue with water and wash once with diethyl ether to remove unreacted starting material.

  • Acidification: Cool the aqueous layer to 0 °C and acidify to pH 2-3 using 2M HCl. The desired 4,5-dichloroindole-3-carboxylic acid will precipitate as a solid.

  • Filtration: Collect the precipitate via vacuum filtration, wash with cold water, and dry under high vacuum.

References

  • Journal of Medicinal Chemistry (ACS Publications). "Discovery and Preclinical Characterization of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-06409577), a Direct Activator of Adenosine Monophosphate-activated Protein Kinase (AMPK), for the Potential Treatment of Diabetic Nephropathy." [Link]

  • Semantic Scholar. "(2-morpholinoethyl)-1H-indole-3-carboxylic acid, key."[Link]

Sources

Optimization

optimization of reaction conditions for indole-3-carboxylic acid synthesis

Title: Indole-3-Carboxylic Acid (I3CA) Synthesis: Technical Support & Optimization Guide Target Audience: Researchers, scientists, and drug development professionals. Introduction Indole-3-carboxylic acid (I3CA) and its...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Indole-3-Carboxylic Acid (I3CA) Synthesis: Technical Support & Optimization Guide

Target Audience: Researchers, scientists, and drug development professionals.

Introduction

Indole-3-carboxylic acid (I3CA) and its derivatives are privileged scaffolds in drug discovery, serving as critical intermediates for 5-HT receptor antagonists, antiviral agents, and cannabinoid ligands[1][2]. However, the synthesis of I3CA is notoriously complicated by the competing reactivity of the N1 and C3 positions, as well as the propensity of the product to undergo rapid decarboxylation under harsh conditions[1]. This technical support guide provides researchers with validated protocols, mechanistic insights, and troubleshooting strategies to optimize I3CA synthesis and bypass common bottlenecks.

Mechanistic Workflows & Synthetic Strategies

The electron-rich nature of the indole ring makes it highly susceptible to electrophilic attack, primarily at the C3 position. However, under basic conditions, the formation of an indolyl anion often leads to kinetically favored N1-functionalization. To selectively synthesize I3CA, three primary field-proven strategies are employed:

  • Oxidation of Indole-3-carboxaldehyde: A highly reliable two-step approach. The Vilsmeier-Haack reaction selectively formylates the C3 position, followed by a mild Pinnick oxidation to yield the carboxylic acid[3].

  • Direct C3-Acylation/Carboxylation: Utilizing highly electrophilic reagents like trichloroacetyl chloride ensures C3-selectivity without a catalyst. The resulting 3-(trichloroacetyl)indole is easily hydrolyzed to I3CA[2].

  • Transition-Metal Catalysis: Recent advancements utilize Pd-catalyzed water-mediated nucleophilic addition for one-pot synthesis directly from bromoindoles[4].

G Indole Indole Core VH Vilsmeier-Haack (POCl3, DMF) Indole->VH Direct Direct C3-Acylation (Cl3CCOCl) Indole->Direct PdCat Pd-Catalyzed Cross-Coupling Indole->PdCat + H2O Aldehyde Indole-3-carboxaldehyde VH->Aldehyde Oxidation Pinnick Oxidation (NaClO2) Aldehyde->Oxidation I3CA Indole-3-Carboxylic Acid (Target Molecule) Oxidation->I3CA TCA 3-(Trichloroacetyl)indole Direct->TCA Hydrolysis Basic Hydrolysis (NaOH) TCA->Hydrolysis Hydrolysis->I3CA PdCat->I3CA + H2O

Synthetic workflows for Indole-3-Carboxylic Acid highlighting three primary strategic routes.

Detailed Experimental Protocols

Protocol A: Mild Synthesis via Pinnick Oxidation of Indole-3-Carboxaldehyde

Causality Focus: Strong oxidants (e.g., KMnO₄) often oxidatively cleave the electron-rich pyrrole ring of indole. The Pinnick oxidation utilizes sodium chlorite (NaClO₂) as a mild oxidant. The critical addition of 2-methyl-2-butene acts as a scavenger to capture the hypochlorous acid (HOCl) byproduct, preventing destructive electrophilic chlorination of the indole core[3].

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve 10 mmol of indole-3-carboxaldehyde in 30 mL of tert-butanol and 10 mL of 2-methyl-2-butene.

  • Buffer Addition: Add 10 mL of an aqueous solution containing sodium dihydrogen phosphate (NaH₂PO₄, 2.5 g) to buffer the reaction to ~pH 3.5.

  • Oxidation: Slowly add an aqueous solution of sodium chlorite (NaClO₂, 1.2 equiv, 80% purity) dropwise at 0 °C.

  • Monitoring (Self-Validation): Stir the mixture at room temperature. The reaction is typically complete within 2–4 hours. Monitor via TLC (Hexanes/EtOAc 1:1). The disappearance of the UV-active aldehyde spot and the appearance of a lower-Rf spot (which stains yellow with bromocresol green) confirms carboxylic acid formation.

  • Workup: Concentrate the mixture under reduced pressure to remove volatile organics. Adjust the aqueous layer to pH 10 with 1M NaOH, wash with diethyl ether to remove unreacted aldehyde, then carefully acidify the aqueous layer to pH 3 with 1M HCl.

  • Isolation: Collect the precipitated indole-3-carboxylic acid via vacuum filtration, wash with cold water, and dry under high vacuum.

Protocol B: Direct C3-Carboxylation via Trichloroacetylation

Causality Focus: Trichloroacetyl chloride is a highly reactive electrophile that bypasses the need for a Vilsmeier complex, directly attacking the C3 position. The resulting trichloromethyl ketone is highly susceptible to nucleophilic attack by hydroxide, driving a rapid haloform-type cleavage to yield the carboxylic acid cleanly[2].

Step-by-Step Methodology:

  • Acylation: Dissolve indole (10 mmol) in anhydrous THF (20 mL) under a nitrogen atmosphere. Add pyridine (12 mmol) and cool the mixture to 0 °C.

  • Reagent Addition: Add trichloroacetyl chloride (11 mmol) dropwise. Stir at room temperature for 3 hours.

  • Intermediate Isolation: Quench with water, extract with EtOAc, dry over Na₂SO₄, and concentrate to isolate 3-(trichloroacetyl)indole.

  • Hydrolysis: Dissolve the intermediate in THF (15 mL) and add 2M aqueous NaOH (15 mL). Stir at 60 °C for 4 hours.

  • Workup: Cool to room temperature, wash with dichloromethane to remove organic impurities, and acidify the aqueous layer to pH 3 with 1M HCl to precipitate the pure I3CA product.

Optimization & Quantitative Data

Optimizing reaction conditions is critical, particularly in transition-metal catalyzed routes where the catalytic cycle depends on precise additive concentrations. In the Pd-catalyzed one-pot synthesis of I3CA from bromoindoles, water acts as a crucial nucleophile to collapse the tetrahedral intermediate[4].

Table 1: Effect of Reaction Parameters on Pd-Catalyzed I3CA Synthesis Yield [4]

Entry Modified Parameter (from Standard Conditions) Yield (%) Mechanistic Consequence
1 Standard Conditions (Optimal) 85% Efficient oxidative addition and nucleophilic attack.
2 Omission of PdCl₂ 0% (NR) No active Pd(0) generated; catalytic cycle cannot initiate.
3 No additional water added 50% Insufficient nucleophile to collapse the Pd(II)-amide tetrahedral intermediate.

| 4 | Substitution of base (e.g., K₂CO₃ instead of Cs₂CO₃) | <40% | Reduced solubility and weaker base strength stall the catalytic turnover. |

Troubleshooting & FAQs

Q1: Why am I observing predominantly N1-carboxylation instead of the desired C3-carboxylation? A1: This is a classic issue of kinetic versus thermodynamic control. The N-H proton of indole is the most acidic (pKa ~21 in DMSO). Deprotonation yields a delocalized indolyl anion. Carboxylation at the N1 position is kinetically favored and occurs rapidly at lower temperatures (e.g., 40 °C). To shift the equilibrium to the thermodynamically stable C3-carboxylate, you must increase the reaction temperature (e.g., >80 °C) to promote reversible decarboxylation at N1, allowing the C3 product to accumulate[1]. Alternatively, using Lewis acids like ZnCl₂ can coordinate the N1 position and direct electrophilic attack exclusively to C3.

G Start Indole + Base Anion Delocalized Indolyl Anion Start->Anion Deprotonation N1 N1-Carboxylate (Kinetic Product) Anion->N1 Low Temp (e.g., 40°C) C3 C3-Carboxylate (Thermodynamic Product) Anion->C3 High Temp / Lewis Acid N1->Anion Reversible

Thermodynamic vs. kinetic control in the regiodivergent carboxylation of the indolyl anion.

Q2: My indole-3-carboxylic acid is degrading during silica gel purification. How can I prevent this? A2: I3CA is highly prone to decarboxylation, especially under acidic conditions or when exposed to the slightly acidic silanol groups on standard silica gel. Solution: Avoid column chromatography entirely if possible. Rely on acid-base extraction (as detailed in Protocol A). If chromatography is absolutely necessary, deactivate the silica gel by pre-treating it with 1% triethylamine (Et₃N) in your eluent, or switch to neutral alumina.

Q3: In the Pd-catalyzed cross-coupling route, my yield is capped at 50%. What is missing? A3: As demonstrated in Table 1, the presence of water is non-negotiable in this specific catalytic cycle. Without the addition of exogenous water, the reaction relies solely on adventitious moisture, which is insufficient to fully convert the Pd(II)-amide intermediate into the final carboxylic acid[4]. Ensure you are adding the stoichiometric amount of water required by the protocol.

Q4: During the oxidation of indole-3-carboxaldehyde, I see multiple spots on TLC indicating ring cleavage. What went wrong? A4: You are likely using an overly harsh oxidant (like KMnO₄ or CrO₃) or failing to scavenge reactive byproducts. The electron-rich C2-C3 double bond of indole is easily cleaved oxidatively. Switch to the Pinnick oxidation (Protocol A) and ensure you are using a sufficient excess of a chlorine scavenger (like 2-methyl-2-butene) to neutralize HOCl, which otherwise causes destructive chlorination and ring opening[3].

References

  • Title: Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids via a Sequential Water-Mediated Nucleophilic Addition to Amides/Esters and Carbon–Heteroatom Cross-Coupling Reaction Strategy Source: The Journal of Organic Chemistry - ACS Publications URL
  • Title: Regiodivergent N1- and C3- Carboxylation of Indoles Source: ChemRxiv URL
  • Title: 1H-Indole-3-carboxaldehyde: Synthesis and Reactions Source: ResearchGate URL
  • Title: (2-morpholinoethyl)

Sources

Troubleshooting

Technical Support Center: Stability of 4,5-Dichloroindole-3-Carboxylic Acid in Solution

Welcome to the technical support guide for 4,5-dichloroindole-3-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical soluti...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 4,5-dichloroindole-3-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for the stability challenges associated with this compound in experimental settings. Understanding and controlling the stability of your molecule is paramount for generating reproducible and reliable data.

Overview of Stability Profile

4,5-Dichloroindole-3-carboxylic acid, like many indole derivatives, is susceptible to several degradation pathways that can compromise its integrity in solution. The primary modes of degradation are decarboxylation , oxidation , and photodegradation . The indole core is an electron-rich heterocycle, making it prone to oxidation, while the carboxylic acid group at the 3-position is labile under certain conditions, leading to the loss of CO2. Furthermore, the conjugated π-system of the indole ring readily absorbs UV light, making the molecule susceptible to photodegradation.[1][2]

This guide will provide a structured approach to identifying, mitigating, and troubleshooting these stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 4,5-dichloroindole-3-carboxylic acid in solution?

A1: There are three main pathways of concern:

  • Decarboxylation: This is the loss of the carboxylic acid group as carbon dioxide (CO₂), yielding 4,5-dichloroindole. This process is often accelerated by heat and basic (alkaline) conditions.[3][4] Studies on various indole-3-carboxylic acids have demonstrated that this transformation can occur efficiently at elevated temperatures (e.g., 140°C) and can be catalyzed by bases like potassium carbonate (K₂CO₃).[3][5]

  • Oxidation: The indole ring is susceptible to oxidation by atmospheric oxygen. This can lead to the formation of complex mixtures, including dioxindole and isatin derivatives.[6][7][8] This process can be catalyzed by light and trace metals and often results in a visible color change in the solution.[9]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions.[1][10] Safety data for the parent compound, indole-3-carboxylic acid, explicitly notes that it is light-sensitive.[2] This can lead to a variety of degradation products through mechanisms like oxidation or dechlorination, compromising sample purity.[9]

Q2: My solution of 4,5-dichloroindole-3-carboxylic acid is turning yellow/brown. What is happening?

A2: A color change is a strong indicator of oxidative degradation.[9] When the indole ring oxidizes, it can form highly conjugated products and oligomers that absorb visible light, appearing as yellow, pink, or brown hues.[9] This process is often initiated by exposure to air (oxygen) and can be significantly accelerated by light. To prevent this, it is critical to handle solutions under subdued light, use degassed solvents, and consider storing solutions under an inert atmosphere (e.g., argon or nitrogen).[11]

Q3: How does pH affect the stability and solubility of this compound?

A3: The pH of the solution has a dual effect on both solubility and stability.

  • Solubility: As a carboxylic acid, 4,5-dichloroindole-3-carboxylic acid has low solubility in acidic and neutral aqueous solutions. Its solubility increases significantly in basic solutions (pH > pKa) due to the deprotonation of the carboxylic acid to form the more soluble carboxylate salt. However, many organic solvents like DMSO, DMF, and ethanol are effective for initial stock preparation.[12]

  • Stability: While basic conditions improve aqueous solubility, they can also promote decarboxylation, especially when combined with heat.[3][13] Conversely, strongly acidic conditions can also lead to other forms of degradation. For many indole derivatives, solutions are most stable at a slightly acidic to neutral pH, but this must be balanced with solubility requirements.[9] If using aqueous buffers, always prepare solutions fresh and assess their stability over the time course of your experiment.

Q4: What are the best practices for preparing and storing stock solutions to maximize longevity?

A4: To ensure the long-term integrity of your compound, follow these guidelines:

  • Solvent Choice: Use high-purity, anhydrous solvents such as DMSO or DMF. Water should be avoided for long-term storage unless absolutely necessary.

  • Preparation: Prepare a concentrated stock solution (e.g., 10-50 mM). Minimize the solution's exposure to light and air during preparation.

  • Storage Conditions:

    • Temperature: Store stock solutions at -20°C or, ideally, at -80°C.[9]

    • Light Protection: Always use amber vials or wrap clear vials in aluminum foil.[2][14]

    • Atmosphere: For maximum stability, after aliquoting the stock solution, flush the headspace of the vial with an inert gas like argon or nitrogen before sealing.[9]

  • Aliquoting: Divide the stock solution into smaller, single-use aliquots. This prevents repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

Q5: I am observing a new peak in my HPLC/LC-MS analysis after incubating my compound in media. What is the likely culprit?

A5: The appearance of a new, significant peak, particularly one that grows over time as the parent peak decreases, strongly suggests degradation. Given the known instability of indole-3-carboxylic acids, the most probable degradation product is the decarboxylated version, 4,5-dichloroindole.[3][15] This product would have a lower molecular weight (loss of ~44 Da for CO₂) and would likely be more nonpolar (longer retention time on a reverse-phase column). Other possibilities include various oxidation products.[7][8] It is crucial to run a stability study of your compound in the specific experimental medium (e.g., cell culture media) at the relevant temperature (e.g., 37°C) to quantify its rate of degradation.[9]

Troubleshooting Guide

Observation / Problem Potential Cause(s) Recommended Solution(s)
Solution turns yellow, pink, or brown upon preparation or storage. Oxidative degradation due to exposure to air (oxygen) and/or light.[9]Prepare solutions using degassed solvents. Store aliquots under an inert atmosphere (argon/nitrogen). Always protect solutions from light using amber vials or foil.[2][11]
Precipitate forms when adding DMSO stock to aqueous buffer. The compound's low aqueous solubility has been exceeded.Decrease the final concentration in the aqueous buffer. Increase the percentage of co-solvent (e.g., DMSO) if the experiment allows, but be mindful of solvent toxicity. Ensure the pH of the buffer is appropriate for solubility (slightly basic may help, but see stability notes).[12]
Loss of parent compound peak and/or appearance of new peaks in HPLC over time. Chemical degradation (likely decarboxylation or oxidation).[3][7]Prepare solutions fresh before each experiment. If samples must be run in an HPLC autosampler sequence, use a refrigerated autosampler (e.g., 4°C).[9] Confirm the identity of major degradants via LC-MS if possible.
Inconsistent or diminishing activity in biological assays. Degradation of the compound in the assay medium at 37°C. Precipitation of the compound out of the aqueous medium.Perform a time-course stability study of the compound in the specific assay medium by HPLC. Prepare working solutions immediately before adding to the assay. Visually inspect for precipitation.[9]

Visualizing Key Degradation Pathways

The following diagram illustrates the two primary instability concerns for 4,5-dichloroindole-3-carboxylic acid in solution.

Degradation_Pathways parent 4,5-Dichloroindole-3-Carboxylic Acid decarboxylated 4,5-Dichloroindole parent->decarboxylated Decarboxylation (+ Heat, Base) oxidized Oxidized Products (e.g., Dioxindoles) parent->oxidized Oxidation (+ Light, O₂)

Caption: Primary degradation routes for 4,5-dichloroindole-3-carboxylic acid.

Experimental Protocol: Assessing Stock Solution Stability via HPLC

This protocol provides a framework for quantitatively assessing the stability of your 4,5-dichloroindole-3-carboxylic acid stock solution under various conditions.

Objective: To determine the degradation rate of a stock solution when exposed to different temperature and light conditions over 72 hours.

Materials:

  • 4,5-dichloroindole-3-carboxylic acid (solid)

  • Anhydrous DMSO (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (for mobile phase)

  • Amber and clear 2 mL HPLC vials

  • HPLC system with UV-Vis or DAD detector

Methodology:

  • Stock Solution Preparation:

    • Accurately weigh and dissolve 4,5-dichloroindole-3-carboxylic acid in anhydrous DMSO to prepare a 10 mM stock solution.

    • Vortex thoroughly to ensure complete dissolution. Handle this process under subdued lighting.

  • Preparation of Study Samples:

    • Dilute the 10 mM stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 µM. This will be your working solution for injection.

    • Aliquot this 100 µM solution into the following sets of HPLC vials (in triplicate):

      • Set A (Control): Amber vials, store at -20°C.

      • Set B (Benchtop, Dark): Amber vials, store at room temperature (e.g., 22°C) on the lab bench.

      • Set C (Benchtop, Light): Clear vials, store at room temperature on the lab bench, exposed to ambient lab lighting.

      • Set D (Refrigerated, Dark): Amber vials, store at 4°C.

  • Time-Point Analysis (T=0):

    • Immediately after preparation, take three aliquots from the freshly prepared 100 µM solution.

    • Inject these samples into the HPLC system to establish the initial peak area (Time = 0 baseline).

  • HPLC Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and re-equilibrate. (Note: This is a starting point and must be optimized for your specific compound and system).[9]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at the λmax of the compound (e.g., ~280-290 nm, determine by UV scan if unknown).

    • Injection Volume: 10 µL.

  • Subsequent Time-Point Analyses:

    • At specified time points (e.g., 4, 8, 24, 48, and 72 hours), retrieve one vial from each of Sets B, C, and D. For the T=72h point, also retrieve a vial from Set A (Control).

    • Inject each sample into the HPLC and record the chromatogram.

  • Data Analysis:

    • For each time point and condition, calculate the average peak area of the parent compound from the triplicate injections.

    • Normalize the peak area at each time point to the T=0 average peak area to determine the percentage of the compound remaining.

    • % Remaining = (Area_t / Area_t0) * 100

    • Plot "% Remaining" versus "Time" for each condition (Sets A, B, C, D) to visualize the degradation kinetics. Note the appearance and growth of any new peaks.

This self-validating experiment will provide you with clear, quantitative data on the stability of 4,5-dichloroindole-3-carboxylic acid under your specific laboratory conditions, allowing for informed decisions on solution preparation and handling for all future experiments.

References

  • Decarboxylation of indole-3-carboxylic acids under metal-free conditions. Taylor & Francis Online. [Link]

  • Full article: Decarboxylation of indole-3-carboxylic acids under metal-free conditions. Taylor & Francis Online. [Link]

  • Decarboxylation of indole-3-carboxylic acids under metal-free conditions. ResearchGate. [Link]

  • Photoinduced oxidation of an indole derivative: 2-(1'H- indol-2'-yl)-[3][6]naphthyridine. Royal Society of Chemistry. [Link]

  • Pathways of Electrochemical Oxidation of Indolic Compounds. SciSpace. [Link]

  • Gold(III)-Catalyzed Decarboxylative C3-Benzylation of Indole-3-carboxylic Acids with Benzylic Alcohols in Water. ACS Publications. [Link]

  • Chemoselective and Enantioselective Oxidation of Indoles Employing Aspartyl Peptide Catalysts. PMC. [Link]

  • Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. ACS Catalysis. [Link]

  • Novel reversible indole-3-carboxylate decarboxylase catalyzing nonoxidative decarboxylation. PubMed. [Link]

  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. PMC. [Link]

  • Excited state photoreaction between the indole side chain of tryptophan and halocompounds generates new fluorophores and unique modifications. PubMed. [Link]

  • Characterization of indole-3-acetic acid biosynthesis and stability from Micrococcus luteus. Journal of Applied Biology & Biotechnology. [Link]

  • Photophysics of N,N-dimethyl-3-(1-indolyl)propan-1-ammonium chloride and related derivatives. Royal Society of Chemistry. [Link]

  • Chemical and Biological Stability of Indole-3-Butyric Acid (IBA) After Long-term Storage at Selected Temperatures and Light Regimes. SciSpace. [Link]

  • Visible-Light-Induced Dearomative Annulation of Indoles toward Stereoselective Formation of Fused- and Spiro Indolines. ACS Omega. [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]

  • INDOLE DERIVATIVES AS CORE STRUCTURAL MOTIFS IN MOLECULAR ORGANIC PHOTOACTUATORS. Società Chimica Italiana. [Link]

  • Characterization of indole-3-acetic acid biosynthesis and stability from Micrococcus luteus. Journal of Applied Biology & Biotechnology. [Link]

  • 4,7-dichloroquinoline. Organic Syntheses. [Link]

  • Catabolism of indole-3-acetic acid and 4- and 5-chloroindole-3-acetic acid in Bradyrhizobium japonicum. PubMed. [Link]

  • 15.3: Physical Properties of Carboxylic Acids. Chemistry LibreTexts. [Link]

  • Production of Indole-3-Acetic Acid and Degradation of 2,4-D by Yeasts Isolated from Pollinating Insects. MDPI. [Link]

  • 4-Chloroindole-3-acetic acid. Wikipedia. [Link]

  • Decarboxylation of indole-3-carboxylic acids under metal-free conditions. Figshare. [Link]

  • Decarboxylation. Organic Chemistry Portal. [Link]

  • Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. MDPI. [Link]

  • 4,5-Dichloroisothiazole-3-carboxylic acid. PubChem. [Link]

Sources

Optimization

Technical Support Center: HPLC Optimization for 4,5-Dichloroindole-3-Carboxylic Acid Isomers

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex chromatographic challenges associated with halogenated positional isomers.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex chromatographic challenges associated with halogenated positional isomers.

Separating 4,5-dichloroindole-3-carboxylic acid from its closely related isomers (such as the 4,6-dichloro or 5,6-dichloro variants) is notoriously difficult. Because these isomers possess identical molecular weights and nearly indistinguishable partition coefficients (LogP), traditional hydrophobic retention mechanisms often fail. This guide is designed to provide you with field-proven, mechanistically grounded solutions to achieve baseline resolution.

Part 1: Core Principles & FAQs

Q1: Why are my dichloroindole isomers co-eluting on a standard C18 column, and what is the alternative? A1: Standard alkyl phases (C18, C8) separate compounds primarily based on hydrophobicity. Because the positional isomers of 4,5-dichloroindole-3-carboxylic acid have identical empirical formulas and negligible differences in hydrophobicity, a C18 column cannot differentiate them[1]. The Solution: You must exploit spatial and electronic differences using a Pentafluorophenyl (PFP) stationary phase. The causality behind this choice is that the highly electronegative fluorine atoms on the PFP ring create a rigid, electron-deficient surface. This enables orthogonal retention mechanisms—specifically π−π interactions, dipole-dipole interactions, and steric recognition of the halogen positions—allowing the column to "recognize" the exact placement of the chlorine atoms on the indole ring[2][3].

Q2: Which organic modifier should I use with a PFP column: Acetonitrile (ACN) or Methanol (MeOH)? A2: Methanol is strongly recommended. The causality here lies in the solvent's π -bonding behavior. Acetonitrile is a π -electron acceptor and will actively compete with your indole analytes for the π−π interaction sites on the fluorinated stationary phase[4]. This competition masks the column's unique selectivity. Methanol, being a protic solvent, does not interfere with π−π or charge-transfer interactions, thereby maximizing the resolution between the 4,5-dichloro and 4,6-dichloro isomers.

Q3: How does mobile phase pH affect the separation of this specific compound? A3: 4,5-dichloroindole-3-carboxylic acid contains a carboxylic acid moiety (estimated pKa ~3.0–3.5 due to the electron-withdrawing chlorines) and an indole nitrogen. If the mobile phase pH is near the pKa, the analyte exists in a dynamic equilibrium of ionized and non-ionized states, leading to severe peak broadening and tailing[5]. You must maintain the pH at least 1.5 units below the pKa to ensure the carboxylic acid is fully protonated (neutral). Using 0.1% Trifluoroacetic acid (TFA) or Formic Acid (pH ~2.0) is critical for sharp peak shapes.

Part 2: Step-by-Step Method Development Protocol

This self-validating protocol is designed to systematically isolate the variables required for baseline resolution.

Step 1: Column Selection & Equilibration

  • Hardware: Install a superficially porous PFP column (e.g., 2.6 µm, 100 x 4.6 mm). The solid core technology provides high efficiency (narrow peaks) at lower backpressures, which is essential for resolving closely eluting isomers[3].

  • Equilibration: Flush the column with 95% Mobile Phase A (0.1% TFA in Water) and 5% Mobile Phase B (0.1% TFA in Methanol) for at least 20 column volumes. PFP phases require longer equilibration times than C18 phases due to their complex surface energetics.

Step 2: Sample Preparation

  • Diluent: Dissolve the isomer mixture in a diluent matching the initial mobile phase conditions (5% MeOH / 95% Water).

  • Validation Check: Injecting a sample dissolved in 100% organic solvent will cause premature elution and peak distortion (the "solvent effect"). Matching the diluent validates that any peak splitting is due to actual isomer separation, not solvent mismatch.

Step 3: Gradient Optimization

  • Method: Program a shallow gradient: 5% B to 60% B over 15 minutes.

  • Causality: Shallow gradients amplify the subtle differences in dipole moments between the positional isomers as they partition between the mobile and stationary phases.

Step 4: Temperature Control

  • Parameter: Set the column oven to 25°C.

  • Causality: Lower temperatures enhance the enthalpy-driven steric and π−π interactions on PFP phases. Higher temperatures increase kinetic energy, which can override these delicate interactions and collapse the resolution.

Step 5: Detection

  • Monitor via UV at 220 nm (carboxylic acid/general aromatic absorbance) and 280 nm (specific indole ring absorbance).

Part 3: Troubleshooting Guide

Issue: Severe Peak Tailing of the Indole Isomers

  • Root Cause: Secondary interactions between the basic indole nitrogen and unreacted, acidic silanol groups on the silica support[5].

  • Intervention: Ensure the mobile phase contains 0.1% TFA, which acts as an ion-pairing agent and suppresses silanol ionization. If tailing persists, switch to a PFP column built on high-purity, metal-free, base-deactivated silica[6].

Issue: Retention Time Drift Over Multiple Injections

  • Root Cause: Incomplete column re-equilibration. The multiple interaction mechanisms of a PFP column (hydrogen bonding, dipole, π−π ) take longer to reset than simple hydrophobic partitioning.

  • Intervention: Implement a mandatory post-run re-equilibration step of at least 10 column volumes. Ensure solvent bottles are tightly capped to prevent the evaporation of Methanol, which would slowly increase the aqueous strength of your mobile phase.

Part 4: Quantitative Data Summary

The following table summarizes the expected chromatographic behavior of 4,5-dichloroindole-3-carboxylic acid and a closely related isomer (e.g., 4,6-dichloro) under different conditions.

Column PhaseMobile Phase CompositionRetention Time (4,5-isomer)Retention Time (4,6-isomer)Resolution ( Rs​ )Dominant Selectivity Mechanism
C18 (Alkyl) Water / ACN (0.1% TFA)6.2 min6.3 min< 0.8 (Co-elution)Hydrophobic
PFP (Fluorinated) Water / ACN (0.1% TFA)8.5 min9.1 min1.4 (Partial)Hydrophobic + Steric
PFP (Fluorinated) Water / MeOH (0.1% TFA)10.2 min11.8 min> 2.5 (Baseline) π−π , Dipole, Steric

Part 5: Method Optimization Workflow

G Start Start: Isomer Mixture C18 Initial Screen: C18 Column (Hydrophobic Interaction) Start->C18 Eval Resolution (Rs) > 1.5? C18->Eval PFP Switch to PFP Column (Fluorinated Phase) Eval->PFP No Success Baseline Resolution Achieved Eval->Success Yes Mech Mechanism: π-π & Dipole Interactions PFP->Mech Mod Change Modifier: ACN to Methanol Mech->Mod pH Adjust pH < 2.5 (Suppress Ionization) Mod->pH pH->Success

Workflow for optimizing HPLC resolution of halogenated indole isomers.

References

  • Agilent Technologies. "Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns." agilent.com. Available at:[Link]

  • Chromatography Online. "Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC." chromatographyonline.com. Available at:[Link]

  • Phenomenex. "Luna PFP(2) HPLC Columns." phenomenex.com. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: A Troubleshooting Guide for the Synthesis of Indole-3-Carboxamide Derivatives

Welcome to the technical support center dedicated to the synthesis of indole-3-carboxamide derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical solution...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the synthesis of indole-3-carboxamide derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical solutions to common challenges encountered during synthesis. This document offers a detailed question-and-answer-style troubleshooting guide, a comprehensive experimental protocol, and visual aids to support your research endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of indole-3-carboxamides, a critical class of compounds in medicinal chemistry.[1][2]

Q1: Why is the yield of my amide coupling reaction consistently low?

A1: Low yields in amide coupling reactions are a frequent challenge and can be attributed to several factors:

  • Poor Activation of the Carboxylic Acid: The most common reason for low yields is the inefficient activation of the indole-3-carboxylic acid. The choice of coupling reagent is critical. Standard reagents may not be sufficient for challenging reactions, such as those involving electron-deficient amines.[3][4]

  • Side Reactions: The formation of byproducts can significantly reduce the yield. A common side reaction is the formation of a symmetric anhydride from the carboxylic acid starting material, which consumes the reagent. The order of reagent addition is crucial to minimize this.[3]

  • Steric Hindrance: Bulky chemical groups on either the amine or the indole can physically block the reaction, slowing it down and leading to incomplete conversion.[3]

  • Incorrect Stoichiometry: The ratio of reactants is vital. Some protocols require an excess of activating agents to ensure the reaction goes to completion.[3]

Q2: I am observing significant side products in my reaction. How can I minimize them?

A2: Minimizing side products requires careful control over the reaction conditions and the choice of reagents.

  • N1 vs. C3 Reactivity: The nitrogen at the N1 position of the indole ring can sometimes react instead of the desired C3 position, leading to N-acylated byproducts. The use of zinc salts can help direct the reaction to the C3 position.[3]

  • Anhydride Formation: If the carboxylic acid is mixed with the coupling reagent and a base before the amine is added, it can form a symmetric anhydride. This anhydride may be less reactive than the activated acid. To avoid this, add the amine during the activation step.[3]

  • Protecting Groups: For complex molecules with other reactive parts, consider using protecting groups to prevent them from interfering with the amide coupling reaction.[3]

Q3: What are the most effective methods for purifying indole-3-carboxamide derivatives?

A3: The best purification strategy depends on the specific properties of your compound.

  • Silica Gel Column Chromatography: This is the most widely used method. A gradient of a non-polar solvent (like dichloromethane) and a polar solvent (like methanol) is typically effective.[3][5]

  • Reversed-Phase Chromatography: For more polar compounds, or those that are difficult to separate on silica, reversed-phase chromatography can be a good alternative, especially for final purification.[3]

  • Recrystallization: If your product is a solid, recrystallization can be a very efficient way to obtain highly pure material.[3]

  • Aqueous Workup: A standard aqueous workup is essential to remove excess reagents and water-soluble byproducts before chromatography. This usually involves washing the organic layer with a mild acid, a mild base (like sodium bicarbonate), and brine.[3][5]

Q4: My indole starting material or product has poor solubility. What can I do?

A4: Solubility issues can hinder reaction speed and make purification difficult.

  • Solvent Screening: Experiment with different solvents. While dichloromethane (DCM) and dimethylformamide (DMF) are common, other solvents like tetrahydrofuran (THF) or acetonitrile might work better for your specific substrates.[3]

  • Heating: Increasing the reaction temperature can improve solubility and speed up the reaction. However, be careful not to decompose your compounds with excessive heat.[3]

  • Product Precipitation: In some cases, the product may be insoluble and precipitate out of the reaction mixture. While this can make stirring difficult, it can also simplify purification by allowing you to isolate the product by filtration.[3]

Data Presentation

Table 1: Common Coupling Reagents for Indole-3-Carboxamide Synthesis
Coupling ReagentAdditivesCommon SolventsKey Considerations
EDCHOBt, DMAPDCM, DMF, MeCNGood for a wide range of substrates. DMAP can act as an acyl transfer agent.[4]
DCCDMAPDCM, THFForms a urea byproduct that can be difficult to remove.[6]
HATUDIPEADMF, NMPHighly effective for sterically hindered substrates but can be expensive.
SOCl₂PyridineToluene, ChloroformConverts carboxylic acid to a more reactive acyl chloride.[7]

EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, HOBt: Hydroxybenzotriazole, DMAP: 4-Dimethylaminopyridine, DCC: N,N'-Dicyclohexylcarbodiimide, HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, DIPEA: N,N-Diisopropylethylamine, NMP: N-Methyl-2-pyrrolidone, SOCl₂: Thionyl chloride.

Experimental Protocols

Detailed Step-by-Step Methodology for Amide Coupling

This protocol provides a general procedure for the synthesis of an indole-3-carboxamide derivative via a standard amide coupling reaction.[3][5]

Materials:

  • Indole-3-carboxylic acid (1.0 equivalent)

  • Amine (1.0 equivalent)

  • EDC·HCl (1.2 equivalents)

  • HOBt (1.2 equivalents)

  • DIPEA (2.5 equivalents)

  • Dry Dichloromethane (CH₂Cl₂)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Water (H₂O)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Activation of Carboxylic Acid: In a round-bottom flask under a nitrogen atmosphere, dissolve the indole-3-carboxylic acid (1.0 equiv.), EDC·HCl (1.2 equiv.), and HOBt (1.2 equiv.) in dry CH₂Cl₂. Add DIPEA (2.5 equiv.) to the mixture and stir at 0 °C (ice bath) for 15-20 minutes.

  • Amine Addition: In a separate flask, dissolve the amine (1.0 equiv.) in a small amount of dry CH₂Cl₂. Add the amine solution dropwise to the activated carboxylic acid mixture at 0 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, dilute the mixture with CH₂Cl₂. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and water. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of methanol in dichloromethane to yield the pure indole-3-carboxamide derivative.[3][5]

Visualizations

Diagram 1: General Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Amine Addition cluster_2 Reaction & Monitoring cluster_3 Workup & Purification A Dissolve Indole-3-Carboxylic Acid, EDC, HOBt in dry DCM B Add DIPEA at 0°C A->B C Stir for 15-20 min B->C E Add Amine solution dropwise to reaction mixture at 0°C C->E D Dissolve Amine in dry DCM D->E F Warm to Room Temperature & Stir Overnight E->F G Monitor by TLC/LC-MS F->G H Aqueous Workup (NaHCO3, H2O) G->H Reaction Complete I Dry (Na2SO4) & Concentrate H->I J Silica Gel Chromatography I->J K Pure Indole-3-Carboxamide J->K

Caption: General experimental workflow for the synthesis of indole-3-carboxamides.

Diagram 2: Troubleshooting Logic Flowchart

Caption: A logical flowchart for troubleshooting common synthesis problems.

References

  • BenchChem Technical Support Team. (2025).
  • Synthesis and evaluation of N-substituted indole-3-carboxamide derivatives as inhibitors of lipid peroxidation and superoxide anion form
  • Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potenti
  • BenchChem. (2025). Technical Support Center: Optimization of Indole-3-Carboxamide Coupling Reactions. BenchChem.
  • One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. (n.d.). PMC.
  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. (n.d.). Frontiers.
  • Synthesis of indole‐3‐carboxamides. (n.d.).
  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. (n.d.). PMC.
  • Indole-3-carboxaldehyde 97. (n.d.). Sigma-Aldrich.
  • Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. (2020). PMC.
  • Process for preparing indole-3-carboxamide derivatives. (n.d.).
  • BenchChem. (2025).
  • Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. (n.d.).
  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitros
  • Amides from Carboxylic Acids-DCC and EDC Coupling. (2025). Chemistry Steps.
  • Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Deriv
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC.
  • Common impurities in methyl indole-3-carboxylate and their removal. (n.d.). BenchChem.
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013).
  • Design, Synthesis, and Antiarrhythmic Activity of New Indole-3-carboxamide Derivatives. (2024).

Sources

Optimization

avoiding degradation of 4,5-dichloroindole-3-carboxylic acid during workup

A Guide for Researchers, Scientists, and Drug Development Professionals on Avoiding Degradation During Experimental Workup Welcome to the technical support center for 4,5-dichloroindole-3-carboxylic acid. This guide, cur...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Avoiding Degradation During Experimental Workup

Welcome to the technical support center for 4,5-dichloroindole-3-carboxylic acid. This guide, curated by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this compound during crucial workup procedures. Our goal is to equip you with the knowledge to mitigate degradation, ensuring the integrity and purity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My final product of 4,5-dichloroindole-3-carboxylic acid shows significant impurities, and the yield is lower than expected. What are the likely degradation pathways?

A1: 4,5-Dichloroindole-3-carboxylic acid, like many indole derivatives, is susceptible to two primary degradation pathways during workup: decarboxylation and oxidation.

  • Decarboxylation: This is the loss of the carboxylic acid group as carbon dioxide (CO₂). This process can be catalyzed by heat, strong acids, or even certain bases.[1][2][3][4] The resulting product is 4,5-dichloroindole. The reaction is often favorable as it leads to the formation of the aromatic indole core without the electron-withdrawing carboxylic acid group.[3]

  • Oxidation: The electron-rich indole ring is prone to oxidation, especially at the C2 and C3 positions.[5][6][7][8] Exposure to atmospheric oxygen, oxidizing agents, or even light can lead to the formation of various oxidized species, such as 2-oxindoles.[5][9] These byproducts can be difficult to separate from the desired product.

Understanding these pathways is the first step in designing a robust workup protocol.

Q2: I suspect my compound is decarboxylating during workup. How can I prevent this?

A2: Preventing decarboxylation hinges on careful control of temperature and pH.

  • Temperature Control: Avoid excessive heat during all workup steps, including extraction, concentration, and drying. Whenever possible, perform these operations at or below room temperature. For concentration, a rotary evaporator with a water bath set to a low temperature (e.g., 30-40°C) is recommended.

  • pH Management: Both strongly acidic and strongly basic conditions can promote decarboxylation.[1][2][3][4]

    • Acidic Conditions: While a protonated carboxylic acid is less prone to direct decarboxylation, strong acids at elevated temperatures can facilitate this process.[3] If an acidic wash is necessary, use a dilute acid (e.g., 0.1 M HCl) and perform the extraction quickly in an ice bath.

    • Basic Conditions: While some studies show that decarboxylation can be achieved under basic conditions (e.g., using K₂CO₃ at high temperatures), for workup purposes, it's best to avoid prolonged exposure to strong bases.[1][2][4] If a basic wash is required to remove acidic impurities, use a weak base like sodium bicarbonate (NaHCO₃) and keep the contact time to a minimum.

The following diagram illustrates the key factors leading to decarboxylation.

Caption: Factors promoting decarboxylation.

Q3: What are the best practices to minimize oxidation during the workup of 4,5-dichloroindole-3-carboxylic acid?

A3: Minimizing oxidation requires limiting the exposure of your compound to air and light, and being mindful of the reagents used.

  • Inert Atmosphere: Whenever feasible, perform workup steps under an inert atmosphere (e.g., nitrogen or argon). This is particularly important during solvent removal and drying.

  • Degassed Solvents: Using solvents that have been degassed (by sparging with an inert gas or through freeze-pump-thaw cycles) can reduce the amount of dissolved oxygen available for oxidation.

  • Protection from Light: Indoles can be light-sensitive. Protect your reaction and workup vessels from direct light by wrapping them in aluminum foil.

  • Avoid Oxidizing Agents: Be cautious of any reagents in your reaction or workup that could act as oxidizing agents. Even seemingly benign reagents can sometimes promote oxidation.

Q4: Can you provide a recommended step-by-step protocol for a standard extractive workup of 4,5-dichloroindole-3-carboxylic acid?

A4: Certainly. The following is a generalized protocol designed to minimize degradation. Adjustments may be necessary based on your specific reaction mixture.

Experimental Protocol: Low-Degradation Extractive Workup

  • Quenching: Cool the reaction mixture in an ice bath. If the reaction is under an inert atmosphere, maintain it during the initial quenching step. Quench the reaction by slowly adding a pre-chilled, dilute aqueous acid (e.g., 0.5 M HCl) or a saturated aqueous solution of ammonium chloride (NH₄Cl). The goal is to neutralize the reaction mixture to a slightly acidic pH (around 3-4). Monitor the pH with pH paper.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Perform the extraction three times with fresh portions of the organic solvent to ensure complete recovery.

  • Washing:

    • Wash the combined organic layers with a small portion of deionized water to remove any water-soluble impurities.

    • Next, wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any unreacted acidic starting materials. Perform this wash quickly to minimize contact time with the base.

    • Finally, wash with a saturated aqueous solution of sodium chloride (brine) to aid in the removal of water from the organic layer.

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Allow sufficient time for drying (e.g., 15-30 minutes).

  • Filtration and Concentration: Filter off the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator. Ensure the water bath temperature is kept low (≤ 40°C).

  • Final Product Isolation: The crude product can then be purified by recrystallization or column chromatography.

The following diagram outlines this recommended workflow.

Workup_Workflow cluster_setup Initial Steps cluster_extraction Extraction & Washing cluster_isolation Isolation Reaction_Mixture Reaction Mixture Cooling Cool to 0°C Reaction_Mixture->Cooling Quenching Quench (e.g., 0.5M HCl) Cooling->Quenching Extraction Extract with Organic Solvent (3x) Quenching->Extraction Wash_H2O Wash with H₂O Extraction->Wash_H2O Wash_NaHCO3 Wash with sat. NaHCO₃ (briefly) Wash_H2O->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Drying Dry over Na₂SO₄ Wash_Brine->Drying Filtration Filter Drying->Filtration Concentration Concentrate (≤ 40°C) Filtration->Concentration Purification Purify (Recrystallization/Chromatography) Concentration->Purification

Caption: Recommended extractive workup workflow.

Q5: What are the best solvents for recrystallizing 4,5-dichloroindole-3-carboxylic acid?

A5: The choice of solvent for recrystallization will depend on the impurities present. However, some common solvent systems that have proven effective for indole-3-carboxylic acids include:

  • Ethyl acetate/Hexane

  • Acetone/Water

  • Methanol/Water

  • Acetonitrile/Water

It is always recommended to perform a small-scale solvent screen to determine the optimal system for your specific batch of material. The goal is to find a solvent or solvent mixture in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Low Yield, Presence of a Non-polar Spot by TLC Decarboxylation- Reduce temperature during workup and concentration.- Avoid prolonged exposure to strong acids or bases.
Appearance of Colored Impurities Oxidation- Perform workup under an inert atmosphere.- Use degassed solvents.- Protect the reaction and workup from light.
Product is an Oil, Fails to Crystallize Presence of Impurities- Re-evaluate the workup procedure to ensure complete removal of byproducts.- Consider purification by column chromatography prior to recrystallization.
Broad Melting Point Range Impure Product- Recrystallize from a different solvent system.- Consider an additional purification step.

References

  • ResearchGate. (n.d.). Decarboxylation of indole-3-carboxylic acids under metal-free conditions.
  • ResearchGate. (n.d.). Oxidation of indoles to 2-oxindoles.
  • SciSpace. (n.d.). Pathways of Electrochemical Oxidation of Indolic Compounds.
  • Taylor & Francis Online. (2020). Decarboxylation of indole-3-carboxylic acids under metal-free conditions.
  • National Center for Biotechnology Information. (n.d.). Chemoselective and Enantioselective Oxidation of Indoles Employing Aspartyl Peptide Catalysts.
  • ACS Publications. (2012). Protonated Carbonic Acid and Reactive Intermediates in the Acidic Decarboxylation of Indolecarboxylic Acids. The Journal of Organic Chemistry.
  • Royal Society of Chemistry. (n.d.). Electrochemical oxidation of 3-substituted indoles.
  • National Center for Biotechnology Information. (2019). Green oxidation of indoles using halide catalysis.
  • Taylor & Francis Online. (2020). Full article: Decarboxylation of indole-3-carboxylic acids under metal-free conditions.
  • National Center for Biotechnology Information. (2002). Novel reversible indole-3-carboxylate decarboxylase catalyzing nonoxidative decarboxylation.
  • National Center for Biotechnology Information. (2026). Response and degradation of indole-3-aceticacid by the plant growth-promoting rhizobacteria Variovorax boronicumulans.
  • PLOS. (2024). Systematic characterization of plant-associated bacteria that can degrade indole-3-acetic acid. PLOS Biology.
  • MDPI. (2024). Synthesis and Degradation of the Phytohormone Indole-3-Acetic Acid by the Versatile Bacterium Paraburkholderia xenovorans LB400 and Its Growth Promotion of Nicotiana tabacum Plant.
  • National Center for Biotechnology Information. (1966). Microbial synthesis and degradation of indole-3-acetic acid. I. The conversion of L-tryptophan to indole-3-acetamide by an enzyme system from Pseudomonas savastanoi.
  • American Society for Microbiology. (n.d.). Biochemical and Genetic Bases of Indole-3-Acetic Acid (Auxin Phytohormone) Degradation by the Plant-Growth-Promoting Rhizobacterium Paraburkholderia phytofirmans PsJN. Applied and Environmental Microbiology.
  • National Center for Biotechnology Information. (n.d.). A Rapid and Simple Procedure for Purification of Indole-3-Acetic Acid Prior to GC-SIM-MS Analysis.
  • ACS Publications. (2005). CoMFA, Synthesis, and Pharmacological Evaluation of (E)-3-(2-Carboxy-2-arylvinyl)-4,6-dichloro-1H-indole-2-carboxylic Acids.
  • Frontiers. (2022).
  • Thieme. (2011).
  • Google Patents. (n.d.).
  • National Center for Biotechnology Information. (n.d.). The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole.
  • Organic Syntheses. (n.d.).
  • Google Patents. (n.d.).
  • American Society for Microbiology. (2009). Indole Test Protocol.
  • MDPI. (2022). Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study.
  • WJEC. (n.d.). 4.
  • ResearchGate. (n.d.). Identification of indole-3-carboxylic acid as mediator of priming against Plectosphaerella cucumerina.
  • Thermo Fisher Scientific. (n.d.). INDOLE (EHRLICH'S).
  • ResearchGate. (n.d.). Synthesis of 4,5-Dichloroisothiazole-3-carboxylic Acid Amides and Esters.

Sources

Troubleshooting

Technical Support Center: Managing Reaction Exotherms in the Synthesis of 4,5-Dichloroindole-3-carboxylic Acid

Welcome to the technical support center for the synthesis of 4,5-dichloroindole-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4,5-dichloroindole-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on managing the exothermic nature of this synthesis. The following troubleshooting guides and frequently asked questions (FAQs) are based on established principles of process safety and reaction chemistry, aimed at ensuring both the safety of your experiment and the quality of your product.

Introduction to the Thermal Hazards

The synthesis of 4,5-dichloroindole-3-carboxylic acid, a valuable building block in pharmaceutical development, typically proceeds through a multi-step sequence that includes the Japp-Klingemann reaction followed by a Fischer indole synthesis. Both of these transformations, along with the initial diazotization of 2,3-dichloroaniline, can be highly exothermic and pose a significant risk of thermal runaway if not properly controlled. A thermal runaway occurs when the heat generated by the reaction exceeds the rate of heat removal, leading to a rapid increase in temperature and pressure, which can result in vessel rupture, release of hazardous materials, and potential for fire or explosion.[1]

This guide will provide you with the knowledge and tools to anticipate, monitor, and control these exotherms, ensuring a safe and successful synthesis.

Troubleshooting Guide: Real-time Exotherm Management

This section addresses specific issues you may encounter during the synthesis, providing actionable solutions based on sound chemical principles.

Question 1: During the addition of sodium nitrite to the 2,3-dichloroaniline solution, I'm observing a rapid and difficult-to-control temperature spike. What's happening and how can I mitigate this?

Answer:

The diazotization of anilines is a notoriously exothermic reaction. The rapid temperature increase you're observing is likely due to an uncontrolled reaction rate. Several factors can contribute to this:

  • Causality: The rate of diazotization is highly dependent on the rate of addition of the nitrosating agent (sodium nitrite) and the efficiency of heat removal. A localized concentration of sodium nitrite can lead to a hot spot, initiating a runaway reaction.

  • Preventative Measures & In-process Adjustments:

    • Slow, Subsurface Addition: Add the sodium nitrite solution slowly and below the surface of the reaction mixture. This ensures rapid dispersion and prevents localized high concentrations.

    • Pre-chilled Solutions: Ensure both the aniline solution and the sodium nitrite solution are adequately pre-chilled to the recommended temperature (typically 0-5 °C) before and during the addition.

    • Efficient Stirring: Vigorous stirring is crucial to ensure homogeneity and efficient heat transfer to the cooling jacket.

    • Monitor the "Redox" Potential: In larger-scale reactions, monitoring the redox potential can provide an indication of the nitrite concentration and help control the addition rate.

  • Emergency Action: If you observe a rapid, uncontrolled temperature rise, immediately stop the addition of sodium nitrite and apply maximum cooling. Have a quenching agent, such as a pre-chilled solution of sulfamic acid, ready to add to the reactor to destroy any excess nitrous acid.

Question 2: The Japp-Klingemann coupling of the diazonium salt with ethyl 2-chloroacetoacetate is showing a significant exotherm upon addition. Is this normal, and what are the control parameters?

Answer:

Yes, the Japp-Klingemann reaction, which involves the coupling of a diazonium salt with a β-keto-ester, is also an exothermic process.[2] The primary concern here is the stability of the diazonium salt, which can decompose violently at elevated temperatures.

  • Causality: The exotherm is generated from the formation of the azo intermediate. The rate of this reaction is influenced by pH, temperature, and the rate of addition of the diazonium salt solution.

  • Control Strategy:

    • Maintain Low Temperature: The reaction should be maintained at a low temperature (typically below 10 °C) to ensure the stability of the diazonium salt.

    • Controlled Addition Rate: The diazonium salt solution should be added to the β-keto-ester solution at a rate that allows the cooling system to maintain the set temperature.

    • pH Control: The pH of the reaction mixture should be carefully controlled, as it can affect both the reaction rate and the stability of the diazonium salt. A buffered system is often recommended.

  • Troubleshooting: If the temperature begins to rise unexpectedly, immediately halt the addition of the diazonium salt. Ensure your cooling system is operating at maximum capacity.

Question 3: During the Fischer indole synthesis (cyclization of the hydrazone), I'm seeing a rapid increase in temperature and pressure after adding the acid catalyst. How can I prevent a runaway?

Answer:

The Fischer indole synthesis is a classic example of a reaction that can exhibit a significant exotherm, especially during the acid-catalyzed cyclization step.[3][4] The reaction involves a[1][1]-sigmatropic rearrangement which is often initiated by heat and acid.

  • Causality: The exotherm is due to the energy released during the intramolecular cyclization and subsequent aromatization to form the stable indole ring. The presence of electron-withdrawing chloro-substituents can influence the activation energy and the rate of this reaction.

  • Preventative Measures & Control:

    • Gradual Catalyst Addition: Add the acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or a Lewis acid) portion-wise or via a controlled addition funnel. This allows you to manage the rate of the initial exothermic protonation and cyclization.

    • Solvent Choice: The choice of a high-boiling solvent can help to moderate the temperature rise by acting as a heat sink.

    • Heat-on-Demand vs. Pre-heating: Instead of pre-heating the entire reaction mixture to the target temperature, consider a "heat-on-demand" approach where the temperature is gradually increased after the initial exotherm from catalyst addition has subsided.

    • Reaction Calorimetry Data: For scale-up, it is highly recommended to perform reaction calorimetry studies to determine the heat of reaction and the adiabatic temperature rise. This data is crucial for designing an adequate cooling system.[1]

  • Emergency Preparedness: Ensure the reactor is equipped with a pressure relief device (bursting disc or relief valve) appropriately sized to handle a potential runaway reaction. A quench system should also be in place.

Frequently Asked Questions (FAQs)

Q1: What is the typical heat of reaction for the key steps in this synthesis?

Q2: How does the presence of two chlorine atoms on the aromatic ring affect the exotherm?

A2: The two electron-withdrawing chlorine atoms on the phenyl ring can influence the reactivity and, consequently, the exothermic profile. In the Fischer indole synthesis, for example, these substituents can affect the rate of the key[1][1]-sigmatropic rearrangement. While a definitive prediction is difficult without experimental data, it is plausible that the electronic effects could alter the activation energy and the rate of heat release compared to the non-halogenated analog.

Q3: What are the critical process parameters to monitor for exotherm control?

A3: The following table summarizes the critical parameters to monitor for each key exothermic step:

Reaction StepCritical Parameters to Monitor
Diazotization Temperature, Rate of Nitrite Addition, Stirrer Speed
Japp-Klingemann Coupling Temperature, Rate of Diazonium Salt Addition, pH, Stirrer Speed
Fischer Indole Cyclization Temperature, Rate of Acid Addition, Pressure, Stirrer Speed

Q4: What type of cooling system is recommended for this synthesis at a lab and pilot scale?

A4: For laboratory scale (up to 1 L), a standard cooling bath (ice-water, ice-salt, or a cryocooler) is often sufficient, provided the addition rates are carefully controlled. For pilot scale and beyond, a jacketed reactor with a circulating thermal fluid is essential. The cooling capacity of the system must be designed to handle the maximum heat output of the reaction, with a safety factor included.

Q5: Are there any alternative, potentially safer, synthetic routes to 4,5-dichloroindole-3-carboxylic acid?

A5: While the Japp-Klingemann/Fischer indole synthesis is a common route, other methods for indole synthesis exist.[5] However, any alternative route would require its own thorough safety assessment. For instance, modern cross-coupling strategies might offer milder conditions but could introduce other hazards related to catalysts or reagents. A comprehensive hazard analysis should be conducted for any new synthetic route before implementation.

Visualizing the Workflow and Decision-Making

To aid in understanding the critical control points, the following diagrams illustrate the synthesis workflow and a troubleshooting decision tree for managing exotherms.

cluster_0 Synthesis Workflow for 4,5-Dichloroindole-3-carboxylic Acid A Diazotization of 2,3-Dichloroaniline B Japp-Klingemann Coupling A->B Exothermic Step 1 C Fischer Indole Cyclization B->C Exothermic Step 2 D Work-up & Isolation C->D Exothermic Step 3

Caption: Key exothermic stages in the synthesis of 4,5-dichloroindole-3-carboxylic acid.

cluster_1 Troubleshooting Decision Tree for Exotherms start Temperature Rise Detected q1 Is the temperature rise rapid and uncontrolled? start->q1 a1_yes YES: Emergency Stop q1->a1_yes Yes a1_no NO: Controlled Response q1->a1_no No action1 Stop Reagent Addition a1_yes->action1 a1_no->action1 action2 Maximize Cooling action1->action2 action3 Prepare Quench Solution action2->action3 q2 Is the temperature stabilizing? action3->q2 a2_yes YES: Resume with caution q2->a2_yes Yes a2_no NO: Initiate Emergency Shutdown q2->a2_no No resume Slowly restart addition at a reduced rate a2_yes->resume

Caption: A decision tree for responding to unexpected temperature increases.

Conclusion

The synthesis of 4,5-dichloroindole-3-carboxylic acid presents significant, but manageable, thermal hazards. By understanding the underlying causes of the exotherms in the diazotization, Japp-Klingemann, and Fischer indole synthesis steps, and by implementing robust control strategies, researchers can ensure the safety and success of their experiments. Proactive measures, including careful control of reagent addition, efficient cooling, and continuous monitoring of critical parameters, are paramount. For any scale-up activities, a thorough process safety assessment, including reaction calorimetry, is non-negotiable.

References

  • Fischer indole synthesis applied to the total synthesis of natural products. (2017). RSC Advances. [Link]

  • New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). Molecules. [Link]

  • Reaction Calorimetry as a Tool for Thermal Risk Assessment and Improvement of Safe Scalable Chemical Processes. (2017). TSI Journals. [Link]

  • Japp‐Klingemann Fischer Indole Synthesis. (2010). RSC Publishing. [Link]

  • A three-component Fischer indole synthesis. (2007). Nature Protocols. [Link]

  • Japp–Klingemann reaction. Wikipedia. [Link]

  • Fischer indole synthesis in the absence of a solvent. SciSpace. [Link]

  • Proposed mechanism for the chlorination of indoles 1. ResearchGate. [Link]

  • Total Synthesis of the Chlorinated Hapalindoles K, A, G. (2010). Angewandte Chemie International Edition. [Link]

  • Decarboxylative Halogenation of Indolecarboxylic Acids Using Hypervalent Iodine(III) Reagent and Its Application to the Synthesis of Polybromoindoles. (2015). HETEROCYCLES. [Link]

  • Synthesis and biological evaluation of some N-substituted indoles. (2009). ARKIVOC. [Link]

  • Fischer indole synthesis. Wikipedia. [Link]

Sources

Optimization

Technical Support Center: Optimizing Catalyst Selection for Indole Synthesis

Welcome to the technical support center for optimizing catalyst selection in indole synthesis. This guide is structured to provide researchers, scientists, and drug development professionals with a blend of foundational...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing catalyst selection in indole synthesis. This guide is structured to provide researchers, scientists, and drug development professionals with a blend of foundational knowledge and advanced troubleshooting techniques. Our goal is to move beyond simple protocol recitation and delve into the causality behind catalyst behavior, empowering you to make informed decisions and overcome common experimental hurdles.

Section 1: Foundational FAQs - Your First-Pass Catalyst Selection

Choosing the right catalyst is the cornerstone of a successful indole synthesis. The optimal choice is intrinsically linked to the specific named reaction you are employing. This section addresses the most common initial questions.

Q1: I'm planning a Fischer indole synthesis. What are my primary catalyst considerations?

The Fischer indole synthesis is a classic acid-catalyzed reaction involving the cyclization of a phenylhydrazone.[1][2] The choice and strength of the acid are critical and often need to be optimized empirically.[3]

  • Brønsted Acids: Commonly used acids include p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and polyphosphoric acid (PPA).[4] The strength of the acid can influence reaction rate and side-product formation.

  • Lewis Acids: Zinc chloride (ZnCl₂), boron trifluoride (BF₃·OEt₂), and aluminum chloride (AlCl₃) are also effective catalysts.[4][5] Lewis acids can be particularly useful for substrates sensitive to strong protonation.

  • Causality: The catalyst's role is to protonate the hydrazone, facilitating tautomerization to the key enamine intermediate. This intermediate then undergoes a[6][6]-sigmatropic rearrangement, the rate-determining step, followed by cyclization and ammonia elimination to form the aromatic indole ring.[4][5][7] An acid that is too weak may not promote the initial tautomerization efficiently, while an overly strong acid can lead to degradation of starting materials or the final indole product.[6]

Q2: My target indole requires a modern cross-coupling approach. Where do I start with catalyst selection?

Palladium-catalyzed reactions, such as the Larock, Buchwald-Hartwig, and Heck couplings, are powerful methods for constructing complex indoles.[8][9] Success hinges on a three-part system: the palladium precursor, the ligand, and the base.

  • Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and various stable Pd(II) precatalysts (e.g., Buchwald G3 precatalysts).[8] Precatalysts are often preferred as they provide a reliable and efficient source of the active Pd(0) catalyst.[10]

  • Ligands: The ligand is arguably the most critical component for tuning reactivity and selectivity. Bulky, electron-rich phosphine ligands (e.g., Buchwald's biarylphosphines like SPhos and XPhos) or N-heterocyclic carbenes (NHCs) are frequently required to promote the key steps of oxidative addition and reductive elimination.[11][12]

  • Causality: The ligand stabilizes the Pd(0) center, facilitates oxidative addition into the aryl halide, and influences the rate and selectivity of subsequent steps. A bulky ligand can promote reductive elimination to release the product, while its electronic properties can modulate the reactivity of the metal center.[13][14]

Q3: Are there effective alternatives to palladium for cross-coupling indole syntheses?

Yes, copper-based catalysts have emerged as a cost-effective and versatile alternative, particularly for C-N bond formation (Chan-Lam coupling) and cyclization reactions.[15][16]

  • Copper(I) and (II) Sources: CuI, Cu(OAc)₂, and Cu(OTf)₂ are common copper catalysts.[17][18]

  • Ligands: Diamine ligands (e.g., N,N'-dimethylethylenediamine) or amino acids like L-proline are often used to facilitate the reaction.[19]

  • Advantages: Copper catalysts can exhibit different chemoselectivity compared to palladium and are often more tolerant of certain functional groups.[17] For example, copper-catalyzed N-arylation of indoles can be highly effective and complementary to palladium systems.[17]

Q4: What is the role of photoredox catalysis in modern indole synthesis?

Photoredox catalysis uses visible light to generate radical intermediates under exceptionally mild, room-temperature conditions, enabling novel C-H functionalization and cyclization pathways.[20][21]

  • Common Photocatalysts: Iridium (e.g., [Ir(ppy)₂(dtbbpy)]PF₆) and Ruthenium (e.g., Ru(bpy)₃Cl₂) complexes are frequently used, though organic dyes and other materials are also employed.[21][22]

  • Mechanism: The photocatalyst absorbs light and enters an excited state, allowing it to engage in single-electron transfer (SET) with a substrate or a co-catalyst. This can be merged with transition metal catalysis (e.g., Pd, Rh, or Ni) in dual catalytic cycles to achieve transformations not possible by either catalyst alone.[20][21][23] For instance, a photocatalyst can generate an acyl radical from an aldehyde, which is then intercepted by a palladium catalyst to achieve C-2 acylation of an indole.[20]

Section 2: Troubleshooting Guide - When Reactions Go Wrong

Even with a well-chosen catalyst, experiments can fail. This section provides a systematic approach to diagnosing and solving common problems in a question-and-answer format.

Problem 1: Low to No Product Yield

Q: My Fischer indole synthesis is failing. What are the most likely causes?

A: This is a very common issue. Low yields in Fischer syntheses often stem from four main areas: the catalyst, the substrate's electronics, reaction conditions, or starting material purity.[3][6]

  • Inappropriate Acid Catalyst: The acid may be too weak to promote the key[6][6]-sigmatropic rearrangement or so strong that it causes degradation.[6]

    • Solution: Screen a panel of both Brønsted (p-TsOH, H₂SO₄) and Lewis acids (ZnCl₂, BF₃·OEt₂). Start with milder conditions and increase acid strength or concentration systematically.[6]

  • Unfavorable Substrate Electronics: Strong electron-donating groups on the arylhydrazine or the carbonyl component can destabilize the N-N bond, favoring a cleavage side reaction over the desired cyclization.[3][24]

    • Solution: If N-N bond cleavage is suspected (identified by byproducts like aniline derivatives), a milder Lewis acid catalyst might favor the desired pathway.[6] Protecting groups on sensitive functionalities can also prevent side reactions.[3]

  • Suboptimal Temperature: Insufficient heat will prevent the reaction from proceeding, while excessive heat can cause decomposition of the starting hydrazone or the indole product.[6]

    • Solution: Optimize the temperature in increments (e.g., 80 °C, 100 °C, 120 °C) while monitoring the reaction by TLC or LC-MS.[6]

  • Impure Starting Materials: Impurities in the arylhydrazine or carbonyl compound can inhibit the catalyst or lead to side products.[3]

    • Solution: Ensure the purity of your starting materials. Recrystallize or re-purify if necessary. Use anhydrous solvents.

Q: My palladium-catalyzed cross-coupling reaction isn't working. I just see starting material. What should I check first?

A: The failure of a Pd-catalyzed reaction to initiate often points to a problem with the generation or stability of the active Pd(0) catalyst.

  • Catalyst Activation/Decomposition: The active catalyst is the Pd(0) species. Many reactions start with a more stable Pd(II) precatalyst that must be reduced in situ. If this reduction is inefficient or if the resulting Pd(0) is exposed to oxygen, the catalytic cycle will not start. The formation of a black precipitate ("palladium black") is a clear sign of catalyst decomposition.[10]

    • Solution:

      • Ensure an Inert Atmosphere: Rigorously degas your solvent (e.g., via freeze-pump-thaw or sparging with argon) and run the reaction under a positive pressure of an inert gas like argon or nitrogen. Oxygen can oxidize the active Pd(0) catalyst.[10]

      • Check Ligand Integrity: Phosphine ligands are susceptible to oxidation. Use fresh, properly stored ligands.[10]

      • Switch Precatalyst: Modern precatalysts, like the Buchwald G3 series, are designed for efficient and reliable generation of the active Pd(0) species under mild conditions.

  • Incorrect Base or Solvent: The base is often crucial for the catalytic cycle (e.g., in the transmetalation step of a Suzuki coupling). The solvent affects the solubility of all components and the stability of the catalyst.

    • Solution: Perform a systematic screening of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., Toluene, Dioxane, DMF).[11]

Problem 2: Poor Regioselectivity

Q: I'm attempting a C-H functionalization on the indole core and getting a mixture of C2 and C3 isomers. How can I control the regioselectivity?

A: Regiocontrol in indole C-H functionalization is a significant challenge. For transition-metal-catalyzed reactions, the outcome is often dictated by the ligand.

  • Ligand-Controlled Selectivity: In palladium-catalyzed oxidative Heck reactions, for example, the choice of ligand can completely switch the selectivity between the C2 and C3 positions.[25] This occurs because the ligand can change which step of the catalytic cycle is rate-determining and therefore regioselectivity-determining.[25][26]

    • Solution: Screen different classes of ligands. For a Pd-catalyzed alkenylation, a ligand like DMSO might favor C3-alkenylation, whereas a specially designed sulfoxide-2-hydroxypyridine (SOHP) ligand can switch the preference to the C2 position.[26][27]

  • Directing Groups: Installing a directing group on the indole nitrogen (e.g., a pyrimidyl group) can steer the metal catalyst to a specific C-H bond (typically C2), allowing for selective functionalization.[20] This group can often be removed later in the synthesis.

Problem 3: Catalyst Deactivation

Q: My reaction starts well but then stalls, and I see a black precipitate forming. What's happening?

A: This is a classic symptom of catalyst decomposition, where the soluble, active catalyst agglomerates into inactive, metallic palladium black.[10]

  • Cause: This often happens when the catalytic species is unstable under the reaction conditions. Common causes include insufficient ligand to stabilize the metal center, high temperatures, or the presence of oxygen.

  • Solutions:

    • Increase Ligand Loading: An extra equivalent of ligand relative to the palladium source can sometimes improve catalyst stability.

    • Lower the Temperature: High temperatures can accelerate decomposition pathways. Try running the reaction at a lower temperature for a longer time.

    • Choose a More Robust Ligand/Precatalyst System: Bulky biarylphosphine ligands are designed to create highly stable and active catalysts that resist decomposition.[11]

Section 3: Advanced Methodologies & Protocols

Protocol: General Procedure for Catalyst/Ligand Screening in a Palladium-Catalyzed Indole Synthesis

This protocol outlines a parallel screening approach to efficiently identify the optimal catalyst system for a generic cross-coupling reaction (e.g., Larock indole synthesis from an o-haloaniline and an alkyne).

Materials:

  • Array of reaction vials (e.g., 2 mL microwave vials) with stir bars

  • Inert gas manifold (Schlenk line or glovebox)

  • o-Haloaniline (1.0 equiv)

  • Alkyne (1.2 equiv)

  • Panel of Palladium Precatalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃, Buchwald G3 precatalyst)

  • Panel of Ligands (e.g., PPh₃, SPhos, XPhos, RuPhos)

  • Panel of Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)

Procedure:

  • Preparation: In a glovebox or under a positive flow of inert gas, add the o-haloaniline (e.g., 0.1 mmol) and the selected base (e.g., 0.2 mmol) to each reaction vial.

  • Catalyst/Ligand Addition: Prepare stock solutions of the palladium precatalysts and ligands in the reaction solvent. Add the appropriate volume of the catalyst solution (e.g., 2 mol %) and ligand solution (e.g., 4 mol %) to each designated vial.

  • Substrate Addition: Add the alkyne (0.12 mmol) and the solvent (to reach a final concentration of ~0.1 M) to each vial.

  • Reaction: Seal the vials and place them in a pre-heated aluminum block on a stirrer hotplate. Heat the reactions at the desired temperature (e.g., 100 °C) for a set time (e.g., 12-24 hours).

  • Analysis: After cooling, take a small aliquot from each reaction mixture, dilute it, and analyze by LC-MS or GC-MS to determine the conversion to product and identify any major byproducts.

  • Optimization: Based on the results, select the most promising catalyst/ligand/base combination for a larger-scale reaction and further optimization of temperature and concentration.

Section 4: Visualizing Mechanisms & Workflows

Understanding the underlying processes is key to effective troubleshooting. The following diagrams illustrate critical workflows and catalytic cycles.

Catalyst_Selection_Workflow cluster_0 Initial Catalyst Choice cluster_1 Troubleshooting Path Start Define Indole Synthesis Method Method Reaction Type? Start->Method Fischer Select Acid Catalyst (Brønsted or Lewis) e.g., p-TsOH, ZnCl₂ Method->Fischer Fischer CrossCoupling Select Pd/Cu Precursor + Ligand e.g., Pd(OAc)₂ + SPhos Method->CrossCoupling Pd/Cu-catalyzed Photoredox Select Photocatalyst +/- Co-catalyst e.g., Ir(ppy)₃ Method->Photoredox Photoredox Problem Reaction Outcome? Fischer->Problem CrossCoupling->Problem Photoredox->Problem LowYield Verify Reagents Optimize Temp/Conc. Screen Catalysts Problem->LowYield Low/No Yield PoorSelectivity Screen Ligands Add Directing Group Problem->PoorSelectivity Poor Selectivity Stalled Check Inert Atmosphere Lower Temperature Use Robust Precatalyst Problem->Stalled Reaction Stalls

Caption: Decision workflow for initial catalyst selection and troubleshooting.

Palladium_Catalytic_Cycle Pd0 LₙPd(0) PdII_Complex LₙPd(II)(Ar)(X) Pd0->PdII_Complex Oxidative Addition Cyclization_Intermediate Intramolecular Cyclization PdII_Complex->Cyclization_Intermediate Heck Insertion or C-N Coupling Product_Complex Product-Pd(II) Complex Cyclization_Intermediate->Product_Complex β-Hydride Elim. or other step Product_Complex->Pd0 Reductive Elimination Product Indole Product Product_Complex->Product Base_HX Base-H⁺X⁻ Product_Complex->Base_HX Aryl_Halide Ar-X Aryl_Halide->PdII_Complex Base Base Base->Pd0 regenerates Pd(0)

Caption: Simplified catalytic cycle for a generic Pd-catalyzed indole synthesis.

References

  • Ghosh, A. K., et al. (2017). Merger of Visible-Light Photoredox Catalysis and C–H Activation for the Room-Temperature C-2 Acylation of Indoles in Batch and Flow. ACS Catalysis. Retrieved from [Link]

  • Gini, A., et al. (2020). When metal-catalyzed C–H functionalization meets visible-light photocatalysis. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst. Retrieved from [Link]

  • Jiao, L., et al. (2020). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. Chemical Science. Retrieved from [Link]

  • Al-dujaili, A. H., et al. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Advances. Retrieved from [Link]

  • Rueping, M., et al. (2016). Photoredox/rhodium catalysis in C–H activation for the synthesis of nitrogen containing heterocycles. Organic Chemistry Frontiers. Retrieved from [Link]

  • König, B., et al. (2015). Photoredox Catalytic Synthesis of Indoles via Direct N–H Activation to Generate Putative Aminyl Radicals. Organic Letters. Retrieved from [Link]

  • Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Indole synthesis via dual C-H activation/photoredox catalysis. Retrieved from [Link]

  • Al-Azani, M., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules. Retrieved from [Link]

  • Chemistry Learner. (n.d.). Fischer Indole Synthesis: Definition, Examples and Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Bischler–Möhlau indole synthesis. Retrieved from [Link]

  • Jiao Research Group. (2020). Regiocontrol in the Oxidative Heck Reaction of Indole by Ligand-Enabled Switch of the Regioselectivity-Determining Step. University of Göttingen. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. Retrieved from [Link]

  • MDPI. (2021). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. Molecules. Retrieved from [Link]

  • Jiao, L., et al. (2020). Regiocontrol in the Oxidative Heck Reaction of Indole by Ligand-Enabled Switch of the Regioselectivity-Determining Step. Chem. Sci.. Retrieved from [Link]

  • chemeurope.com. (n.d.). Bischler-Möhlau indole synthesis. Retrieved from [Link]

  • Larhed, M., et al. (2006). Ligand Effects in the Synthesis of N-Heterocycles by Intramolecular Heck Reactions. The Journal of Organic Chemistry. Retrieved from [Link]

  • Balcells, D., et al. (2025). 3D Virtual Screening of Cross-Coupling Catalysts. Journal of Catalysis. Retrieved from [Link]

  • Balcells, D., et al. (2025). Cross-Coupling Catalysts for Inactive Substrates from a Three-Dimensional Virtual Screening. ChemRxiv. Retrieved from [Link]

  • PubMed. (2006). Ligand effects in the synthesis of N-heterocycles by intramolecular Heck reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Recent advances in the synthesis of indoles and their applications. Retrieved from [Link]

  • Rovis, T., et al. (2011). N-Heterocyclic Carbene-Catalyzed Synthesis of 2-Aryl Indoles. Organic Letters. Retrieved from [Link]

  • Hartwig, J. F., et al. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie International Edition. Retrieved from [Link]

  • Wang, L., et al. (2020). Copper(II)-catalyzed synthesis of multisubstituted indoles through sequential Chan–Lam and cross-dehydrogenative coupling reactions. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Buchwald, S. L., et al. (2002). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

  • Rowlands, G. J., et al. (2015). An Asymmetric Variant of the Bischler–Möhlau Indole Synthesis. Australian Journal of Chemistry. Retrieved from [Link]

  • Bandini, M., et al. (2019). Gold-catalyzed functionalization reactions of indole. Catalysis Science & Technology. Retrieved from [Link]

  • Michael, F. E., et al. (2014). Copper-Catalyzed Synthesis of N-Aryl and N-Sulfonyl Indoles from 2-Vinylanilines with O2 as Terminal Oxidant and TEMPO as Co-Catalyst. Organic Letters. Retrieved from [Link]

  • Gribble, G. W., et al. (2014). Copper-Catalyzed Synthesis of Indoles and Related Heterocycles in Renewable Solvents. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Zhang, J., et al. (2013). Umpolung Reactivity of Indole through Gold Catalysis. Angewandte Chemie International Edition. Retrieved from [Link]

  • Houk, K. N., et al. (2011). Why Do Some Fischer Indolizations Fail?. The Journal of Organic Chemistry. Retrieved from [Link]

  • Gandon, V., et al. (2016). Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles. Organic Letters. Retrieved from [Link]

  • Frontiers. (2020). Gold-Catalyzed Homogeneous (Cyclo)Isomerization Reactions. Retrieved from [Link]

  • Kumar, A., et al. (2020). Gold/silver-catalyzed synthesis of functionalized indoles from N-allyl-2-alkynylanilines and α-diazo compounds via 1,3-allyl migration. Chemical Communications. Retrieved from [Link]

  • ResearchGate. (2015). How to get the maximum yield for the Fisher Indole synthesis?. Retrieved from [Link]

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Sources

Troubleshooting

Technical Support Center: Fischer Indole Synthesis

Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful reaction.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful reaction. Here, we address common experimental challenges in a direct question-and-answer format, grounded in mechanistic principles and field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Reaction Failure & Low Yield

Question 1: My reaction is not working, or the yield of my desired indole is very low. What are the most common causes?

This is the most frequent issue encountered. The causes can be systematic, ranging from reagent quality to suboptimal reaction conditions. A low yield often points to one of several critical factors.[1]

Answer & Troubleshooting Steps:

  • Verify Starting Material Purity: The first step is to confirm the integrity of your starting materials.

    • Arylhydrazine: Arylhydrazines can oxidize and decompose upon storage. Purity should be checked by NMR or melting point. If it appears discolored (e.g., dark brown or tarry), it may need to be purified by recrystallization or distillation before use.

    • Ketone/Aldehyde: Ensure the carbonyl compound is pure and free of contaminants from previous reactions.

    • Solvent: Use anhydrous solvents. Water can interfere with the acid catalyst and hydrolyze key intermediates.

  • Re-evaluate Your Acid Catalyst: The choice and amount of acid are critical and substrate-dependent.[1][2]

    • Too Weak: A weak acid (e.g., acetic acid) may not be sufficient to catalyze the key[3][3]-sigmatropic rearrangement, especially for less reactive substrates.[1] Consider switching to a stronger Brønsted acid like p-toluenesulfonic acid (p-TsOH) or a Lewis acid like zinc chloride (ZnCl₂).[3][4]

    • Too Strong: A very strong acid (e.g., concentrated H₂SO₄ or polyphosphoric acid) can lead to degradation and tar formation, particularly at high temperatures.[1][5]

  • Optimize Reaction Temperature and Time: The Fischer indole synthesis often requires heat to drive the reaction, but excessive temperatures can be destructive.[1]

    • Initial Approach: Start at a moderate temperature (e.g., 80 °C) and monitor the reaction's progress by Thin Layer Chromatography (TLC).

    • Troubleshooting: If no product is forming, gradually increase the temperature. If you observe decomposition (streaking on TLC, darkening of the reaction mixture), the temperature is likely too high.[1] Extending the reaction time at a lower temperature is often a better strategy than increasing the heat.[5]

  • Consider Substrate Electronic Effects: The electronic nature of your starting materials can dramatically affect the reaction's success.

    • Electron-Donating Groups (EDGs): Substrates with strong EDGs on the carbonyl-derived portion can destabilize the N-N bond in a key intermediate. This promotes a competing N-N bond cleavage side reaction over the desired cyclization, leading to failure.[6][7] In these cases, the Fischer indole synthesis may not be the appropriate method.[6][7]

    • Electron-Withdrawing Groups (EWGs): EWGs, such as fluorine on the phenylhydrazine ring, can also impact the reaction by destabilizing the transition state of the rearrangement step, potentially lowering yields.[8]

Category 2: Side Products and Purification Issues

Question 2: My reaction mixture is a black, intractable tar. What went wrong and how can I prevent this?

Tar formation is a notorious issue in the Fischer indole synthesis, arising from the decomposition of starting materials, intermediates, or the product itself under harsh conditions.[5][9]

Answer & Troubleshooting Steps:

  • Primary Cause Analysis: Tar is most often a result of excessively high temperatures and/or an overly aggressive acid catalyst.[5][9] The electron-rich indole product can also be susceptible to acid-catalyzed polymerization.[9]

  • Mitigation Strategies:

    • Use Milder Acids: Switch from strong acids like H₂SO₄ or polyphosphoric acid (PPA) to milder options like ZnCl₂, boron trifluoride etherate (BF₃·OEt₂), or p-TsOH.[5]

    • Lower the Temperature: Running the reaction at the lowest effective temperature for a longer duration can significantly reduce tar formation.[5]

    • Solvent Choice: High-boiling point solvents can inadvertently lead to higher reaction temperatures. Consider a solvent screen to find an optimal medium.

  • Work-up for Tarry Mixtures: If you have already produced tar, purification can be challenging.

    • After neutralizing the acid, perform an extraction with a robust organic solvent (e.g., ethyl acetate or dichloromethane).

    • Filter the combined organic extracts through a plug of Celite® or a short pad of silica gel to remove fine, insoluble tar particles before concentrating.[9]

    • Purify the crude material using column chromatography, which is often the most effective method to separate the product from polymeric byproducts.[5]

Question 3: I'm using an unsymmetrical ketone and getting a mixture of two different indoles (regioisomers). How can I control the selectivity?

This is a classic challenge. The formation of two regioisomers occurs because the enamine intermediate can form on either side of the carbonyl group. The product ratio is highly dependent on the reaction conditions.[1][10]

Answer & Troubleshooting Steps:

  • Understanding the Mechanism: The key step is the tautomerization of the hydrazone to the enamine. Formation of the less-substituted enamine is typically under kinetic control, while the more-substituted (more stable) enamine is under thermodynamic control. The subsequent[3][3]-sigmatropic rearrangement determines the final indole structure.

  • Controlling Regioselectivity:

    • Acid Catalyst and Concentration: The choice and concentration of the acid catalyst are paramount. Studies have shown that using lower concentrations of acids like orthophosphoric or sulfuric acid can favor one isomer, while higher concentrations can favor the other.[11][12] For example, in certain cases, 90% orthophosphoric acid gives exclusively one isomer, while using a stronger acid medium shifts the selectivity towards the other.[11][12]

    • Temperature: Higher temperatures tend to favor the thermodynamically more stable product.

    • Modern Methods: For complex substrates where classical methods fail, alternative strategies may be necessary. This can include pre-forming a specific enol triflate to lock in the regiochemistry before subjecting it to the cyclization conditions.[13]

Experimental Protocols & Data

General Experimental Protocol (One-Pot Method)

This protocol is a general guideline and requires optimization for specific substrates.[14]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge the arylhydrazine (1.0 eq) and the ketone or aldehyde (1.0-1.1 eq).

  • Solvent & Catalyst Addition: Add the chosen solvent (e.g., toluene, acetic acid, or ethanol). Add the acid catalyst (e.g., p-TsOH (0.1-0.2 eq) or ZnCl₂ (1.0-2.0 eq)).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) and monitor by TLC. The reaction time can range from 2 to 24 hours.[4][15]

  • Work-up: Cool the reaction to room temperature. If using a solvent, it can be removed under reduced pressure. Dilute the residue with water and neutralize carefully with a base (e.g., saturated NaHCO₃ or Na₂CO₃ solution).[4][16]

  • Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.[16]

Table 1: Common Acid Catalysts in Fischer Indole Synthesis
Catalyst TypeExamplesTypical Conditions & Notes
Brønsted Acids p-Toluenesulfonic acid (p-TsOH), Sulfuric acid (H₂SO₄), Hydrochloric acid (HCl), Acetic acid (AcOH), Polyphosphoric acid (PPA)Often used catalytically (p-TsOH) or as the solvent/catalyst (PPA, AcOH). Strength varies greatly, influencing reaction rate and side reactions.[3][4]
Lewis Acids Zinc chloride (ZnCl₂), Boron trifluoride (BF₃), Aluminum chloride (AlCl₃), Iron(III) chloride (FeCl₃)Often require stoichiometric amounts. Can be milder than strong Brønsted acids, sometimes reducing tar formation.[3][4]

Visualizing the Chemistry: Diagrams

Core Reaction Mechanism

The Fischer indole synthesis is a multi-step process involving hydrazone formation, tautomerization, a key sigmatropic rearrangement, and elimination of ammonia.[3][17]

Fischer_Mechanism cluster_start Step 1: Hydrazone Formation cluster_rearrange Step 2-3: Tautomerization & Rearrangement cluster_end Step 4-5: Cyclization & Aromatization A Arylhydrazine + Ketone/Aldehyde B Arylhydrazone A->B - H₂O C Enamine Intermediate B->C Tautomerization (Acid-Catalyzed) D Di-imine Intermediate (Post-Rearrangement) C->D [3,3]-Sigmatropic Rearrangement E Cyclized Aminal D->E Cyclization F Indole Product E->F - NH₃ (Aromatization)

Caption: Key mechanistic steps of the Fischer indole synthesis.

Troubleshooting Workflow for Low Yield

A systematic approach is crucial when troubleshooting a low-yielding reaction.

Troubleshooting_Yield start Low or No Yield Observed check_purity Verify Purity of Starting Materials | Hydrazine? Carbonyl? Solvent? start->check_purity optimize_acid Optimize Acid Catalyst | Current acid too weak/strong? check_purity:f0->optimize_acid Materials are Pure fail Consider Alternative Synthesis Route check_purity:f1->fail Impure optimize_temp Adjust Temperature | Is there decomposition? Or no reaction? optimize_acid:f0->optimize_temp No Improvement success Yield Improved optimize_acid:f1->success Improved optimize_temp:f1->success Improved optimize_temp:f0->fail No Improvement

Caption: Decision tree for troubleshooting low reaction yields.

References

  • Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure.
  • BenchChem. (2025).
  • Wikipedia. (2023). Fischer indole synthesis. In Wikipedia.
  • BenchChem. (2025). Preventing tar and polymer formation in Fischer indole synthesis. BenchChem Tech Support.
  • BenchChem. (2025). The Fischer Indole Synthesis: A Comprehensive Technical Guide. BenchChem Tech Support.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Tar Formation in Acid-Catalyzed Indole Synthesis. BenchChem Tech Support.
  • Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
  • Chemistry Stack Exchange. (2020).
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for Acid-Catalyzed Fischer Indole Synthesis. BenchChem Tech Support.
  • Zhang, D., Song, H., & Qin, Y. (2022). Asymmetric Total Syntheses of Strychnos Alkaloids via Selective Fischer Indolization. The Journal of Organic Chemistry, 87(7), 4656–4665.
  • Prochazka, M. P., et al. (1990). Zeolites as Catalysts in the Fischer Indole Synthesis. Enhanced Regioselectivity for Unsymmetrical Ketone Substrates.
  • Colella, M., et al. (2021). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. PMC.
  • Hughes, D. L. (1993). Progress in the Fischer Indole Reaction. A Review.
  • Che, C., & Yousufuddin, M. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(15), 5769-5771.
  • Abdel-Rahman, A. H., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2674-2684.
  • Che, C., & Yousufuddin, M. (2011).
  • BenchChem. (2025). Common side reactions in indole-pyrrole synthesis. BenchChem Tech Support.
  • Maas, S., et al. (2011). Investigations into the Regioselectivity of Fischer Indole and Friedländer Quinoline Syntheses with Octahydroisobenzofuran and -isoindole Derivatives.
  • Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis.
  • Reddit. (2021). Problems with Fischer indole synthesis. r/Chempros.
  • Organic Syntheses. (n.d.).
  • Organic Syntheses. (n.d.). An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne.
  • Palmer, M. H., & McIntyre, P. S. (1969). Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst. Journal of the Chemical Society B: Physical Organic, 446-452.
  • Vedantu. (2021). Fischer Indole Synthesis: Mechanism, Steps & Importance.
  • Journal of the Chemical Society B: Physical Organic. (1969). Fischer indole synthesis on unsymmetrical ketones.
  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of 4,5-Dichloroindole-3-Carboxylic Acid and Its Key Structural Analogs

As drug discovery and agricultural chemistry increasingly rely on privileged scaffolds, halogenated indoles have emerged as highly tunable building blocks. Specifically, 4,5-dichloroindole-3-carboxylic acid (4,5-DCICA) a...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery and agricultural chemistry increasingly rely on privileged scaffolds, halogenated indoles have emerged as highly tunable building blocks. Specifically, 4,5-dichloroindole-3-carboxylic acid (4,5-DCICA) and its structural analogs represent a fascinating case study in how minor positional shifts in halogenation dictate profound changes in biological target selectivity, physicochemical properties, and overall pharmacological utility.

This guide provides an objective, data-driven comparative analysis of 4,5-DCICA against its primary alternatives: the unsubstituted parent scaffold (Indole-3-carboxylic acid), its positional isomer (5,6-Dichloroindole-3-carboxylic acid), and its functional counterpart (Indole-2-carboxylic acid).

Physicochemical Profiling & Target Selectivity

The addition of chlorine atoms to the indole core fundamentally alters the molecule's electron density, lipophilicity (LogP), and steric profile. These modifications are not merely structural; they are the causal drivers of receptor affinity.

Quantitative Data Comparison
CompoundSubstitution PatternMolecular WeightCLogP (Est.)Primary Pharmacological UtilityKey Structural Consequence
4,5-DCICA 4,5-Dichloro230.05 g/mol 3.1Synthetic Cannabinoid Precursor / Enzyme Inhibitor [1][3]Steric Shielding: C4 chlorine forces the C3-carboxyl group out of coplanarity, locking the conformation.
5,6-DCICA 5,6-Dichloro230.05 g/mol 3.2Plant Growth Regulator (Auxin) [2]Halogen Bonding: C5/C6 chlorines project optimally into hydrophobic receptor sub-pockets (e.g., TIR1).
I3CA Unsubstituted161.16 g/mol 1.8Baseline Chemical ScaffoldUnhindered Core: Flat, planar geometry with lower lipophilicity and baseline hydrogen bonding.
I2CA 2-Carboxyl161.16 g/mol 1.8NMDA Receptor (Glycine Site) Antagonist [4]Chelation Potential: Carboxyl group adjacent to the NH enables Mg²⁺ chelation at active sites.

Mechanistic Insights: The Causality of Halogen Positioning

As an application scientist, it is crucial to understand why you would select 4,5-DCICA over 5,6-DCICA for a specific assay.

The Steric Shielding Effect of 4,5-DCICA: When a chlorine atom is placed at the C4 position (peri to the C3-carboxylic acid), it creates immense steric clash with the carboxyl moiety. This forces the carboxyl group (or downstream amide/ester derivatives) to rotate out of the plane of the indole ring. In the design of synthetic cannabinoid receptor agonists (CB1/CB2) or specific phospholipase inhibitors, this non-planar, "locked" conformation allows the molecule to wedge into deep, narrow hydrophobic binding pockets that planar molecules cannot access [3].

The Halogen Bonding of 5,6-DCICA: Conversely, shifting the chlorines to the C5 and C6 positions removes the steric clash at C4, allowing the molecule to remain planar. In agricultural biotechnology, 5,6-DCICA (and its acetic acid derivatives) acts as an extraordinarily potent auxin. The C5/C6 chlorines perfectly mimic the hydrophobic interactions required to bind the TIR1 auxin receptor, promoting adventitious rooting at rates 15 times higher than standard Indole-3-butyric acid (IBA), notably without any unwanted estrogenic activity [2].

Logical Workflow of Indole Scaffold Divergence

G I3CA Indole-3-Carboxylic Acid (Baseline Scaffold) Sub45 4,5-Dichloro Analog (Steric Shielding) I3CA->Sub45 C4, C5 Chlorination Sub56 5,6-Dichloro Analog (Halogen Bonding) I3CA->Sub56 C5, C6 Chlorination Sub2 Indole-2-Carboxylic Acid (Positional Isomer) I3CA->Sub2 Carboxyl Migration App45 Synthetic Cannabinoid Probes / Enzyme Inhibitors Sub45->App45 Enhanced Lipophilicity App56 Potent Auxin / Rooting Promoter (No Estrogenicity) Sub56->App56 TIR1 Receptor Fit App2 NMDA Receptor (Glycine Site) Antagonist Sub2->App2 Active Site Chelation

Structural divergence of indole carboxylic acids dictating target selectivity.

Comparative Experimental Workflows

To objectively validate the performance differences between these analogs, the following self-validating experimental protocols are recommended. Every step is designed with built-in controls to ensure causality can be definitively established.

Protocol A: High-Throughput Radioligand Binding Assay (CB1 Receptor Affinity)

Purpose: To evaluate how the steric locking of 4,5-DCICA derivatives enhances binding in hydrophobic GPCR pockets compared to unsubstituted I3CA.

  • Membrane Preparation: Culture CHO cells stably expressing human CB1 receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 1 mM EDTA and protease inhibitors. Centrifuge at 40,000 × g for 20 mins.

  • Assay Buffer Formulation: Resuspend the pellet in assay buffer (50 mM Tris-HCl, 2.5 mM EDTA, 5 mM MgCl₂, 0.5% fatty acid-free BSA, pH 7.4). Causality note: BSA is critical to prevent these highly lipophilic halogenated indoles from adhering to the plastic well walls.

  • Ligand Incubation (Self-Validating Step): In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM [³H]CP55,940 (radioligand), and test compounds (4,5-DCICA derivatives vs. I3CA derivatives) titrated from 10⁻¹¹ to 10⁻⁵ M.

    • Positive Control: Rimonabant (validates dynamic range).

    • Negative Control: Vehicle only (1% DMSO max) to establish total binding (B0).

  • Filtration: Incubate for 90 minutes at 30°C to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine.

  • Quantification: Wash filters three times with ice-cold buffer, dry, and measure retained radioactivity via liquid scintillation counting. Calculate IC₅₀ using non-linear regression.

Protocol B: Phenotypic Rooting Assay (Auxin-like Activity)

Purpose: To demonstrate the superior TIR1 receptor activation by 5,6-DCICA compared to 4,5-DCICA and commercial standards.

  • Plant Material Standardization: Harvest uniform epicotyl cuttings (5 cm length) from 7-day-old light-grown black gram (Vigna mungo) seedlings.

  • Compound Formulation: Dissolve 5,6-DCICA, 4,5-DCICA, and Indole-3-butyric acid (IBA) in 50% ethanol to create 10 mM stock solutions. Dilute to a working concentration of 5 × 10⁻⁵ M in distilled water.

  • Pulse Treatment: Submerge the basal 1 cm of the cuttings into the respective test solutions for exactly 24 hours.

    • Control Validation: Include a vehicle-only group (0.25% ethanol in water) to establish the baseline adventitious rooting rate.

  • Incubation: Transfer cuttings to vials containing only distilled water. Maintain in a growth chamber at 25°C under a 16h/8h light/dark cycle for 7 days.

  • Data Acquisition: Count the number of adventitious roots per cutting. Expected Result: 5,6-DCICA will exhibit >10x the rooting numbers of IBA, while 4,5-DCICA will show significantly reduced activity due to poor TIR1 receptor fit [2].

References

  • CABI Digital Library / J-Stage. 5,6-Dichloroindole-3-acetic acid and 4-chloroindole-3-acetic acid, two potent candidates for new rooting promoters without estrogenic activity. Retrieved from: [Link]

  • Forensic Science International. Analytical characterization of some synthetic cannabinoids, derivatives of indole-3-carboxylic acid. Retrieved from: [Link]

Comparative

comparative study of 4,5-dichloroindole-3-carboxylic acid with other auxins

Comparative Study of 4,5-Dichloroindole-3-Carboxylic Acid and Canonical Auxins: Structure-Activity Relationships and Receptor Binding Executive Summary In the field of plant growth regulation and agrochemical development...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Study of 4,5-Dichloroindole-3-Carboxylic Acid and Canonical Auxins: Structure-Activity Relationships and Receptor Binding

Executive Summary

In the field of plant growth regulation and agrochemical development, distinguishing between active phytohormones and their structural analogs is critical. This guide provides an in-depth comparative analysis of 4,5-dichloroindole-3-carboxylic acid (4,5-Cl₂-ICA) against canonical auxins such as Indole-3-acetic acid (IAA), 4-Chloroindole-3-acetic acid (4-Cl-IAA), and 2,4-Dichlorophenoxyacetic acid (2,4-D). By examining the structure-activity relationship (SAR) at the TIR1/AFB receptor level, we elucidate why the absence of a single methylene bridge fundamentally shifts a molecule from a potent "molecular glue" to an inactive metabolite or competitive antagonist.

Mechanistic Grounding: The Causality of the Methylene Bridge

To understand the divergent behavior of 4,5-Cl₂-ICA compared to traditional auxins, one must analyze the architecture of the SCF^(TIR1)-Aux/IAA co-receptor complex .

Canonical auxins like IAA and 4-Cl-IAA possess an acetic acid side chain. When IAA enters the TIR1 binding pocket, its carboxylate group anchors to basic residues (Arg403 and Ser438) at the bottom of the cavity. The methylene bridge (-CH₂-) positions the indole ring perfectly to create a contiguous hydrophobic surface at the top of the pocket. This surface acts as a "molecular glue," allowing the GWPPV degron motif of the Aux/IAA repressor protein to dock, triggering its ubiquitination and subsequent degradation by the 26S proteasome [2].

The 4,5-Cl₂-ICA Divergence: 4,5-Cl₂-ICA contains a carboxylic acid group directly attached to the C3 position of the indole ring, lacking the crucial methylene spacer.

  • Steric Consequence: The direct attachment pulls the halogenated indole ring too deep into the TIR1 pocket or forces an unfavorable tilt.

  • Functional Outcome: While the molecule may still competitively bind to the TIR1 cavity (enhanced by the lipophilic 4,5-dichloro substitutions), it fails to provide the correct hydrophobic roof required for Aux/IAA docking. Consequently, indole-3-carboxylic acid derivatives generally exhibit no classical auxin activity and often act as competitive TIR1 antagonists or highly stable inactive metabolites [1, 4].

Fig 1. Divergent signaling pathways of canonical auxins versus 4,5-Cl2-ICA at the TIR1 receptor.

Quantitative Data Comparison

The addition of chlorine atoms to the indole ring (as seen in the naturally occurring super-auxin 4-Cl-IAA [3]) increases lipophilicity and binding affinity. However, when applied to the ICA scaffold, it amplifies antagonistic or metabolic stability traits rather than agonistic potency.

CompoundStructural ClassTIR1 Binding Affinity (K_d)In vivo Root Inhibition (IC₅₀)Primary Mode of Action
IAA Indole-3-acetic acid~10 nM~0.1 µMEndogenous Agonist (Molecular Glue)
4-Cl-IAA Halogenated IAA~5 nM~0.01 µMPotent Agonist (High-affinity Glue) [3]
2,4-D Phenoxyacetic acid~50 nM~0.05 µMSynthetic Agonist (Herbicide)
4,5-Cl₂-ICA Indole-3-carboxylic acid>5,000 nM*Inactive / >100 µMPutative Antagonist / Inactive Analog [1, 4]

(Note: Binding affinities for ICA derivatives indicate competitive occupation without co-receptor recruitment. Values are representative benchmarks derived from SAR studies of TIR1 antagonists).

Self-Validating Experimental Protocols

To rigorously differentiate the biological activity of 4,5-Cl₂-ICA from canonical auxins, researchers must employ self-validating systems that isolate physical binding from downstream transcriptional activation.

Protocol A: In Vitro TIR1-Aux/IAA Pull-Down Assay

Rationale: This cell-free assay strips away plant metabolic variables (like conjugation or degradation) to directly measure whether a compound can act as a molecular glue between TIR1 and Aux/IAA.

  • Protein Expression: Express GST-tagged TIR1 and His-tagged Aux/IAA (e.g., IAA7) in E. coli or insect cell lines. Purify using affinity chromatography.

  • Reaction Assembly: In a binding buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT), combine 500 nM GST-TIR1 and 500 nM His-IAA7.

  • Compound Titration: Add test compounds (IAA, 4-Cl-IAA, 4,5-Cl₂-ICA) at varying concentrations (10 nM to 100 µM). Self-Validation: Include a DMSO-only negative control and a 10 µM IAA positive control to ensure baseline complex formation is detectable.

  • Pull-Down: Add Glutathione Sepharose beads and incubate for 1 hour at 4°C. Wash beads three times with binding buffer containing 0.1% Tween-20.

  • Elution & Detection: Elute proteins by boiling in SDS sample buffer. Run on an SDS-PAGE gel and perform a Western blot using anti-His antibodies to quantify the amount of Aux/IAA pulled down by TIR1.

  • Expected Outcome: IAA and 4-Cl-IAA will show robust, dose-dependent pull-down. 4,5-Cl₂-ICA will show no pull-down, and in competition assays, high concentrations of 4,5-Cl₂-ICA may reduce the IAA-induced pull-down signal [2].

Protocol B: In Vivo DR5::GUS Reporter Assay

Rationale: Physical binding must be correlated with transcriptional output. The DR5 promoter is a highly active synthetic auxin response element.

  • Seed Preparation: Surface-sterilize Arabidopsis thaliana seeds carrying the DR5::GUS reporter construct. Stratify at 4°C for 48 hours to synchronize germination.

  • Germination: Plate seeds on 1/2 Murashige and Skoog (MS) agar plates. Grow vertically for 5 days at 22°C under a 16h light/8h dark cycle.

  • Treatment: Transfer seedlings to liquid 1/2 MS media containing either 1 µM IAA, 1 µM 4-Cl-IAA, 10 µM 4,5-Cl₂-ICA, or a DMSO mock control. Incubate for 5 hours. Self-Validation: The inclusion of a known active auxin (1 µM IAA) guarantees that the transgenic line's reporter system is functional.

  • Staining: Submerge seedlings in GUS staining solution (1 mM X-Gluc, 50 mM sodium phosphate buffer pH 7.0, 0.1% Triton X-100). Vacuum infiltrate for 10 minutes, then incubate at 37°C in the dark for 12 hours.

  • Clearing & Imaging: Replace staining solution with 70% ethanol to clear chlorophyll. Mount on slides and quantify the blue precipitate in the root maturation zone using brightfield microscopy.

Fig 2. Self-validating DR5::GUS reporter assay workflow for assessing in vivo auxin activity.

References

  • Wang, Z., et al. (2022). "Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists." Frontiers in Chemistry, 10:975267.[Link]

  • Hayashi, K., et al. (2012). "Rational Design of an Auxin Antagonist of the SCF TIR1 Auxin Receptor Complex." ACS Chemical Biology, 7(3), 590-598.[Link]

  • Tivendale, N. D., et al. (2012). "Biosynthesis of the Halogenated Auxin, 4-Chloroindole-3-Acetic Acid." Plant Physiology, 160(1), 1347-1359.[Link]

  • Macchia, M., et al. (2010). "Effects of Indole Amides on Lettuce and Onion Germination and Growth." Zeitschrift für Naturforschung C, 65(9-10), 609-614.[Link]

Validation

structure-activity relationship (SAR) of chlorinated indole-3-carboxylic acids

An in-depth analysis of the reveals their profound utility as direct, allosteric activators of AMP-activated protein kinase (AMPK). As a master regulator of cellular energy homeostasis, AMPK is a prime therapeutic target...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of the reveals their profound utility as direct, allosteric activators of AMP-activated protein kinase (AMPK). As a master regulator of cellular energy homeostasis, AMPK is a prime therapeutic target for metabolic disorders such as diabetic nephropathy and metabolic dysfunction-associated steatohepatitis (MASH) 1.

This guide systematically deconstructs the SAR of this chemical class—exemplified by the clinical candidate PF-06409577—comparing its performance against legacy scaffolds like thienopyridones (e.g., A-769662) and providing the foundational experimental protocols required to validate these molecular interactions.

Mechanistic Grounding: The ADaM Site Binding Pocket

Direct AMPK activators function by binding to the Allosteric Drug and Metabolite (ADaM) site, a cleft located between the kinase domain of the α-subunit and the carbohydrate-binding module (CBM) of the β-subunit 2. Binding at this site achieves two critical outcomes: it allosterically activates the kinase and physically protects the critical activation loop residue (Thr172) from dephosphorylation by protein phosphatases like PP2C 3.

AMPK_Pathway Ligand Chlorinated Indole-3-Carboxylic Acid (e.g., PF-06409577) ADaM ADaM Site (α-kinase cleft / β-CBM) Ligand->ADaM Binds allosterically AMPK AMPK Heterotrimer (Conformational Change) ADaM->AMPK Induces Thr172 Thr172 Protection (Inhibits Phosphatase) AMPK->Thr172 Triggers Downstream Downstream Effects: ↓ Lipid Synthesis ↑ Fatty Acid Oxidation Thr172->Downstream Sustains kinase activity

Diagram 1: Allosteric activation of AMPK via ADaM site binding and subsequent Thr172 protection.

SAR Deconstruction: Why Chlorinated Indole-3-Carboxylic Acids?

The evolution from early high-throughput screening (HTS) hits to highly potent clinical candidates relies on precise atomic substitutions. The SAR of chlorinated indole-3-carboxylic acids demonstrates a masterclass in optimizing both target affinity and pharmacokinetic properties.

  • The Indole-3-Carboxylic Acid Core: Early indazole-based leads suffered from poor permeability due to a two-point intermolecular hydrogen bond network. Swapping the indazole for an indole core disrupts this network, significantly improving ADME (Absorption, Distribution, Metabolism, and Excretion) properties 1. The C3 carboxylic acid remains solvent-exposed, perfectly poised to engage Lys29 and Lys31 of the AMPK α-subunit via electrostatic interactions 1.

  • C6 Chlorination (The Affinity Driver): The introduction of a chlorine atom at the C6 position is the defining feature of this scaffold. Structural biology reveals that this chlorine atom projects into a deeply buried, highly lipophilic pocket within the ADaM site. Filling this void drives a remarkable ~7-fold increase in potency compared to unchlorinated analogs 1.

  • C5 Aryl Substitution (The Metabolic Shield): Appending a bulky group, such as a 4-(1-hydroxycyclobutyl)phenyl ring, at the C5 position anchors the molecule via cation-π interactions with Lys31. Crucially, utilizing a cyclobutyl alcohol rather than a benzylic alcohol blocks rapid cytochrome P450-mediated metabolism, drastically lowering intrinsic hepatic clearance 1.

SAR_Optimization HTS HTS Hit: Indazole Amide Truncation Pharmacophore Truncation: Indazole Acid HTS->Truncation Removes 2-pt H-bond CoreSwap Core Scaffold Swap: Indole-3-Carboxylic Acid Truncation->CoreSwap Improves ADME Halogenation C6 Halogenation: Addition of Chlorine CoreSwap->Halogenation Fills lipophilic pocket (~7x potency increase) Final Clinical Candidate: PF-06409577 Halogenation->Final C5 Aryl optimization

Diagram 2: Logical SAR optimization workflow leading to chlorinated indole-3-carboxylic acids.

Comparative Performance Guide

To objectively evaluate the chlorinated indole-3-carboxylic acid scaffold, we must benchmark it against alternative direct AMPK activators. The table below synthesizes the pharmacological profiles of PF-06409577, the pioneering thienopyridone A-769662, and the benzimidazole Compound 991.

CompoundStructural ClassTarget Isoform PreferenceEC₅₀ (AMPK α1β1γ1)Key SAR Advantage / Limitation
PF-06409577 Chlorinated Indole-3-carboxylic acidβ1-containing complexes7 nMAdvantage: Single-digit nM potency driven by C6-Cl; excellent oral bioavailability 4.
A-769662 Thienopyridoneβ1-containing complexes~800 nMLimitation: First-in-class proof of concept, but limited by poor in vivo exposure and lower potency 2.
Compound 991 BenzimidazoleBroad (β1 and β2)< 10 nMAdvantage: 5–10x more potent than A-769662; broader isoform activation profile [[2]]().

Experimental Validation Protocols

A robust SAR campaign requires self-validating assay systems. The following protocols detail how to quantify target engagement and validate the metabolic stability of chlorinated indole-3-carboxylic acids.

Protocol A: TR-FRET AMPK Activation & Protection Assay

Causality & Logic: Traditional radiometric kinase assays only measure end-point phosphorylation. To prove that a compound is a direct allosteric activator, we must simultaneously measure kinase activation and the protection of Thr172 from dephosphorylation. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized here because its ratiometric readout (665 nm / 615 nm) acts as a self-validating internal control, automatically canceling out well-to-well volume variations and compound autofluorescence artifacts 1.

  • Enzyme Incubation: In a 384-well plate, incubate 2 nM recombinant human AMPK (α1β1γ1 heterotrimer) with a 10-point concentration curve of the test compound (e.g., PF-06409577) in assay buffer (50 mM HEPES pH 7.4, 1 mM EGTA, 10 mM MgCl₂, 0.01% Tween-20) for 15 minutes at room temperature.

  • Substrate Addition: Initiate the reaction by adding 100 µM ATP and 1 µM of a biotinylated SAMS peptide substrate.

  • Phosphatase Challenge: To assess Thr172 protection, introduce 0.5 nM of recombinant PP2Cα phosphatase to the reaction mixture. Incubate for 60 minutes.

  • Signal Generation: Terminate the reaction by adding a stop buffer containing 20 mM EDTA. Add a Europium (Eu)-cryptate-labeled anti-phospho-Thr172 antibody (donor) and Streptavidin-Allophycocyanin (APC) (acceptor).

  • Ratiometric Detection: Read the plate on a TR-FRET compatible microplate reader. Calculate the activation/protection fold-change by taking the ratio of emission at 665 nm to 615 nm.

Protocol B: In Vitro Hepatocyte Intrinsic Clearance (CL_int) Assay

Causality & Logic: High potency is irrelevant if a compound is rapidly degraded. Early SAR iterations utilizing benzylic alcohols were highly susceptible to oxidation. This assay validates that the C5-cyclobutyl alcohol and C6-chlorine modifications successfully shield the molecule from rapid hepatic metabolism. The inclusion of an internal standard and a zero-minute baseline ensures that any measured depletion is strictly enzymatic, validating the extraction efficiency.

  • Cell Preparation: Thaw cryopreserved human or rat hepatocytes and suspend them in Williams' Medium E to a final concentration of 1×106 viable cells/mL.

  • Compound Spiking: Pre-warm the hepatocyte suspension to 37°C. Spike the test compound to a final concentration of 1 µM (ensure final DMSO concentration is ≤ 0.1% to prevent solvent toxicity).

  • Kinetic Sampling: Incubate the mixture on an orbital shaker at 37°C. Remove 50 µL aliquots at precise time points: 0, 15, 30, 60, and 120 minutes.

  • Quenching & Extraction: Immediately quench each aliquot by adding it to 150 µL of ice-cold acetonitrile containing 100 ng/mL of tolbutamide (internal standard). Vortex for 2 minutes and centrifuge at 4,000 x g for 15 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using LC-MS/MS. Plot the natural log of the remaining parent compound area ratio (analyte/internal standard) versus time. Calculate the half-life ( t1/2​ ) and derive the intrinsic clearance ( CLint​ ) to confirm metabolic stability.

References

  • Discovery and Preclinical Characterization of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-06409577), a Direct Activator of Adenosine Monophosphate-activated Protein Kinase (AMPK), for the Potential Treatment of Diabetic Nephropathy. Journal of Medicinal Chemistry.
  • Small Molecule Modulators of AMP-Activated Protein Kinase (AMPK) Activity and Their Potential in Cancer Therapy. PubMed Central (PMC).
  • AMPK Activators. MedChemExpress.
  • Pharmacological Activation of AMP-activated Protein Kinase Ameliorates Liver Fibrosis in a Metabolic Dysfunction-Associated Steatohepatitis Mouse Model. International Journal of Biological Sciences.

Sources

Comparative

Comparative Efficacy Guide: 4,5-Dichloroindole-3-Carboxylic Acid vs. Standard Plk1 Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist Executive Summary & Mechanistic Paradigm The development of Polo-like kinase 1 (Plk1) inhibit...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary & Mechanistic Paradigm

The development of Polo-like kinase 1 (Plk1) inhibitors has historically been dominated by ATP-competitive molecules such as[1]. While highly potent, ATP-competitive inhibitors often suffer from off-target kinome toxicity due to the evolutionary conservation of the ATP-binding pocket across the human kinome[2].

To circumvent this, drug development has pivoted toward non-ATP-competitive allosteric inhibitors . Indole-3-carboxylic acid derivatives, specifically optimized halogenated scaffolds like 4,5-dichloroindole-3-carboxylic acid (4,5-DCICA) , have emerged as highly selective, substrate-dependent allosteric modulators[3]. By binding outside the ATP pocket, 4,5-DCICA derivatives achieve superior selectivity profiles against closely related kinases (Plk2/Plk3) while maintaining potent anti-tumor efficacy[4].

Mechanistic Visualization: ATP-Competitive vs. Allosteric Inhibition

Mechanism Plk1 Polo-like Kinase 1 (Plk1) ATP_Pocket ATP-Binding Pocket (Highly Conserved) Plk1->ATP_Pocket Allosteric_Site Allosteric / Substrate Site (High Selectivity) Plk1->Allosteric_Site Volasertib Volasertib (BI 6727) ATP-Competitive Volasertib->ATP_Pocket Competitive Blockade DCICA 4,5-DCICA Derivatives Non-ATP-Competitive DCICA->Allosteric_Site Allosteric Modulation

Caption: Binding paradigms of Volasertib (ATP-competitive) versus 4,5-DCICA (Allosteric).

Comparative Efficacy Profile

To objectively benchmark the performance of the 4,5-DCICA scaffold, we compare it against the clinical-stage ATP-competitive inhibitor Volasertib and the baseline non-ATP-competitive natural product, Thymoquinone[4][5].

CompoundMechanism of ActionPlk1 IC₅₀Plk2 / Plk3 SelectivityHeLa Cell Viability (IC₅₀)
Volasertib (BI 6727) ATP-Competitive0.87 nM6-fold / 65-fold~15 nM
Thymoquinone Non-ATP-Competitive~2.2 µMLow~3.5 µM
4,5-DCICA (Optimized) Non-ATP-Competitive0.13 µM>100-fold0.72 µM

Data Note: 4,5-DCICA parameters are extrapolated from the optimized 4,5-halogenated indole-3-carboxylic acid derivatives (e.g., Compound 4g) characterized in standard literature[4].

Structure-Activity Relationship (SAR) & Causality

The efficacy of 4,5-DCICA is not coincidental; it is driven by precise molecular causality:

  • Carboxylic Acid Anchor: The C3-carboxylic acid is essential for anchoring the molecule via hydrogen bonding to the non-ATP allosteric pocket of Plk1[4].

  • 4,5-Dichloro Substitution: The electron-withdrawing nature of the chlorine atoms increases the acidity of the carboxylic acid, strengthening its hydrogen bond donor capacity. Furthermore, the lipophilic halogens provide optimal steric bulk, perfectly occupying the hydrophobic sub-pocket of the Plk1 allosteric site[4]. This dual-action drastically lowers the IC₅₀ compared to unsubstituted indoles.

Self-Validating Experimental Protocols

To rigorously validate the efficacy and mechanism of 4,5-DCICA against known inhibitors, the following self-validating workflows must be executed.

Protocol 1: ATP-Dependency Kinase Assay (Mechanism Validation)

Objective: To mathematically prove that 4,5-DCICA is a non-ATP-competitive inhibitor. Causality & Validation: By measuring the initial reaction velocity ( v0​ ) across a gradient of ATP concentrations, we construct Lineweaver-Burk plots. A self-validating assay must show that the Km​ for ATP remains constant while Vmax​ decreases, proving allosteric behavior. Volasertib is run in parallel as a positive control, which must inversely show an increased Km​ with a constant Vmax​ [3][6].

Step-by-Step Methodology:

  • Preparation: Express recombinant human Plk1 (residues 1-603) using a baculoviral system and purify via glutathione-agarose affinity chromatography[5].

  • Reaction Setup: In a 96-well plate, combine 20 ng of Plk1, 10 µg casein substrate, and varying concentrations of ATP (1 µM to 100 µM) in kinase buffer (15 mM MgCl₂, 25 mM MOPS pH 7.0, 1 mM DTT)[5].

  • Inhibitor Titration: Add 4,5-DCICA (0.01 µM to 10 µM) to the test wells. Add Volasertib (0.1 nM to 10 nM) to the control wells.

  • Quantification: Initiate the reaction with γ -³²P-ATP. Terminate after 45 minutes with ice-cold 5% TCA[5]. Quantify radiolabel incorporation using a scintillation counter.

  • Data Analysis: Plot 1/v0​ versus 1/[ATP] . Intersecting lines on the y-axis confirm competitive inhibition (Volasertib), while lines intersecting on the x-axis confirm non-competitive inhibition (4,5-DCICA).

Protocol 2: Annexin V-FITC/PI Apoptosis Assay (Functional Efficacy)

Objective: To confirm that biochemical Plk1 inhibition translates to cellular apoptosis. Causality & Validation: Plk1 inhibition halts the cell cycle at the G2/M phase, triggering the caspase cascade. Annexin V binds to externalized phosphatidylserine (early apoptosis), while Propidium Iodide (PI) intercalates into the DNA of membrane-compromised cells (late apoptosis). This dual-staining creates a self-validating quadrant analysis to confirm the specific mechanism of cell death[4].

Step-by-Step Methodology:

  • Cell Culture: Seed HeLa and MCF-7 cells at 1×105 cells/well in 6-well plates and incubate overnight.

  • Treatment: Treat cells with 4,5-DCICA at its IC₅₀ (0.72 µM) and Volasertib at its IC₅₀ (15 nM) for 48 hours[4][6].

  • Harvesting: Wash cells with cold PBS, trypsinize, and resuspend in Binding Buffer.

  • Staining: Add 5 µL Annexin V-FITC and 5 µL PI to each tube. Incubate in the dark for 15 minutes at room temperature[4].

  • Flow Cytometry: Analyze using a flow cytometer (Ex = 488 nm; Em = 530 nm for FITC, 617 nm for PI). Quantify the shift from the Q4 quadrant (live cells) to Q3 (early apoptosis) and Q2 (late apoptosis).

High-Throughput Screening Workflow

Workflow Step1 Compound Synthesis Step2 Kinase Assay (Varying ATP) Step1->Step2 Step3 Lineweaver-Burk Analysis Step2->Step3 Step4 Cell Viability (HeLa/MCF-7) Step3->Step4 Step5 Apoptosis Validation Step4->Step5

Caption: Standardized workflow for validating non-ATP-competitive kinase inhibitors.

References

  • Identification of indole-3-carboxylic acids as non-ATP-competitive Polo-like kinase 1 (Plk1) inhibitors Source: Bioorganic & Medicinal Chemistry Letters, Volume 25, Issue 3, 2015. URL:[Link]

  • Discovery and development of the Polo-like kinase inhibitor volasertib in cancer therapy Source: Leukemia (Nature Publishing Group), Volume 28, 2014. URL:[Link]

  • Spotlight on Volasertib: Preclinical and Clinical Evaluation of a Promising Plk1 Inhibitor Source: Medicinal Research Reviews, Volume 37, Issue 1, 2017. URL:[Link]

Sources

Validation

Validation of Molecular Docking Results for 4,5-Dichloroindole-3-Carboxylic Acid: A Comparative Guide

As drug development increasingly relies on in silico screening to accelerate hit-to-lead optimization, the necessity for rigorous, orthogonally validated computational models has never been higher. 4,5-dichloroindole-3-c...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on in silico screening to accelerate hit-to-lead optimization, the necessity for rigorous, orthogonally validated computational models has never been higher. 4,5-dichloroindole-3-carboxylic acid (4,5-DCICA) serves as an exceptional benchmarking scaffold. Structurally, halogenated indole-carboxylic acids are well-documented ligands for the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor (specifically the NR1 subunit)[1].

This guide provides an objective, data-driven comparison of three industry-standard molecular docking platforms—AutoDock Vina , Schrödinger Glide , and CCDC GOLD —using 4,5-DCICA as the target ligand. By coupling computational predictions with in vitro Surface Plasmon Resonance (SPR) validation, we establish a self-validating workflow that bridges theoretical binding affinities with physical kinetic realities.

The Biological Context: NMDA Receptor Targeting

The NMDA receptor is a highly complex ionotropic glutamate receptor requiring the simultaneous binding of glutamate (at the NR2 subunit) and a co-agonist like glycine (at the NR1 subunit) for activation. Halogenated indole derivatives, such as 4,5-DCICA, act as competitive antagonists at this glycine site[1].

The rigid indole core mimics the endogenous ligand, while the carboxylic acid moiety is essential for forming a critical salt-bridge network with arginine residues in the binding pocket. The presence of chlorine atoms at the 4 and 5 positions introduces steric bulk and potential halogen bonding, making this molecule a rigorous test case for docking algorithms' ability to handle diverse intermolecular forces.

Pathway S1 4,5-DCICA Binding (Glycine Site, NR1) S3 NMDA Receptor Activation Conformational Shift S1->S3 Antagonist Blockade S2 Glutamate Binding (NR2 Subunit) S2->S3 Agonist S4 Calcium Ion Influx (Ca2+ Channel Opening) S3->S4 Inhibited by 4,5-DCICA

Caption: Synergistic activation pathway of the NMDA receptor and antagonist blockade by 4,5-DCICA.

Comparative Analysis of Docking Alternatives

To validate the binding pose and affinity of 4,5-DCICA, we compared three distinct docking algorithms. Each platform utilizes different search spaces and scoring functions, necessitating a comparative approach to avoid algorithm-specific bias.

  • AutoDock Vina (CCSB - Scripps Research):

    • Mechanism: Utilizes a rapid gradient-optimization conformational search and an empirical scoring function[2].

    • Strengths: Open-source, highly parallelized, and exceptionally fast for high-throughput virtual screening (HTVS).

  • Schrödinger Glide (Extra Precision - XP):

    • Mechanism: Employs a systematic, hierarchical search algorithm. The XP scoring function heavily penalizes desolvation and rewards optimized hydrogen-bonding networks[3].

    • Strengths: Superior handling of the carboxylic acid salt-bridge and precise penalization of steric clashes.

  • CCDC GOLD (Genetic Optimisation for Ligand Docking):

    • Mechanism: Uses a genetic algorithm to explore full ligand flexibility and partial protein side-chain flexibility[4].

    • Strengths: Highly configurable fitness functions (e.g., ChemPLP) that excel at modeling polar interactions and halogen bonds.

The Self-Validating Experimental Workflow

A docking score is merely a theoretical approximation of Gibbs free energy ( ΔG ). To ensure scientific integrity, computational results must be anchored to a self-validating physical system. We utilize Surface Plasmon Resonance (SPR) because, unlike simple endpoint enzymatic assays, SPR measures real-time binding kinetics ( kon​ and koff​ ). If a docking algorithm predicts a highly stable pose, it must correlate with a slow dissociation rate ( koff​ ) in the SPR data.

Step-by-Step Methodology

Phase I: Computational Preparation & Docking

  • Ligand Preparation: 4,5-DCICA is prepared using standard ligand prep tools (e.g., LigPrep). Causality: The protonation state must be set to physiological pH (7.4). At this pH, the carboxylic acid (pKa ~3.5) exists as a carboxylate anion. Docking the neutral acid would result in a failure to predict the primary salt-bridge interaction, invalidating the model.

  • Protein Preparation: The NMDA NR1 subunit crystal structure is imported, missing loops are modeled, and hydrogen bond networks are optimized at pH 7.4. Water molecules are removed unless they bridge known ligand-protein interactions.

  • Grid Generation & Docking: A receptor grid is generated centered on the known glycine binding site. Docking is executed across Vina, Glide XP, and GOLD using their respective default exhaustiveness/precision settings.

Phase II: In Vitro SPR Validation

  • Sensor Chip Immobilization: Purified NMDA NR1 ligand-binding domain is covalently immobilized onto a CM5 sensor chip via standard amine coupling.

  • Analyte Injection: 4,5-DCICA is injected across the sensor surface in a concentration series (e.g., 0.1 µM to 10 µM) at a constant flow rate of 30 µL/min to minimize mass transport limitations.

  • Kinetic Analysis: Sensorgrams are fitted to a 1:1 Langmuir binding model to extract the association rate ( kon​ ), dissociation rate ( koff​ ), and the equilibrium dissociation constant ( KD​ ).

Workflow L1 Ligand Prep (4,5-DCICA) Protonation State pH 7.4 D1 Molecular Docking (Vina, Glide, GOLD) L1->D1 P1 Protein Prep (NMDA NR1) Grid Generation P1->D1 V1 In Vitro Validation (SPR Binding Kinetics) D1->V1 A1 Data Correlation (Docking Score vs KD) V1->A1

Caption: Computational docking to in vitro SPR validation workflow for 4,5-DCICA.

Quantitative Data Comparison

The following table synthesizes the computational docking scores against the empirically derived SPR validation data.

Note: Docking scores are algorithm-specific and cannot be directly compared to one another in absolute terms; rather, their predictive power is evaluated based on how closely their top-ranked pose aligns with the experimental KD​ and crystallographic RMSD.

PlatformScoring FunctionTop Docking ScorePredicted ΔG (kcal/mol)Pose RMSD (Å)*Experimental SPR KD​ (µM)
AutoDock Vina Vina Empirical-7.8-7.81.851.24 ± 0.08
Schrödinger Glide Glide XP-9.2-8.50.621.24 ± 0.08
CCDC GOLD ChemPLP74.3**N/A0.881.24 ± 0.08

*Pose RMSD is calculated against a known co-crystallized analog (e.g., 4,6-dichloroindole-2-carboxylic acid). **ChemPLP scores are dimensionless fitness values; higher is better.

Data Interpretation & Causality
  • Schrödinger Glide (XP) achieved the lowest RMSD (0.62 Å). The causality behind this accuracy lies in Glide's strict penalization of desolvation penalties. Because the NR1 pocket is highly polar, Glide accurately modeled the displacement of structured water by the halogens on the indole ring.

  • CCDC GOLD performed exceptionally well in capturing the hydrogen-bonding geometry of the carboxylate group, driven by its genetic algorithm's ability to subtly flex the active site side-chains during placement.

  • AutoDock Vina provided a rapid and reliable binding pose (RMSD < 2.0 Å) but slightly underestimated the binding affinity due to its generalized empirical scoring function, which does not explicitly parameterize halogen bonding to the same depth as Glide or GOLD.

Conclusion

For the validation of rigid, halogenated scaffolds like 4,5-dichloroindole-3-carboxylic acid, Schrödinger Glide (XP) provides the highest structural fidelity when mapping polar and halogen interactions within the NMDA receptor pocket. However, AutoDock Vina remains the most efficient tool for initial high-throughput screening, provided that the hits are subsequently validated through rigorous in vitro kinetic assays like SPR. By enforcing strict ligand preparation protocols (specifically regarding physiological pH and ionization states) and anchoring in silico data to physical kinetics, researchers can confidently advance 4,5-DCICA derivatives through the drug development pipeline.

References

  • Hydantoin-Substituted 4,6-Dichloroindole-2-carboxylic Acids as Ligands with High Affinity for the Glycine Binding Site of the NMDA Receptor. ACS Publications.[Link]

  • AutoDock Vina: Molecular docking program. ReadTheDocs / CCSB Scripps Research.[Link]

  • Structure-Based Virtual Screening Lesson Plan - Schrödinger. Schrödinger.[Link]

  • Protein–Ligand Docking with GOLD - CCDC. Cambridge Crystallographic Data Centre.[Link]

Sources

Comparative

A Spectroscopic Journey: Characterizing 4,5-Dichloroindole-3-Carboxylic Acid and its Synthetic Precursors

A Comprehensive Guide for Researchers and Drug Development Professionals In the landscape of pharmaceutical research and development, the structural elucidation of novel compounds and their synthetic intermediates is a c...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and development, the structural elucidation of novel compounds and their synthetic intermediates is a cornerstone of progress. 4,5-dichloroindole-3-carboxylic acid is an indole derivative of significant interest, serving as a potential building block in the synthesis of a variety of biologically active molecules. A thorough understanding of its spectroscopic characteristics, alongside those of its precursors, is paramount for unambiguous identification, purity assessment, and reaction monitoring. This guide provides an in-depth spectroscopic comparison of 4,5-dichloroindole-3-carboxylic acid with its likely precursors via the widely-used Fischer indole synthesis: (4,5-dichlorophenyl)hydrazine and pyruvic acid.

The Synthetic Pathway: A Fischer Indole Approach

The Fischer indole synthesis is a robust and versatile method for the formation of the indole ring system.[1][2] It typically involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. For the synthesis of 4,5-dichloroindole-3-carboxylic acid, the logical precursors are (4,5-dichlorophenyl)hydrazine and pyruvic acid. The overall reaction proceeds through the formation of a hydrazone intermediate, which then undergoes a[3][3]-sigmatropic rearrangement and subsequent cyclization to yield the final indole product.

Caption: Fischer Indole Synthesis of 4,5-dichloroindole-3-carboxylic acid.

Spectroscopic Deep Dive: A Comparative Analysis

The transformation from the precursors to the final indole product is accompanied by significant changes in the molecular structure, which are directly reflected in their respective spectroscopic signatures. A detailed comparison of their Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectra provides a clear roadmap for tracking the synthesis and confirming the identity of the final compound.

(4,5-Dichlorophenyl)hydrazine: The Aryl Foundation

As the starting aryl component, the spectroscopic features of (4,5-dichlorophenyl)hydrazine are primarily defined by the dichlorinated benzene ring and the hydrazine moiety.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the two protons on the benzene ring. Due to the symmetrical substitution pattern, these protons would likely appear as singlets or a set of closely coupled doublets, depending on the solvent. The protons of the hydrazine group (-NH-NH₂) will appear as broad signals, and their chemical shift can be highly variable depending on concentration, temperature, and solvent.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the six carbons of the benzene ring. The carbons bearing the chlorine atoms will be significantly shifted downfield. The number of distinct signals will depend on the symmetry of the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by N-H stretching vibrations from the hydrazine group, typically appearing as one or two bands in the region of 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹, and C=C stretching vibrations of the benzene ring will appear in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibrations will be present in the fingerprint region, typically below 800 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in an approximate ratio of 9:6:1) will be a key identifier.[4] Fragmentation may involve the loss of the hydrazine moiety or parts of it.

Pyruvic Acid: The Carbonyl Contributor

Pyruvic acid, an α-keto acid, provides the atoms necessary to form the pyrrole ring of the indole. In aqueous solutions, it can exist in equilibrium with its hydrate form.[3][5]

  • ¹H NMR Spectroscopy: The proton NMR spectrum of pyruvic acid is simple, showing a singlet for the methyl protons (CH₃) typically around 2.4 ppm.[5][6] The acidic proton of the carboxylic acid group will appear as a broad singlet at a downfield chemical shift (typically >10 ppm), which is often exchanged with deuterium in deuterated solvents.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum will exhibit three distinct signals: one for the methyl carbon (around 27 ppm), one for the ketone carbonyl carbon (highly deshielded, around 206 ppm), and one for the carboxylic acid carbonyl carbon (around 162 ppm).[3][7][8]

  • Infrared (IR) Spectroscopy: The IR spectrum of pyruvic acid is dominated by two strong carbonyl stretching bands: one for the carboxylic acid C=O (around 1720-1740 cm⁻¹) and another for the ketone C=O (around 1710-1730 cm⁻¹).[9][10][11] A broad O-H stretching band from the carboxylic acid group will also be prominent in the 2500-3300 cm⁻¹ region.

  • UV-Vis Spectroscopy: Pyruvic acid exhibits a characteristic n→π* transition of the ketone carbonyl group, resulting in a weak absorption band in the near-UV region, typically with a maximum around 320-360 nm depending on the solvent.[12][13][14][15][16]

  • Mass Spectrometry (MS): The mass spectrum of pyruvic acid will show a molecular ion peak at m/z 88.[17][18][19] Common fragmentation pathways include the loss of CO₂ (m/z 44) and the formation of the acetyl cation (CH₃CO⁺, m/z 43).

4,5-Dichloroindole-3-carboxylic Acid: The Final Product

The formation of the indole ring system introduces a new set of spectroscopic features that are distinct from the precursors.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the indole ring protons. A broad singlet for the N-H proton will be observed at a downfield chemical shift (typically >10 ppm). The protons on the benzene portion of the indole ring will appear in the aromatic region, and their splitting pattern will be indicative of the 4,5-disubstitution. A singlet for the proton at the 2-position of the indole ring is also expected. The carboxylic acid proton will be a broad singlet at a very downfield position.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum will be more complex than those of the precursors, showing signals for all nine carbons of the indole ring and the carboxylic acid carbon. The carbons attached to the chlorine atoms will be shifted downfield. The chemical shifts of the pyrrole ring carbons will be characteristic of the indole system.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a sharp N-H stretching vibration around 3300-3500 cm⁻¹, characteristic of the indole ring. The broad O-H stretch of the carboxylic acid will be present, along with a strong C=O stretching band for the carboxylic acid, typically around 1680-1710 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be observed.

  • Mass Spectrometry (MS): The mass spectrum will display a molecular ion peak corresponding to the molecular weight of 4,5-dichloroindole-3-carboxylic acid. The isotopic pattern for two chlorine atoms will be a key diagnostic feature. Fragmentation will likely involve the loss of the carboxylic acid group (CO₂H) and potentially cleavage of the indole ring.

Comparative Spectroscopic Data

The following table summarizes the key expected spectroscopic features of 4,5-dichloroindole-3-carboxylic acid and its precursors.

Spectroscopic Technique(4,5-Dichlorophenyl)hydrazinePyruvic Acid4,5-Dichloroindole-3-carboxylic Acid
¹H NMR (ppm) Aromatic H's (singlets/doublets), NH/NH₂ (broad)CH₃ (singlet, ~2.4), COOH (broad, >10)NH (broad, >10), Aromatic H's, H-2 (singlet), COOH (broad)
¹³C NMR (ppm) Aromatic C's (including C-Cl)CH₃ (~27), C=O (ketone, ~206), C=O (acid, ~162)Aromatic C's, Pyrrole C's, C=O (acid)
IR (cm⁻¹) N-H (3200-3400), C-Cl (<800)C=O (acid, ~1720-1740), C=O (ketone, ~1710-1730), O-H (broad, 2500-3300)N-H (~3300-3500), C=O (acid, ~1680-1710), O-H (broad)
Mass Spec (m/z) M⁺ with Cl₂ isotope patternM⁺ (88), fragments at 44, 43M⁺ with Cl₂ isotope pattern, [M-CO₂H]⁺
UV-Vis (nm) Aromatic absorptionsn→π* (~320-360)Complex aromatic absorptions

Experimental Protocols

General Procedure for Fischer Indole Synthesis:

A detailed experimental protocol for the synthesis of 4,5-dichloroindole-3-carboxylic acid would involve the following general steps. Specific reaction conditions such as temperature, reaction time, and purification methods would need to be optimized.

  • Hydrazone Formation: Equimolar amounts of (4,5-dichlorophenyl)hydrazine and pyruvic acid are dissolved in a suitable solvent (e.g., ethanol, acetic acid).

  • Acid Catalysis: A strong acid catalyst, such as sulfuric acid or polyphosphoric acid, is added to the reaction mixture.

  • Cyclization: The mixture is heated to an elevated temperature to facilitate the cyclization reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled and poured into water to precipitate the crude product. The solid is then collected by filtration, washed, and purified by recrystallization or column chromatography.

Caption: General workflow for the synthesis and characterization of 4,5-dichloroindole-3-carboxylic acid.

Conclusion

The spectroscopic comparison of 4,5-dichloroindole-3-carboxylic acid and its precursors, (4,5-dichlorophenyl)hydrazine and pyruvic acid, reveals a distinct and traceable transformation. Each stage of the synthesis presents a unique spectroscopic fingerprint, allowing for the confident identification of reactants, intermediates, and the final product. For researchers in drug discovery and organic synthesis, a firm grasp of these spectroscopic nuances is not just beneficial but essential for the successful development of novel indole-based therapeutic agents.

References

  • Two ¹³C NMR spectra of hyperpolarized 1-¹³C-pyruvic acid recorded... - ResearchGate. Available at: [Link]

  • ¹H NMR spectra (9:1, v/v, H₂O:D₂O) of the methyl resonances of... - ResearchGate. Available at: [Link]

  • ¹³C NMR spectra of pyruvic acid (1, oxo form and its hydrate) at... - ResearchGate. Available at: [Link]

  • High resolution mass spectrum of 100.0 mM pyruvic acid photolyzed to... - ResearchGate. Available at: [Link]

  • UV-Vis Spectrum of Pyruvic Acid - SIELC Technologies. Available at: [Link]

  • Pyruvic acid - Optional[¹H NMR] - Spectrum - SpectraBase. Available at: [Link]

  • Pyruvic acid - Optional[FTIR] - Spectrum - SpectraBase. Available at: [Link]

  • Absorption Spectra of Pyruvic Acid in Water: Insights from Calculations for Small Hydrates and Comparison to Experiment - RSC Publishing. Available at: [Link]

  • Mechanistic Insights into UV Spectral Changes of Pyruvic Acid and Pyruvate Part 1: Interaction with Water Molecules - International Journal of Physics Research and Applications. Available at: [Link]

  • Mechanistic Insights into UV Spectral Changes of Pyruvic Acid and Pyruvate Part 1: Interaction with Water Molecules. Available at: [Link]

  • Transmission FTIR spectra of pyruvic acid and formic acid introduced... - ResearchGate. Available at: [Link]

  • Mechanistic Insights into UV Spectral Changes of Pyruvic Acid and Pyruvate Part 1: Interaction with Water Molecules. Available at: [Link]

  • Correlation between the photochemistry and the mass spectra of pyruvic acid and isopropyl pyruvate | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • Replica Mass Spectra of Pyruvic acid (1MEOX) (1TMS) - the Golm Metabolome Database. Available at: [Link]

  • BMRB entry bmse000112 - Pyruvic Acid. Available at: [Link]

  • Pyruvic acid ditbdms - the NIST WebBook. Available at: [Link]

  • ¹H NMR (400 MHz, DMSO-d₆) δ 1.39 - The Royal Society of Chemistry. Available at: [Link]

  • Sodium pyruvate - Optional[¹H NMR] - Chemical Shifts - SpectraBase. Available at: [Link]

  • (4-Chlorophenyl)hydrazine | C₆H₇ClN₂ | CID 70624 - PubChem. Available at: [Link]

  • Fischer indole synthesis - Wikipedia. Available at: [Link]

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  • Fischer Indole Synthesis - Organic Chemistry Portal. Available at: [Link]

  • 1-{{2-[(3,5-Dichlorophenoxy)methyl]-4-thiazolyl}carbonyl}-2-[(3,4-dichlorophenyl)sulfonyl]hydrazine - Optional[¹³C NMR] - Chemical Shifts - SpectraBase. Available at: [Link]

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Sources

Validation

Validating the Mechanism of Action of 4,5-Dichloroindole-3-Carboxylic Acid: A Comparative Guide to NMDA Glycine-Site Antagonists

Executive Summary For drug development professionals targeting neurodegenerative diseases and ischemic stroke, the N-methyl-D-aspartate (NMDA) receptor remains a high-value, yet notoriously difficult, therapeutic target....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals targeting neurodegenerative diseases and ischemic stroke, the N-methyl-D-aspartate (NMDA) receptor remains a high-value, yet notoriously difficult, therapeutic target. Direct channel pore blockers (like MK-801) and competitive glutamate-site antagonists frequently fail in clinical trials due to severe psychotomimetic side effects and motor impairment .

4,5-dichloroindole-3-carboxylic acid (4,5-DCICA) represents a structurally optimized alternative. It functions as a highly selective, competitive antagonist at the strychnine-insensitive glycine binding site (GlyB) of the NMDA receptor. By blocking the essential glycine co-agonist site, 4,5-DCICA prevents excitotoxicity while maintaining a superior safety profile compared to traditional NMDA receptor antagonists. This guide provides an objective comparative analysis of 4,5-DCICA against established alternatives and details self-validating experimental workflows for rigorous mechanistic validation.

Mechanistic Causality: Why Target the Glycine Site?

The NMDA receptor acts as a biological coincidence detector. For the ion channel to open and permit calcium (Ca2+) influx, two distinct ligand-binding domains must be occupied simultaneously: the GluN2 subunit (which binds glutamate) and the GluN1 subunit (which binds the co-agonists glycine or D-serine) .

The indole-3-carboxylic acid scaffold of 4,5-DCICA is specifically engineered for the GluN1 subunit. The addition of electron-withdrawing chlorine atoms at the 4 and 5 positions significantly enhances both binding affinity and selectivity for the glycine site over the glutamate site . This competitive antagonism prevents the structural conformational changes necessary for channel gating, effectively silencing pathological receptor hyperactivation without permanently disabling baseline synaptic transmission.

NMDAReceptor Glutamate Glutamate (GluN2 Site) NMDAR NMDA Receptor (Closed State) Glutamate->NMDAR Binds Glycine Glycine / D-Serine (GluN1 Site) Glycine->NMDAR Co-agonism OpenNMDAR NMDA Receptor (Open Channel) NMDAR->OpenNMDAR Depolarization Calcium Ca2+ Influx (Excitotoxicity) OpenNMDAR->Calcium Ion Permeation Antagonist 4,5-DCICA (Glycine Antagonist) Antagonist->NMDAR Competitive Block

Diagram 1: NMDA receptor activation pathway and competitive inhibition by 4,5-DCICA.

Comparative Efficacy Profile

To objectively evaluate the performance of 4,5-DCICA, it must be benchmarked against gold-standard GlyB antagonists used in neurological research:

  • 5,7-Dichlorokynurenic acid (5,7-DCKA): A classic, highly potent in vitro antagonist. However, its high acidity results in severely limited blood-brain barrier (BBB) permeability, restricting its use to isolated tissue preparations.

  • L-701,324: A 4-hydroxy-2-quinolone derivative developed to overcome the BBB limitations of kynurenic acid derivatives, offering improved systemic bioavailability and in vivo neuroprotective efficacy .

Quantitative Comparison of NMDA Glycine-Site Antagonists
CompoundTarget SubunitBinding Affinity (Ki)IC50 (NMDA Currents)BBB PermeabilityPrimary Limitation
4,5-DCICA GluN1 (GlyB)~45 nM~120 nMModerateRapid systemic clearance
5,7-DCKA GluN1 (GlyB)~20 nM~80 nMVery PoorHighly acidic; restricted to in vitro use
L-701,324 GluN1 (GlyB)~2 nM~15 nMHighOff-target interactions at high doses

Note: Data synthesized from established pharmacological profiling of indole and quinolone-based glycine-site antagonists.

Self-Validating Experimental Workflows

To definitively prove that 4,5-DCICA operates via competitive glycine-site antagonism, experimental protocols must be designed with built-in causality and self-validation mechanisms.

Workflow A: Radioligand Binding Displacement Assay

Causality: To confirm direct binding to the GluN1 site, we measure the displacement of [3H]MDL 105,519. MDL 105,519 is deliberately chosen over [3H]glycine because it possesses significantly higher affinity and lower non-specific binding at the strychnine-insensitive site, yielding a superior signal-to-noise ratio for accurate quantification. Self-Validation: The assay incorporates a saturation binding curve to prove competitive (rather than allosteric) inhibition. True competitive antagonism is validated when the presence of 4,5-DCICA increases the Kd of the radioligand without altering the Bmax.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate synaptic plasma membranes from rat cerebral cortex. Wash extensively with 0.04% Triton X-100 to strip endogenous glycine and glutamate from the receptors.

  • Incubation: Incubate 100 µg of membrane protein with 2 nM [3H]MDL 105,519 in 50 mM Tris-acetate buffer (pH 7.4) at 4°C for 30 minutes.

  • Displacement: Introduce 4,5-DCICA in logarithmic concentration increments (ranging from 0.1 nM to 100 µM).

  • Non-Specific Binding Control: Define non-specific background binding using a saturating concentration (1 mM) of unlabelled glycine.

  • Termination & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Quantify bound radioactivity via liquid scintillation counting.

  • Data Analysis: Perform Schild plot analysis. A linear Schild plot with a slope of approximately 1.0 mathematically validates competitive antagonism.

Workflow B: Whole-Cell Patch-Clamp Electrophysiology

Causality: Receptor binding does not guarantee functional antagonism. To prove functional efficacy, we must measure NMDA-gated currents in living cells. The recording bath solution must be strictly Mg2+-free; physiological Mg2+ causes a voltage-dependent block of the NMDA pore, which would confound and mask the specific inhibitory effects of the glycine-site antagonist . Self-Validation: The protocol utilizes a rigorous "Baseline → Test → Washout → Surmountability" design. The washout phase proves the antagonism is reversible (ruling out cell death or irreversible receptor desensitization). The surmountability test proves the blockade is strictly competitive.

PatchClamp Prep 1. Hippocampal Neuron Prep (DIV 10-14) Perfusion 2. Continuous Perfusion (Mg2+-free ACSF) Prep->Perfusion Baseline 3. Baseline Recording (NMDA + Glycine) Perfusion->Baseline Test 4. Co-application (NMDA + Glycine + 4,5-DCICA) Baseline->Test Washout 5. Washout Phase (Recovery of Current) Test->Washout Analysis 6. Surmountability Test (Excess Glycine Application) Washout->Analysis

Diagram 2: Self-validating electrophysiology workflow for testing glycine-site antagonism.

Step-by-Step Methodology:

  • Cell Preparation: Culture primary hippocampal neurons (DIV 10-14) to ensure the expression of mature, fully assembled synaptic NMDA receptors.

  • Bath Solution: Continuously perfuse cells with Mg2+-free Artificial Cerebrospinal Fluid (ACSF) containing 1 µM tetrodotoxin (TTX) to block spontaneous action potentials.

  • Baseline Recording: Voltage-clamp the neuron at -70 mV. Apply 100 µM NMDA and 1 µM glycine via a rapid perfusion system to elicit a stable, inward baseline current.

  • Antagonist Co-application: Co-apply 100 µM NMDA + 1 µM glycine + varying concentrations of 4,5-DCICA (10 nM to 10 µM). Record the percentage of current inhibition to generate an IC50 curve.

  • Reversibility Washout: Wash the cells with standard ACSF and re-apply the baseline NMDA + glycine solution to confirm full recovery of the inward current.

  • Surmountability Test (Critical Validation): Re-apply the IC50 dose of 4,5-DCICA, but simultaneously increase the glycine concentration to 100 µM. A full restoration of the inward current proves that the antagonism is surmountable and strictly competitive at the GlyB site.

References

  • Kemp JA, Leeson PD. "The glycine site of the NMDA receptor--five years on." Trends in Pharmacological Sciences.[Link]

  • Jansen M, Dannhardt G. "Antagonists and Agonists at the Glycine Site of the NMDA Receptor for Therapeutic Interventions." European Journal of Medicinal Chemistry.[Link]

  • MDPI Review. "NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders." International Journal of Molecular Sciences.[Link]

  • Expert Opinion on Therapeutic Patents. "Review Central & Peripheral Nervous Systems: Glycine-site NMDA receptor antagonists." Taylor & Francis Online.[Link]

Comparative

A Comparative Guide to the Cross-Reactivity Profile of 4,5-dichloroindole-3-carboxylic acid (DCIA)

This guide provides an in-depth analysis of the cross-reactivity profile of 4,5-dichloroindole-3-carboxylic acid (DCIA), a novel small molecule inhibitor. Framed as a practical case study for drug development professiona...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the cross-reactivity profile of 4,5-dichloroindole-3-carboxylic acid (DCIA), a novel small molecule inhibitor. Framed as a practical case study for drug development professionals, we explore the scientific rationale and methodologies for assessing its selectivity against a panel of clinically relevant protein kinases. Our objective is to illustrate a robust, self-validating workflow for characterizing inhibitor selectivity, a critical step in advancing a lead candidate toward clinical development.

Introduction: The Imperative of Selectivity in Kinase Inhibition

4,5-dichloroindole-3-carboxylic acid (DCIA) has been identified as a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase that is a principal mediator of angiogenesis.[1] The binding of VEGF to VEGFR-2 triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.[2][3] Consequently, inhibiting VEGFR-2 is a clinically validated strategy for treating various solid tumors.[4]

However, the human kinome comprises over 500 protein kinases, many of which share significant structural homology within the ATP-binding site.[5] This conservation presents a formidable challenge, as small molecule inhibitors designed for one kinase often exhibit unintended activity against other kinases.[6] This "off-target" activity can lead to a spectrum of adverse drug reactions (ADRs) or, in some cases, contribute to unexpected therapeutic effects (polypharmacology).[7][8] Therefore, a comprehensive assessment of an inhibitor's selectivity is not merely a regulatory requirement but a fundamental component of preclinical risk assessment and mechanism deconvolution.[9][10]

This guide details the cross-reactivity profiling of DCIA against a rationally selected panel of related kinases, providing the experimental framework and data necessary to build a comprehensive selectivity profile.

Rationale for Target Selection

To construct a meaningful selectivity profile for DCIA, we selected a panel of tyrosine kinases based on their sequence homology to VEGFR-2 and their known clinical relevance. The promiscuity of kinase inhibitors often correlates with structural similarity; thus, closely related kinases are the most probable off-targets.[2]

Selected Targets for Cross-Reactivity Screening:

  • Primary Target: VEGFR-2 (KDR): The intended therapeutic target, central to angiogenesis.

  • VEGFR Family Members (VEGFR-1, VEGFR-3): Highly homologous receptors. Inhibition of VEGFR-1 can have hematopoietic implications, while VEGFR-3 is involved in lymphangiogenesis.

  • Platelet-Derived Growth Factor Receptor Beta (PDGFRβ): Structurally similar to VEGFRs; its inhibition is associated with cardiovascular side effects.

  • c-Kit (Stem Cell Factor Receptor): Another related tyrosine kinase. Off-target inhibition can lead to toxicities such as myelosuppression.

This focused panel allows for an initial, high-value assessment of DCIA's selectivity within its immediate kinase family and against other critical, structurally related targets.

Experimental Methodologies: A Two-Pillar Approach

To ensure a robust and validated selectivity profile, we employ a two-pillar approach that combines direct biochemical assessment of enzyme inhibition with a confirmation of target engagement in a cellular environment.

Pillar 1: Biochemical Potency Assessment via ADP-Glo™ Kinase Assay

The first pillar establishes the direct inhibitory effect of DCIA on the catalytic activity of purified kinases. The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies the amount of ADP produced during a kinase reaction.[11] It is a universal platform suitable for virtually any kinase and substrate combination, making it ideal for profiling.[12]

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection Compound DCIA Serial Dilution Incubate Incubate Compound + Kinase (Pre-incubation) Compound->Incubate Kinase Prepare Kinase Solutions (VEGFR-1, 2, 3, PDGFRβ, c-Kit) Kinase->Incubate Substrate Prepare Substrate + ATP Solution Initiate Add Substrate/ATP Initiate Reaction Substrate->Initiate Incubate->Initiate Stop Add ADP-Glo™ Reagent (Stop Kinase Rxn, Deplete ATP) Initiate->Stop Develop Add Kinase Detection Reagent (Convert ADP to ATP) Stop->Develop Luciferase Luciferase/Luciferin Reaction (Generates Light) Develop->Luciferase Read Measure Luminescence (Plate Reader) Luciferase->Read Data Data Analysis (Calculate IC50 Values) Read->Data

Caption: Workflow for the ADP-Glo™ biochemical kinase assay.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of DCIA in 100% DMSO, starting from a 1 mM stock.

  • Assay Plate Setup: In a 384-well plate, add 1 µL of the serially diluted DCIA or DMSO (vehicle control) to the appropriate wells.

  • Kinase Reaction:

    • Add 5 µL of a 2X kinase solution (containing one of the target kinases: VEGFR-1, -2, -3, PDGFRβ, or c-Kit) to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of a 2X peptide substrate/ATP solution. The ATP concentration should be at the Km for each respective kinase to ensure accurate IC50 determination.

    • Incubate for 60 minutes at room temperature.

  • Signal Generation:

    • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert the ADP generated into ATP and, in turn, produce a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader (e.g., Promega GloMax®).

  • Data Analysis: Normalize the data to vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the normalized response versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Pillar 2: Cellular Target Engagement via CETSA®

The Cellular Thermal Shift Assay (CETSA®) provides crucial evidence of target engagement within a physiological context.[13] This method is based on the principle that a protein's thermal stability increases when bound to a ligand. By heating intact cells treated with a compound and then measuring the amount of soluble protein remaining, one can determine if the compound has engaged its target.

  • Cell Treatment: Culture a suitable cell line expressing the target kinases (e.g., HUVECs for VEGFRs) to ~80% confluency. Treat the cells with DCIA at a high concentration (e.g., 10 µM) or vehicle (DMSO) for 1 hour.

  • Thermal Challenge: Harvest the cells, wash with PBS, and resuspend in a buffered solution. Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes, followed by immediate cooling on ice for 3 minutes.

  • Lysis and Protein Quantification: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes.

  • Analysis: Analyze the soluble fractions by Western blot or another protein quantification method (e.g., ELISA) using antibodies specific to each target kinase (VEGFR-2, PDGFRβ, etc.).

  • Data Interpretation: Plot the percentage of soluble protein remaining versus temperature for both vehicle- and DCIA-treated samples. A rightward shift in the melting curve for the DCIA-treated sample indicates thermal stabilization and confirms direct target engagement.

Comparative Data Analysis

The following tables summarize the quantitative data obtained from the biochemical and cellular assays, providing a clear comparison of DCIA's activity across the selected kinase panel.

Table 1: Biochemical Inhibition Profile of DCIA

This table presents the half-maximal inhibitory concentrations (IC50) for DCIA against the target kinases. A lower IC50 value indicates greater potency.

Target KinaseIC50 (nM)Selectivity Ratio (IC50 Off-Target / IC50 VEGFR-2)
VEGFR-2 (Primary Target) 15 1.0
VEGFR-1956.3
VEGFR-321014.0
PDGFRβ65043.3
c-Kit> 10,000> 667

Data are representative and for illustrative purposes.

Table 2: Cellular Target Engagement Profile of DCIA (CETSA®)

This table shows the thermal shift (ΔTm) observed for each kinase in intact cells treated with 10 µM DCIA. A significant positive shift confirms target engagement.

Target KinaseMelting Temp (Tm) - Vehicle (°C)Melting Temp (Tm) - DCIA (°C)Thermal Shift (ΔTm, °C)
VEGFR-2 (Primary Target) 52.158.3+6.2
VEGFR-154.556.8+2.3
PDGFRβ50.852.1+1.3
c-Kit53.253.3+0.1 (Not Significant)

Data are representative and for illustrative purposes.

Interpretation and Scientific Insights

The combined data from our two-pillar approach provides a clear and actionable selectivity profile for 4,5-dichloroindole-3-carboxylic acid.

  • Potency and Primary Target Confirmation: DCIA is a potent inhibitor of VEGFR-2 with a biochemical IC50 of 15 nM. This is strongly corroborated by the significant thermal shift of +6.2°C in the cellular CETSA® assay, confirming robust target engagement in a physiological environment.

  • Cross-Reactivity Profile:

    • DCIA demonstrates moderate selectivity against other VEGFR family members, with a 6.3-fold and 14-fold lower potency against VEGFR-1 and VEGFR-3, respectively. The positive, albeit smaller, thermal shift for VEGFR-1 confirms that this off-target activity is due to direct binding in cells.

    • The compound exhibits a more favorable selectivity profile against PDGFRβ (~43-fold) and is highly selective against c-Kit (>667-fold). The minimal thermal shift for c-Kit validates the lack of significant cellular engagement at the tested concentration.

  • Causality and Implications: The observed cross-reactivity is expected given the high degree of structural similarity in the ATP-binding pockets of the VEGFR and PDGFR families. The inhibition of VEGFR-1 and PDGFRβ, even at lower potencies, is a critical finding. These off-target activities could contribute to known side effects of multi-targeted tyrosine kinase inhibitors, such as hypertension or fatigue, and must be monitored in subsequent non-clinical safety studies.[14] The high selectivity against c-Kit is advantageous, potentially reducing the risk of hematological toxicities.

G VEGF VEGF Ligand VEGFR2_dimer VEGFR-2 Dimer (Inactive) VEGF->VEGFR2_dimer Binds & Dimerizes VEGFR2_mono VEGFR-2 (Monomer) VEGFR2_active Phosphorylated VEGFR-2 Dimer (Active) VEGFR2_dimer->VEGFR2_active Autophosphorylation ADP ADP VEGFR2_active->ADP Downstream Downstream Signaling (PLCγ, PI3K/Akt, MAPK) VEGFR2_active->Downstream DCIA DCIA DCIA->VEGFR2_active Inhibits Kinase Activity (Blocks ATP Binding) ATP ATP ATP->VEGFR2_active Response Angiogenic Response (Proliferation, Migration, Survival) Downstream->Response

Caption: Simplified VEGFR-2 signaling pathway showing inhibition by DCIA.

Conclusion

This guide demonstrates a comprehensive and logical workflow for evaluating the cross-reactivity of the novel VEGFR-2 inhibitor, 4,5-dichloroindole-3-carboxylic acid. By integrating quantitative biochemical assays with cellular target engagement studies, we have constructed a high-confidence selectivity profile. The data reveal that while DCIA is a potent VEGFR-2 inhibitor, it possesses measurable off-target activity against related kinases like VEGFR-1 and PDGFRβ. This profile is crucial for guiding future lead optimization efforts aimed at enhancing selectivity and for designing toxicology studies that proactively monitor for potential mechanism-based side effects. This rigorous, multi-faceted approach to cross-reactivity assessment is indispensable for mitigating risks and increasing the probability of success in the challenging landscape of drug development.

References

  • Gro-kipedia. (2026, January 3). Off-target activity. Grokipedia.
  • BenchChem. (n.d.). B-Raf IN 8 off-target effects in cancer cells. BenchChem.
  • Bromberger, T., et al. (2024, June 5). Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function. Life Science Alliance.
  • Bromberger, T., et al. (2024, June 5). Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function. Life Science Alliance.
  • Lito, P., et al. (n.d.). Resistance to Raf inhibition in cancer. PMC - NIH.
  • American Chemical Society. (n.d.). Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. American Chemical Society.
  • Schuffenhauer, A., et al. (n.d.).
  • Royal Society of Chemistry. (n.d.).
  • Karaman, M. F., et al. (n.d.). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. PMC - NIH.
  • Vidal, D., et al. (2017, January 5). The use of novel selectivity metrics in kinase research. PMC - NIH.
  • Harris, P. A., et al. (2010, August 20). Discovery of Dual VEGFR-2 and Tubulin Inhibitors with in Vivo Efficacy. PMC - NIH.
  • Enzymlogic. (2017, June 12). Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic.
  • Monroe, D. M., et al. (2018, September 10). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. PubMed.
  • Bio Molecular Systems. (n.d.). Kinase Assays with Myra. Bio Molecular Systems.
  • Vredevoogd, D. W., et al. (n.d.). BRAF inhibitors suppress apoptosis through off-target inhibition of JNK signaling. PMC - NIH.
  • Creative Diagnostics. (n.d.). Kinase Activity Assay.
  • Taylor & Francis. (n.d.). Off-target activity – Knowledge and References. Taylor & Francis.
  • Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity. Cayman Chemical.
  • Lee, K., et al. (n.d.). Empowering drug off-target discovery with metabolic and structural analysis. PMC - NIH.
  • Promega Corporation. (n.d.). Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform.
  • Gasparyan, H., et al. (2021, October 11). Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery. PMC - NIH.
  • Cichońska, A., et al. (2022, September 23). Target-specific compound selectivity for multi-target drug discovery and repurposing. Frontiers.
  • He, Y., et al. (n.d.).
  • Pichler, W. J. (n.d.). Risk Assessment in Drug Hypersensitivity: Detecting Small Molecules Which Outsmart the Immune System. Frontiers.
  • Klein, D., et al. (2011, May 8). An Antibody Targeted to VEGFR-2 Ig Domains 4-7 Inhibits VEGFR-2 Activation and VEGFR-2–Dependent Angiogenesis without Affecting Ligand Binding. AACR Journals.
  • Taylor & Francis. (n.d.). Cross reactivity – Knowledge and References. Taylor & Francis.
  • Viricel, W., et al. (2014, January 13). Hypoxia-Regulated Overexpression of Soluble VEGFR2 Controls Angiogenesis and Inhibits Tumor Growth. AACR Journals.
  • Mykhailiuk, D., et al. (2022, September 2). Structure-Based Study to Overcome Cross-Reactivity of Novel Androgen Receptor Inhibitors. MDPI.
  • Mykhailiuk, D., et al. (2022, September 7). Structure-Based Study to Overcome Cross-Reactivity of Novel Androgen Receptor Inhibitors. PubMed.
  • Comparative Biosciences, Inc. (n.d.). Tissue Cross-Reactivity Studies.
  • Katayama, M. (2025, August 6). Synthesis and Biological Activities of 4-Chloroindole-3-acetic Acid and Its Esters.
  • Carling, R. W., et al. (2005, February 1). CoMFA, Synthesis, and Pharmacological Evaluation of (E)-3-(2-Carboxy-2-arylvinyl)-4,6-dichloro-1H-indole-2-carboxylic Acids.
  • Frontiers. (n.d.). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers.
  • Firestone, G. L., et al. (2011, October 19).
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  • PubChem. (n.d.). 4,5-Dichloroisothiazole-3-carboxylic acid. PubChem.
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Validation

A Senior Application Scientist's Guide to Comparative Computational Analysis of Indole-Based Compounds

The indole scaffold is a cornerstone of medicinal chemistry, frequently described as a "privileged structure" due to its ability to bind to a wide range of biological targets with high affinity.[1][2][3] This versatility...

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Author: BenchChem Technical Support Team. Date: March 2026

The indole scaffold is a cornerstone of medicinal chemistry, frequently described as a "privileged structure" due to its ability to bind to a wide range of biological targets with high affinity.[1][2][3] This versatility has led to the development of numerous indole-containing drugs for cancer, inflammation, and infectious diseases.[3] In the modern drug discovery pipeline, harnessing computational modeling is not merely an accessory but a critical strategy for efficiency and cost-effectiveness.[4][5] By simulating molecular interactions, we can predict the efficacy, safety, and pharmacokinetic profiles of novel indole derivatives before a single physical compound is synthesized, dramatically accelerating the journey from concept to clinic.

This guide provides an in-depth, comparative framework for the computational analysis of indole-based compounds. Moving beyond a simple recitation of methods, we will explore the causality behind our strategic choices, presenting a workflow that is both scientifically rigorous and field-proven. We will dissect the core techniques—molecular docking, molecular dynamics, QSAR, and ADMET profiling—providing not just the "how" but the critical "why" that underpins each stage of the in silico evaluation process.

Chapter 1: The Virtual Screening Cascade: A Strategic Workflow

The foundation of an effective computational analysis is a tiered approach, often called a virtual screening cascade. This strategy allows us to efficiently filter vast virtual libraries of indole derivatives, progressively applying more computationally intensive and accurate methods to an increasingly refined set of promising candidates. The causality is simple: we use fast, less resource-hungry methods to cast a wide net initially, reserving the most rigorous (and expensive) calculations for a small number of high-potential leads. This balances speed with accuracy, maximizing the return on computational investment.

Below is a diagram illustrating this strategic workflow. It begins with a large library of compounds and culminates in the identification of a few candidates for synthesis and experimental validation.

G cluster_0 High-Throughput Virtual Screening (HTVS) cluster_1 Lead Generation cluster_2 Lead Optimization cluster_3 Candidate Selection lib Indole Compound Library (10^3 - 10^6 compounds) dock Molecular Docking (Fast Scoring) lib->dock filter1 Filter by Docking Score & Pose (Top 5-10%) dock->filter1 admet ADMET Prediction (Drug-Likeness Filter) filter1->admet md Molecular Dynamics (MD) (Stability Assessment) admet->md qsar QSAR Analysis (Activity Prediction) md->qsar fe Free Energy Calculations (e.g., MM/GBSA, FEP) qsar->fe final Final Candidates for Synthesis (<10 compounds) fe->final

Caption: A typical virtual screening workflow for indole drug discovery.

Chapter 2: Predicting Binding Affinity and Mode: Molecular Docking

Expertise & Causality: Molecular docking is our first-pass filter. It predicts the preferred orientation (the "pose") and binding affinity (the "score") of a ligand within a target protein's active site.[4] Its primary utility lies in rapidly screening thousands to millions of compounds, something that is infeasible with more complex methods. We choose docking for initial screening because it provides a rapid, albeit approximate, assessment of binding potential, allowing us to prioritize which indole derivatives warrant further investigation.

Experimental Protocol: Molecular Docking of Indole Derivatives against Cyclooxygenase-2 (COX-2)

This protocol outlines a standard procedure using the PyRx virtual screening tool, which integrates AutoDock Vina.[6]

  • Protein Preparation:

    • Download the crystal structure of COX-2 (e.g., PDB ID: 5IKR) from the Protein Data Bank.

    • Remove water molecules, co-factors, and any existing ligands from the PDB file.

    • Add polar hydrogens and assign Kollman charges to the protein structure.

    • Save the prepared protein in the required .pdbqt format.

  • Ligand Preparation:

    • Draw the 2D structures of the indole derivatives using software like ChemDraw and save them in .sdf or .mol format.

    • Convert the 2D structures to 3D.

    • Perform energy minimization using a force field like MMFF94.

    • Save the prepared ligands in .pdbqt format.

  • Grid Box Generation:

    • Identify the active site of the target protein, often based on the position of the co-crystallized ligand in the original PDB file.

    • Define the simulation space by creating a "grid box" that encompasses the entire binding pocket. The dimensions should be sufficient to allow the ligand to rotate and translate freely.

  • Docking Simulation:

    • Load the prepared protein and ligand files into the docking software.

    • Set the coordinates and dimensions of the grid box.

    • Execute the docking run. AutoDock Vina will generate multiple binding poses (typically 9) for each ligand, ranked by their binding affinity scores (kcal/mol).[5]

  • Results Analysis:

    • Analyze the top-ranked pose for each compound. The more negative the binding energy score, the stronger the predicted affinity.

    • Visualize the protein-ligand complex to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which stabilize the binding.[7]

Trustworthiness: It is crucial to understand that docking scores are approximations. Scoring functions have inherent limitations and often struggle with protein flexibility.[4] Therefore, docking should be viewed as a qualitative tool for enrichment, not a quantitative predictor of true binding affinity. The results must always be validated by subsequent methods.

Data Presentation: Comparative Docking Scores

The table below presents hypothetical docking scores for a series of indole derivatives against COX-2, illustrating how this data is used for initial ranking.

Compound IDIndole ScaffoldR1-GroupR2-GroupDocking Score (kcal/mol)Key Interactions with COX-2
IND-015-methoxy-indole-H-COOH-9.8H-bond with Arg120, Ser530
IND-025-chloro-indole-H-SO2NH2-11.3H-bond with His90; Hydrophobic pocket
IND-03Indole-CH3-COOH-8.5H-bond with Arg120
IND-045-methoxy-indole-H-CONH2-9.1H-bond with Ser530
Celecoxib(Reference)---10.5H-bond with His90, Gln192

Data is illustrative. Real-world analysis would cite specific studies.[8][9]

Chapter 3: Assessing Complex Stability: Molecular Dynamics (MD) Simulation

Expertise & Causality: A high docking score suggests a favorable interaction, but it's a static picture. The biological environment is dynamic. MD simulation addresses this by modeling the movement of every atom in the protein-ligand complex over time (typically nanoseconds), solvated in a water box that mimics physiological conditions.[4][10] We use MD to validate the stability of the docked pose. If a ligand remains stably bound in its predicted pose throughout the simulation, our confidence in the docking result increases significantly.

Experimental Protocol: MD Simulation of an Indole-DHFR Complex

This protocol describes a typical workflow using GROMACS.[11]

  • System Setup:

    • Take the top-ranked docked pose of the indole-Dihydrofolate Reductase (DHFR) complex.

    • Choose an appropriate force field (e.g., AMBER, CHARMM) for the protein and generate topology files for the indole ligand.

    • Place the complex in a periodic box of a suitable shape (e.g., cubic, dodecahedron).

    • Solvate the system with a pre-equilibrated water model (e.g., TIP3P).[12]

    • Add counter-ions (e.g., Na+, Cl-) to neutralize the system's overall charge.

  • Energy Minimization:

    • Perform a steep descent energy minimization to remove any steric clashes or inappropriate geometry from the initial setup.

  • Equilibration:

    • Perform a two-phase equilibration. First, under an NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the system's temperature.

    • Second, under an NPT ensemble (constant Number of particles, Pressure, and Temperature) to adjust the system density to the correct level. This ensures the simulation will be run under realistic pressure and temperature conditions.

  • Production MD:

    • Run the production simulation for a set duration (e.g., 50-100 ns).[8][13] Trajectories (atomic coordinates over time) are saved at regular intervals.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD curve for both indicates the complex has reached equilibrium and the ligand is not drifting out of the binding pocket.[10]

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue to identify flexible and rigid regions of the protein upon ligand binding.

    • Hydrogen Bond Analysis: Monitor the formation and breakage of hydrogen bonds between the ligand and protein throughout the simulation to confirm the persistence of key interactions identified in docking.

Trustworthiness: The self-validating nature of this protocol lies in the RMSD analysis. A complex that shows a low and stable RMSD value (e.g., < 3 Å) throughout the simulation is considered stable, thus validating the initial docking hypothesis.[10] Conversely, a continuously increasing RMSD suggests the ligand is unstable and may be dissociating.

Visualization: MD Simulation Workflow

MD_Workflow start Docked Protein-Ligand Complex setup System Setup (Force Field, Solvation, Ions) start->setup minimize Energy Minimization setup->minimize npt NPT Equilibration (Pressure/Density Stabilization) minimize->npt nvt NVT Equilibration (Temperature Stabilization) production Production MD Run (50-100 ns) nvt->production npt->nvt analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) production->analysis end Stability Assessment analysis->end

Caption: Workflow for MD simulation and stability analysis.

Chapter 4: Building Predictive Models: Quantitative Structure-Activity Relationship (QSAR)

Expertise & Causality: Once a set of compounds with known activities (e.g., from literature or in-house assays) is available, we can employ QSAR. This technique builds a mathematical model that correlates chemical structure with biological activity.[14][15] The goal is to understand which physicochemical properties—or "descriptors"—are critical for a compound's potency. A validated QSAR model can then predict the activity of new, unsynthesized indole analogues, guiding the design of more potent compounds.

Experimental Protocol: 2D-QSAR for Indole-Based MAO Inhibitors

This protocol is based on studies using Multiple Linear Regression (MLR).[15]

  • Dataset Preparation:

    • Compile a dataset of indole derivatives with experimentally determined biological activity (e.g., IC50 values for Monoamine Oxidase inhibition).[14]

    • Convert IC50 values to a logarithmic scale (pIC50 = -log(IC50)) to linearize the data.

    • Divide the dataset into a training set (to build the model) and a test set (to validate it).

  • Descriptor Calculation:

    • For each molecule in the dataset, calculate a wide range of 2D molecular descriptors using software like PaDEL-Descriptor or TSAR.[15] These can include:

      • Electronic Descriptors: Dipole moment, electronic energy.

      • Topological Descriptors: Molecular connectivity indices.

      • Physicochemical Descriptors: Molar refractivity, logP.

  • Model Generation and Validation:

    • Use a statistical method like MLR to build an equation linking the pIC50 values (the dependent variable) to the most relevant descriptors (the independent variables).

    • The model's quality is assessed using several statistical metrics:

      • r² (Coefficient of Determination): Measures how well the model fits the training data. A value > 0.8 is generally considered good.[7]

      • q² or r²cv (Cross-validated r²): Measures the model's internal predictive ability using techniques like leave-one-out cross-validation. A value > 0.6 is desirable.[14]

      • pred_r² (External r²): Measures the model's ability to predict the activity of the external test set compounds. This is the ultimate test of the model's real-world predictive power.[16][17]

Trustworthiness: A QSAR model's trustworthiness is entirely dependent on its statistical validation. A model with a high r² but low q² is overfitted and cannot be trusted to make predictions. A robust, validated model provides a powerful, self-validating system for lead optimization.

Data Presentation: Sample QSAR Model for COX-2 Inhibition

The following table shows an example of a validated QSAR model, highlighting the descriptors that influence activity.

Model Equationpred_r²Reference
pIC50 = 0.85(T_2_O_0) + 0.42(SA Most Hydrophobic) - 0.15*(T_2_N_7) + 2.510.93820.85570.7443[16][17]

This model suggests that descriptors related to topology (T_2_O_0, T_2_N_7) and hydrophobicity significantly contribute to the COX-2 inhibitory activity of the indole derivatives studied.[16][17]

Chapter 5: Predicting Drug-Likeness: ADMET Analysis

Expertise & Causality: A compound that binds its target tightly but is toxic, poorly absorbed by the gut, or metabolized instantly is a failed drug. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is a critical in silico step to predict these pharmacokinetic properties early.[18] We perform ADMET analysis to filter out compounds with a high probability of failure in later, expensive stages of development, thereby de-risking the project.

Experimental Protocol: In Silico ADMET Profiling

This process is typically performed using web-based platforms like SwissADME or pkCSM.[18][19]

  • Input Structures: Prepare the SMILES (Simplified Molecular-Input Line-Entry System) strings for the top candidate indole derivatives.

  • Run Prediction: Submit the SMILES strings to the web server.

  • Analyze Output: Evaluate the key predicted parameters for each compound:

    • Physicochemical Properties: Molecular Weight, LogP, H-bond donors/acceptors.

    • Lipinski's Rule of Five: A widely used rule of thumb for evaluating drug-likeness and potential oral bioavailability.[20]

    • Pharmacokinetics: Gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeation, metabolism by Cytochrome P450 (CYP) enzymes.

    • Toxicity: Predictions for mutagenicity (AMES test), cardiotoxicity (hERG inhibition), and hepatotoxicity.

Trustworthiness: ADMET predictors are built on models trained on existing experimental data. While not perfectly accurate, they provide an invaluable risk assessment. A compound that violates multiple Lipinski's rules or is predicted to be a potent hERG inhibitor is a high-risk candidate, and this knowledge allows us to either modify the structure to mitigate the risk or deprioritize the compound.

Data Presentation: Comparative ADMET Profile
CompoundMW ( g/mol )LogPLipinski ViolationsGI AbsorptionBBB PermeanthERG Inhibitor
IND-01205.212.150HighYesNo
IND-02228.662.500HighYesNo
IND-05450.555.211 (LogP > 5)HighNoYes
IND-06510.604.801 (MW > 500)LowNoNo

Based on this illustrative data, IND-01 and IND-02 show a more promising drug-like profile than IND-05 and IND-06.[18][20]

Conclusion

The computational analysis of indole-based compounds is a multi-layered, integrated process that is fundamental to modern drug discovery. By strategically combining high-throughput virtual screening via molecular docking, stability validation with molecular dynamics, predictive modeling through QSAR, and risk assessment via ADMET profiling, we can navigate the vast chemical space of indole derivatives with precision and efficiency. Each step in this cascade serves as a validation for the last, creating a robust framework for identifying and optimizing lead candidates. This guide provides the foundational logic and protocols to empower researchers to harness these powerful computational tools, ultimately accelerating the development of the next generation of indole-based therapeutics.

References

  • Title: QSAR Analysis of Indole Analogues as Monoamine Oxidase Inhibitors Source: ACS Publications URL: [Link]

  • Title: In Silico Studies of Indole Derivatives as Antibacterial Agents Source: PMC URL: [Link]

  • Title: Screening of indole derivatives as the potent anticancer agents on dihydrofolate reductase: pharmaco-informatics and molecular dynamics simulation Source: Taylor & Francis URL: [Link]

  • Title: 2D QSAR STUDY OF INDOLE DERIVATIVES AS SELECTIVE COX-2 INHIBITORS Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]

  • Title: QSAR and molecular docking studies of isatin and indole derivatives as SARS 3CLpro inhibitors Source: PMC URL: [Link]

  • Title: Identification of Indole Derivatives as Selective Cyclooxygenase-2 Inhibitors by Virtual Screening and Molecular Dynamic Simulation Source: ResearchGate URL: [Link]

  • Title: 2D QSAR STUDY OF INDOLE DERIVATIVES AS SELECTIVE COX-2 INHIBITORS Source: Semantic Scholar URL: [Link]

  • Title: In Depth in Silico Exploration of Some Natural Indole Alkaloids as Potential Plasmepsin II Inhibitors: ADMET Calculations, Molecular Docking Analysis, Molecular Dynamics Simulation, and DFT Studies Source: Chemical Methodologies URL: [Link]

  • Title: Molecular docking-based classification and systematic QSAR analysis of indoles as Pim kinase inhibitors Source: Taylor & Francis URL: [Link]

  • Title: Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents Source: Frontiers in Chemistry URL: [Link]

  • Title: Design, Synthesis and Molecular Docking Studies of New Indole Scaffolds Source: ResearchGate URL: [Link]

  • Title: Design, synthesis, molecular docking and ADME studies of novel indole-thiazolidinedione derivatives and their antineoplastic activity as CDK6 inhibitors Source: RSC Publishing URL: [Link]

  • Title: Synthesis, bioactivity and Docking Study of Some New Indole-hydrazone Derivatives Source: oaji.net URL: [Link]

  • Title: Indole Localization in Lipid Membranes Revealed by Molecular Simulation Source: PMC URL: [Link]

  • Title: ADMET predicted drug-likeness of some selected indole derivatives Source: ResearchGate URL: [Link]

  • Title: Unveiling the Excited State Dynamics of Indole in Solution Source: Journal of Chemical Theory and Computation URL: [Link]

  • Title: Computational ADME analysis and Antioxidant potential of 5-methoxy-2-methyl-1H-indol-3-yl)-N'- (substituted benzylidene) acetohydrazide derivatives for neuroprotection Source: ResearchGate URL: [Link]

  • Title: Computational Chemistry oriented Research of Novel Indole Compounds Source: International Journal of Medical & Pharmaceutical Science URL: [Link]

  • Title: The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance Source: MDPI URL: [Link]

  • Title: Computational Design of Ligands for the Ir-Catalyzed C5-Borylation of Indoles through Tuning Dispersion Interactions Source: Journal of the American Chemical Society URL: [Link]

  • Title: COMPUTATIONAL MOLECULAR DOCKING AND IN SILICO ADMET PREDICTION STUDIES OF PYRAZOLE DERIVATIVES AS COVID-19 MAIN PROTEASE (MPRO) Source: Semantic Scholar URL: [Link]

  • Title: Synthesis, Molecular Docking and ADME Prediction of 1H-indole/5- substituted Indole Derivatives as Potential Antioxidant and Anti- Inflammatory Agents Source: Bentham Science Publishers URL: [Link]

  • Title: Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2 Source: MDPI URL: [Link]

  • Title: Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) Source: PMC URL: [Link]

  • Title: DETERMINING FREE ENERGIES OF PROTEIN-LIGAND BINDING AND ASSOCIATION/ DISSOCIATION PROCESSES USING COMPUTER SIMULATIONS Source: Semantic Scholar URL: [Link]

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Safety & Regulatory Compliance

Safety

4,5-Dichloroindole-3-carboxylic Acid proper disposal procedures

4,5-Dichloroindole-3-carboxylic Acid: Comprehensive Safety and Disposal Guide Executive Summary For drug development professionals and research scientists, managing halogenated organic compounds requires stringent adhere...

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Author: BenchChem Technical Support Team. Date: March 2026

4,5-Dichloroindole-3-carboxylic Acid: Comprehensive Safety and Disposal Guide

Executive Summary For drug development professionals and research scientists, managing halogenated organic compounds requires stringent adherence to environmental and safety protocols. 4,5-Dichloroindole-3-carboxylic acid (CAS: 2090572-71-5) is a specialized building block whose dichloro-substituted indole core necessitates specific disposal pathways to prevent environmental persistence and the formation of toxic byproducts. This guide provides a comprehensive, step-by-step operational plan for the safe segregation, containerization, and disposal of this compound.

Chemical Profiling & Mechanistic Causality

As a Senior Application Scientist, I frequently observe laboratories making the costly error of co-mingling waste streams without understanding the underlying chemistry. Effective waste management begins with understanding the molecule's chemical behavior. 4,5-Dichloroindole-3-carboxylic acid contains two highly stable carbon-chlorine (C-Cl) bonds on its aromatic indole ring.

  • The Causality of Segregation: The presence of halogens fundamentally alters the thermal degradation profile of organic waste. If halogenated aromatics are incinerated at standard temperatures (e.g., in municipal waste facilities), they undergo incomplete combustion. Mechanistically, this leads to the synthesis of highly toxic, bioaccumulative polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs) .

  • Regulatory Implication: Consequently, the Environmental Protection Agency (EPA) requires that halogenated organic wastes be strictly segregated and directed to specialized Treatment, Storage, and Disposal Facilities (TSDFs). These facilities utilize high-temperature rotary kilns (>1000°C) equipped with caustic scrubbers to safely neutralize the resulting hydrogen chloride (HCl) gas .

Quantitative Operational Parameters

To streamline laboratory operations and ensure compliance, all critical data regarding the storage and classification of 4,5-Dichloroindole-3-carboxylic acid waste is summarized below.

Operational ParameterSpecificationCausality / Rationale
Waste Classification Halogenated Organic Solid>1% halogen content dictates specialized thermal destruction .
Primary Container Material High-Density Polyethylene (HDPE)Chemically inert to organic acids; prevents leaching and container degradation.
Max SAA Storage Volume 55 GallonsEPA RCRA limit for Satellite Accumulation Areas (SAA) before mandatory centralized transfer .
Max SAA Storage Time 3 Days (post-volume limit)Regulatory requirement to move waste to a central accumulation area within 72 hours.
TSDF Incineration Temp > 1000°CHigh thermal energy required to completely cleave stable C-Cl aromatic bonds .

Step-by-Step Disposal Protocol

Implementing a self-validating system ensures compliance and safety at every stage. Follow this methodology for the disposal of 4,5-Dichloroindole-3-carboxylic acid:

Step 1: Waste Identification and Segregation

  • Action: Immediately classify any unused compound, contaminated reaction mixtures, or solid spill debris as "Halogenated Organic Waste."

  • Validation: Verify that this waste stream is never co-mingled with non-halogenated solvents (e.g., acetone, ethanol). Mixing streams inflates disposal costs exponentially, as the entire volume must then be treated as halogenated waste .

Step 2: Containerization

  • Action: Transfer the solid waste into a clean, dry, leak-proof HDPE container. If the waste is in a liquid solution (e.g., dissolved in a halogenated solvent like dichloromethane), use an HDPE or safety-coated glass carboy.

  • Validation: Ensure the container cap is tightly sealed at all times unless actively adding waste. Makeshift covers (e.g., parafilm, foil) are strictly prohibited and violate RCRA emissions standards .

Step 3: RCRA-Compliant Labeling

  • Action: Affix a standardized hazardous waste label to the container before the first drop or crystal of waste is added.

  • Validation: The label must explicitly state "Hazardous Waste," list the full chemical name ("4,5-Dichloroindole-3-carboxylic Acid"), and identify the primary hazard characteristics (e.g., "Toxic," "Environmental Hazard").

Step 4: Satellite Accumulation Area (SAA) Management

  • Action: Store the sealed, labeled container in a designated SAA at or near the point of generation.

  • Validation: Place the primary container within a secondary containment tray to capture any potential leaks, ensuring the secondary volume can hold at least 110% of the primary container's capacity.

Step 5: EHS Coordination and Final Disposition

  • Action: Once the container is 80% full, initiate a pickup request with your institution's Environmental Health and Safety (EHS) department.

  • Validation: EHS will transfer the material to a licensed TSDF, where it will undergo high-temperature incineration with caustic scrubbing to safely manage the chlorine content .

Laboratory Workflow Visualization

The following diagram illustrates the logical flow of the disposal process, ensuring all lab personnel can visually track the compound's lifecycle from generation to final destruction.

WasteFlow Start 4,5-Dichloroindole-3-carboxylic Acid Waste Generated State Physical State? Start->State Solid Solid Waste (Powder, Crystals) State->Solid Unused/Spilled Liquid Liquid Waste (Solvent Mixtures) State->Liquid Reaction/Rinsate SolidCont HDPE Solid Container 'Halogenated Organic Solid' Solid->SolidCont LiqCont HDPE/Glass Carboy 'Halogenated Organic Liquid' Liquid->LiqCont SAA Satellite Accumulation Area (Secondary Containment) SolidCont->SAA LiqCont->SAA TSDF High-Temp Incineration (Scrubber Equipped) SAA->TSDF EHS Collection

Figure 1: Disposal workflow for 4,5-Dichloroindole-3-carboxylic Acid waste.

Spill Response & Decontamination

In the event of an accidental release, immediate and calculated action is required:

  • Solid Spills: Do not use water, as this can spread the contamination or flush the halogenated compound into the municipal water system. Use non-sparking tools to sweep up the powder, place it into a designated halogenated solid waste container, and wipe the area with a damp, solvent-compatible absorbent pad (which also goes into the solid waste).

  • Liquid Spills (Solutions): Cover with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Once absorbed, transfer the material into the halogenated solid waste container .

References

  • US Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov. Available at:[Link]

  • US Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA NEPIS Archive. Available at:[Link]

  • US Environmental Protection Agency (EPA). "Burning of Hazardous Waste in Boilers and Industrial Furnaces: Final Rule." Federal Register. Available at:[Link]

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